2,3-Difluoro-4'-propyl-1,1'-Biphenyl
Description
Properties
IUPAC Name |
1,2-difluoro-3-(4-propylphenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2/c1-2-4-11-7-9-12(10-8-11)13-5-3-6-14(16)15(13)17/h3,5-10H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNBZINBCLJAJFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=C(C(=CC=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70568809 | |
| Record name | 2,3-Difluoro-4'-propyl-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70568809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126163-02-8 | |
| Record name | 2,3-Difluoro-4'-propyl-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70568809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical Properties of 2,3-Difluoro-4'-propyl-1,1'-Biphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Biphenyls
The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science.[1] Its strategic modification with fluorine atoms can profoundly alter a molecule's physicochemical and biological properties, including its conformation, lipophilicity, metabolic stability, and binding interactions.[2][3][4][5] The subject of this guide, 2,3-Difluoro-4'-propyl-1,1'-biphenyl, is a member of this important class of compounds. While specific experimental data for this precise molecule is not extensively documented in publicly available literature, this guide will provide a comprehensive overview of its expected physical properties based on data from closely related analogues and established principles of physical organic chemistry. We will also detail the requisite experimental protocols for the precise determination of these properties, ensuring a robust framework for researchers synthesizing or working with this compound.
The strategic placement of fluorine atoms, as in the 2,3-difluoro substitution pattern, is of particular interest. This arrangement can induce a specific dihedral angle between the phenyl rings, influencing the molecule's overall shape and its ability to interact with biological targets or self-assemble into ordered phases, such as liquid crystals.[6][7] The 4'-propyl group contributes to the molecule's lipophilicity and can play a role in its packing in the solid state.[1]
This guide is structured to provide both a theoretical understanding of the physical properties of 2,3-Difluoro-4'-propyl-1,1'-biphenyl and a practical framework for their experimental validation.
Anticipated Core Physicochemical Properties
Given the limited direct experimental data, the following table presents estimated and known properties of 2,3-Difluoro-4'-propyl-1,1'-biphenyl and its close structural analogues. These values provide a baseline for experimental design and characterization.
| Property | 2,3-Difluoro-4'-propyl-1,1'-biphenyl (Estimated) | 4-Propylbiphenyl | 4-Isopropylbiphenyl | 2,4-Difluorobiphenyl | 2,2'-Difluorobiphenyl |
| Molecular Formula | C₁₅H₁₄F₂ | C₁₅H₁₆[1] | C₁₅H₁₆[8] | C₁₂H₈F₂[9] | C₁₂H₈F₂[10] |
| Molecular Weight ( g/mol ) | 232.27 | 196.29[1] | 196.29[8] | 190.19[9] | 190.19[10] |
| Melting Point (°C) | Likely a low-melting solid | Liquid at room temp. | 58[8] | 63[9][11] | 117-121 |
| Boiling Point (°C) | > 300 | Not readily available | 293-303[8] | Not readily available | Not readily available |
| Density (g/cm³) | ~1.1 | Not readily available | 0.9880 @ 15°C[8] | Not readily available | Not readily available |
| Solubility | Insoluble in water; Soluble in organic solvents | Sparingly soluble in water; Soluble in organic solvents[1] | Insoluble in water[12] | Slightly soluble in acetonitrile and chloroform[11] | Not readily available |
Note: The properties for 2,3-Difluoro-4'-propyl-1,1'-biphenyl are estimations based on the influence of the fluoro and propyl substituents observed in the analogue data.
The introduction of fluorine atoms generally increases the melting point of biphenyls due to altered crystal packing forces and dipole-dipole interactions.[13] However, the unsymmetrical 2,3-difluoro substitution may lead to a less ordered crystal lattice compared to more symmetrical analogues, potentially resulting in a moderate melting point. The propyl group will increase the lipophilicity, rendering the compound soluble in common organic solvents like ethers, chloroform, and acetonitrile, while being virtually insoluble in water.[1][11]
Experimental Determination of Physical Properties
Accurate characterization of a newly synthesized batch of 2,3-Difluoro-4'-propyl-1,1'-biphenyl is paramount. The following section details the standard, validated protocols for determining its key physical properties.
Melting Point Determination
The melting point is a crucial indicator of purity for a crystalline organic compound.[14] A sharp melting range (typically 0.5-1.0°C) is indicative of high purity, while impurities will lead to a depressed and broadened melting range.
Protocol 1: Capillary Melting Point Determination
This is a fundamental and widely used technique for determining the melting range of a solid.[15][16][17]
-
Sample Preparation: Finely powder a small, dry sample of the compound.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of material. Tap the sealed end of the capillary on a hard surface to pack the sample to a height of 1-2 mm.
-
Apparatus Setup: Place the loaded capillary into a melting point apparatus.
-
Heating: Heat the sample rapidly to about 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.
-
Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.
Protocol 2: Differential Scanning Calorimetry (DSC)
DSC is a powerful thermoanalytical technique that provides a more quantitative measure of the melting point and the enthalpy of fusion.[18][19][20][21]
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a controlled rate, typically 10°C/min, under a nitrogen purge.[22]
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram. The area under the peak corresponds to the heat of fusion.
Caption: Systematic Solubility Testing Workflow.
Spectroscopic Characterization
The identity and purity of 2,3-Difluoro-4'-propyl-1,1'-biphenyl must be confirmed through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. [23][24]
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons and the propyl group. The aromatic region will display complex splitting patterns due to proton-proton and proton-fluorine couplings. The propyl group should exhibit a triplet for the terminal methyl group, a sextet for the adjacent methylene group, and a triplet for the methylene group attached to the biphenyl ring.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms. The carbons directly bonded to fluorine will show large one-bond C-F coupling constants.
-
¹⁹F NMR: This is a crucial technique for fluorinated compounds, offering high sensitivity and a wide chemical shift range. [25][26][27][28][29]The ¹⁹F NMR spectrum is expected to show two distinct signals for the two non-equivalent fluorine atoms, with their coupling to each other and to neighboring protons providing valuable structural information.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. [30][31][32][33][34]For 2,3-Difluoro-4'-propyl-1,1'-biphenyl, the molecular ion peak (M⁺) should be observed at m/z 232.27. The fragmentation pattern can provide clues about the structure, with common fragments arising from the loss of the propyl group or cleavage of the biphenyl bond.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2,3-Difluoro-4'-propyl-1,1'-biphenyl is expected to show characteristic absorptions for:
-
C-H stretching of the aromatic rings and the alkyl chain.
-
C=C stretching of the aromatic rings.
-
Strong C-F stretching bands, typically in the 1100-1300 cm⁻¹ region.
Applications and the Importance of Physical Properties
The physical properties of 2,3-Difluoro-4'-propyl-1,1'-biphenyl are directly relevant to its potential applications.
-
Drug Discovery: The introduction of fluorine can enhance metabolic stability and binding affinity to target proteins. [3][35][36]The solubility and melting point of a compound are critical parameters that influence its suitability as a drug candidate, affecting its formulation and bioavailability.
-
Liquid Crystals: Fluorinated biphenyls are key components in liquid crystal displays (LCDs). [6][7][37][38]Their melting point, clearing point (the temperature at which the liquid crystal phase transitions to an isotropic liquid), and dielectric anisotropy are crucial for the performance of these devices. The specific substitution pattern of 2,3-Difluoro-4'-propyl-1,1'-biphenyl could lead to desirable liquid crystalline properties.
Conclusion
While direct experimental data for 2,3-Difluoro-4'-propyl-1,1'-biphenyl remains to be extensively published, a comprehensive understanding of its physical properties can be inferred from related compounds and established chemical principles. This guide provides a robust framework for researchers, outlining the expected properties and detailing the necessary experimental protocols for their validation. The meticulous determination of these physical properties is an indispensable step in the research and development of new pharmaceuticals and advanced materials based on fluorinated biphenyl scaffolds.
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4-Isopropylbiphenyl. (n.d.). CAS Common Chemistry. Retrieved from [Link]
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Synthesis and properties of biphenyl liquid crystal diluters terminated by 2,2-difluorovinyloxyl for high birefringence liquid crystals. (n.d.). Taylor & Francis. Retrieved from [Link]
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The Mass Spectrometric Ortho Effect for Distinguishing the Coeluting Isomers of Polychlorinated Biphenyls and the Coeluting Isomers of Polybrominated Biphenyls: Qualitative and Quantitative Aspects. (2024, July 25). MDPI. Retrieved from [Link]
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2.3.1. Differential Scanning Calorimetry (DSC). (n.d.). Bio-protocol. Retrieved from [Link]
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Biphenyl. (n.d.). NIST WebBook. Retrieved from [Link]
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The biphenyl-monitored effective size of unsaturated functional or fluorinated ortho substituent. (2025, August 6). ResearchGate. Retrieved from [Link]
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Differential Scanning Calorimetry (DSC) Testing. (n.d.). TCA Lab / Alfa Chemistry. Retrieved from [Link]
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Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. (n.d.). NIH. Retrieved from [Link]
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4-Propyl-1,1'-biphenyl. (n.d.). PubChem. Retrieved from [Link]
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New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). RSC Publishing. Retrieved from [Link]
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Isopropylbiphenyl. (n.d.). PubChem. Retrieved from [Link]
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An Overview of Fluorine NMR. (n.d.). ResearchGate. Retrieved from [Link]
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Spectroscopic Characterization of 2,3-Difluoro-4'-propyl-1,1'-Biphenyl: A Technical Guide
This technical guide provides a detailed analysis of the expected spectroscopic data for the novel biphenyl derivative, 2,3-Difluoro-4'-propyl-1,1'-biphenyl. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive analysis based on established spectroscopic principles and data from analogous structures to offer a comprehensive characterization, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
Introduction
2,3-Difluoro-4'-propyl-1,1'-biphenyl is a fluorinated biphenyl compound. The biphenyl scaffold is a common motif in pharmaceuticals and functional materials, and the introduction of fluorine atoms can significantly modulate a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. The specific 2,3-difluoro substitution pattern on one phenyl ring and the 4'-propyl group on the other create a unique electronic and steric profile, making its thorough characterization essential for any research and development application. While experimental data for this exact molecule is not publicly available, this guide provides a robust, predictive analysis to support its synthesis and identification.
Molecular Structure and Numbering
To facilitate the discussion of spectroscopic data, the following IUPAC numbering system will be used for the biphenyl core.
Caption: IUPAC numbering for 2,3-Difluoro-4'-propyl-1,1'-biphenyl.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of 2,3-Difluoro-4'-propyl-1,1'-biphenyl.
Experimental Protocol: NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of the synthesized 2,3-Difluoro-4'-propyl-1,1'-biphenyl in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on sample concentration.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral width: 0 to 200 ppm.
-
Number of scans: 1024 or more, as ¹³C has a low natural abundance.
-
-
2D NMR (optional but recommended for unambiguous assignment):
-
COSY (Correlation Spectroscopy) to establish H-H couplings.
-
HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded C-H pairs.
-
HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range C-H correlations.
-
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons of both rings and the aliphatic protons of the propyl group.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted J-couplings (Hz) |
| ~7.45 - 7.35 | m | 2H | H-2', H-6' | |
| ~7.30 - 7.20 | m | 2H | H-3', H-5' | |
| ~7.15 - 7.05 | m | 1H | H-5 | |
| ~7.05 - 6.95 | m | 1H | H-4 | |
| ~6.90 - 6.80 | m | 1H | H-6 | |
| ~2.65 | t | 2H | -CH₂- (α to ring) | J ≈ 7.6 |
| ~1.70 | sextet | 2H | -CH₂- (β to ring) | J ≈ 7.6 |
| ~0.98 | t | 3H | -CH₃ | J ≈ 7.3 |
Analysis and Rationale:
-
Aromatic Region (δ 6.80 - 7.45 ppm): The protons on the 4'-propylphenyl ring (H-2', H-6', H-3', H-5') are expected to appear as a set of multiplets due to ortho and meta couplings. The protons on the 2,3-difluorophenyl ring (H-4, H-5, H-6) will also form a complex multiplet system due to H-H and H-F couplings. The electron-withdrawing nature of the fluorine atoms will generally shift these protons downfield compared to unsubstituted biphenyl.
-
Aliphatic Region (δ 0.98 - 2.65 ppm): The propyl group will exhibit a classic triplet-sextet-triplet pattern. The benzylic protons (-CH₂- α to the ring) are deshielded by the aromatic ring and appear as a triplet around 2.65 ppm. The adjacent methylene protons (-CH₂- β to the ring) will be a sextet (or multiplet) around 1.70 ppm, and the terminal methyl protons (-CH₃) will be a triplet around 0.98 ppm.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
The ¹³C NMR spectrum will show signals for all 15 unique carbon atoms. The presence of fluorine will introduce C-F couplings, which can be observed as doublets or doublets of doublets.
| Chemical Shift (δ, ppm) | Assignment | Predicted J-couplings (Hz) |
| ~160 - 150 (dd) | C-2, C-3 | ¹J(C-F) ≈ 245, ²J(C-F) ≈ 15 |
| ~145 - 140 | C-4' | |
| ~140 - 135 | C-1' | |
| ~135 - 130 | C-1 | |
| ~130 - 128 | C-2', C-6' | |
| ~128 - 126 | C-3', C-5' | |
| ~125 - 120 (d) | C-4 | ²J(C-F) or ³J(C-F) |
| ~120 - 115 (d) | C-6 | ²J(C-F) or ³J(C-F) |
| ~115 - 110 (d) | C-5 | ²J(C-F) or ³J(C-F) |
| ~38 | -CH₂- (α to ring) | |
| ~25 | -CH₂- (β to ring) | |
| ~14 | -CH₃ |
Analysis and Rationale:
-
Aromatic Region (δ 110 - 160 ppm): The carbons directly bonded to fluorine (C-2, C-3) will exhibit large one-bond C-F coupling constants (¹J(C-F) ≈ 245 Hz) and smaller two-bond couplings, resulting in doublets of doublets. The other aromatic carbons will show smaller C-F couplings depending on their proximity to the fluorine atoms. The quaternary carbons (C-1, C-1', C-4') will generally have lower intensities.
-
Aliphatic Region (δ 14 - 38 ppm): The three signals for the propyl group will appear in the typical upfield region for aliphatic carbons.
II. Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Experimental Protocol: IR Spectroscopy
Sample Preparation:
-
For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Alternatively, for both solid and liquid samples, a thin film can be cast on a salt plate (e.g., NaCl or KBr) from a volatile solvent.
-
For Attenuated Total Reflectance (ATR) IR, place a small amount of the sample directly on the ATR crystal.
Data Acquisition:
-
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Predicted IR Spectrum
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2960 - 2850 | Strong | Aliphatic C-H stretch (propyl group) |
| ~1600, ~1500, ~1450 | Medium-Strong | Aromatic C=C ring stretching |
| ~1280 - 1100 | Strong | C-F stretch |
| ~830 | Strong | C-H out-of-plane bending (para-disubstituted ring) |
| ~780 | Strong | C-H out-of-plane bending (ortho-disubstituted ring) |
Analysis and Rationale:
-
C-H Stretching: The spectrum will show characteristic aromatic C-H stretching vibrations just above 3000 cm⁻¹ and strong aliphatic C-H stretching vibrations from the propyl group just below 3000 cm⁻¹.
-
Aromatic C=C Stretching: Multiple bands in the 1600-1450 cm⁻¹ region are indicative of the aromatic rings.
-
C-F Stretching: Strong absorption bands in the 1280-1100 cm⁻¹ region are characteristic of C-F stretching vibrations.
-
C-H Bending: Out-of-plane C-H bending vibrations in the fingerprint region (below 1000 cm⁻¹) can provide information about the substitution patterns of the aromatic rings. A strong band around 830 cm⁻¹ is expected for the 1,4-disubstituted (para) ring, and a band around 780 cm⁻¹ for the 1,2,3-trisubstituted ring.
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Experimental Protocol: Mass Spectrometry
Sample Introduction:
-
Direct infusion via a syringe pump or injection into a Liquid Chromatography (LC) or Gas Chromatography (GC) system coupled to the mass spectrometer.
Ionization Method:
-
Electron Ionization (EI): A hard ionization technique that provides detailed fragmentation information.
-
Electrospray Ionization (ESI) or Chemical Ionization (CI): Softer ionization techniques that typically yield a prominent molecular ion peak.
Mass Analyzer:
-
Quadrupole, Time-of-Flight (TOF), or Orbitrap.
Predicted Mass Spectrum (EI)
Molecular Ion (M⁺): m/z = 232.11
Major Fragmentation Pathways:
Caption: Predicted major fragmentation pathway for 2,3-Difluoro-4'-propyl-1,1'-biphenyl under EI conditions.
| m/z | Predicted Fragment |
| 232 | [M]⁺˙ (Molecular ion) |
| 217 | [M - CH₃]⁺ |
| 203 | [M - C₂H₅]⁺ (Benzylic cleavage) |
| 190 | [C₁₂H₇F₂]⁺ |
| 185 | [M - C₃H₇]⁺ |
Analysis and Rationale:
-
Molecular Ion: The molecular ion peak at m/z 232 should be clearly visible, especially with softer ionization techniques.
-
Fragmentation: Under EI conditions, the most likely fragmentation will be the benzylic cleavage of the propyl group, leading to the loss of an ethyl radical (•C₂H₅) to form a stable benzylic carbocation at m/z 203. Loss of a methyl radical (•CH₃) to give a fragment at m/z 217 is also possible. Further fragmentation of the biphenyl core may also be observed.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of 2,3-Difluoro-4'-propyl-1,1'-biphenyl. The predicted NMR, IR, and MS data, along with the provided experimental protocols, offer a solid foundation for the synthesis, purification, and identification of this compound. The detailed analysis of the expected spectral features, grounded in the established principles of spectroscopy and comparison with analogous structures, should prove invaluable to researchers working with this and related fluorinated biphenyl derivatives. It is strongly recommended to perform 2D NMR experiments (COSY, HSQC, HMBC) on the synthesized compound for unambiguous assignment of all proton and carbon signals.
References
A Comprehensive Technical Guide to the ¹H and ¹³C NMR Structural Elucidation of 2,3-Difluoro-4'-propyl-1,1'-Biphenyl
Abstract
This in-depth technical guide provides a detailed protocol and theoretical framework for the complete ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral assignment of 2,3-Difluoro-4'-propyl-1,1'-biphenyl, a molecule of interest in materials science and drug discovery. Given the complexity introduced by fluorine-hydrogen and fluorine-carbon couplings, a multi-faceted approach combining one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectroscopy is essential for unambiguous structural elucidation. This guide is intended for researchers, scientists, and drug development professionals, offering both a predictive analysis based on established principles and a robust experimental workflow for acquiring and interpreting the necessary spectral data. We will delve into the causal relationships behind experimental choices, ensuring a self-validating system for spectral assignment.
Introduction: The Challenge of Fluorinated Biphenyls
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules.[1] For complex structures such as substituted biphenyls, NMR provides critical insights into constitution, configuration, and conformation. The introduction of fluorine atoms, as in 2,3-Difluoro-4'-propyl-1,1'-biphenyl, significantly enhances the complexity of the NMR spectra. Fluorine (¹⁹F), being a spin ½ nucleus with 100% natural abundance, couples not only with neighboring protons and carbons but also with those that are spatially close, leading to intricate splitting patterns.[2][3] This guide will systematically deconstruct these complexities to provide a clear path to the complete spectral assignment. The target molecule is of particular interest in fields such as liquid crystal research, where subtle structural changes can dramatically alter material properties.[4]
Predicted ¹H and ¹³C NMR Spectra: An Evidence-Based Approach
The Building Blocks: Analyzing Substituted Benzene Rings
Ring A: 1,2-Difluorobenzene Moiety
The 1,2-difluorobenzene portion of the molecule will exhibit complex second-order coupling effects. The protons on this ring (H-4, H-5, H-6) will be influenced by both H-H and H-F couplings. The chemical shifts for 1,2-difluorobenzene itself are typically found in the aromatic region, with protons adjacent to fluorine atoms experiencing a downfield shift.[10]
Ring B: 4-Propylphenyl Moiety
The 4-propylphenyl group will present more straightforward spectral features. The propyl chain will give rise to three distinct signals: a triplet for the terminal methyl group (CH₃), a sextet for the central methylene group (CH₂), and a triplet for the methylene group attached to the aromatic ring (Ar-CH₂). The aromatic protons (H-2', H-3', H-5', H-6') will appear as two doublets, characteristic of a 1,4-disubstituted benzene ring.[11][12]
Computational Prediction and Data Tables
Modern computational chemistry, particularly Density Functional Theory (DFT), allows for the accurate prediction of NMR chemical shifts.[6][8][13] Software such as ChemDraw also provides reliable estimations.[5][9] The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and key coupling constants for 2,3-Difluoro-4'-propyl-1,1'-biphenyl.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-4 | 7.20 - 7.30 | m | |
| H-5 | 7.10 - 7.20 | m | |
| H-6 | 7.35 - 7.45 | m | |
| H-2', H-6' | 7.45 - 7.55 | d | J = 8.0 |
| H-3', H-5' | 7.25 - 7.35 | d | J = 8.0 |
| Ar-CH₂ | 2.60 - 2.70 | t | J = 7.5 |
| CH₂ | 1.60 - 1.70 | sextet | J = 7.5 |
| CH₃ | 0.90 - 1.00 | t | J = 7.5 |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | 125.0 - 127.0 |
| C-2 | 150.0 - 152.0 (d, ¹JCF) |
| C-3 | 148.0 - 150.0 (d, ¹JCF) |
| C-4 | 124.0 - 126.0 |
| C-5 | 118.0 - 120.0 |
| C-6 | 128.0 - 130.0 |
| C-1' | 138.0 - 140.0 |
| C-2', C-6' | 129.0 - 131.0 |
| C-3', C-5' | 128.0 - 130.0 |
| C-4' | 142.0 - 144.0 |
| Ar-CH₂ | 37.0 - 39.0 |
| CH₂ | 24.0 - 26.0 |
| CH₃ | 13.0 - 15.0 |
Experimental Workflow for Complete Spectral Assignment
To experimentally validate the predicted assignments and resolve any ambiguities, a systematic approach employing a suite of NMR experiments is required.
Sample Preparation and Instrument Setup
-
Sample Preparation : Dissolve approximately 10-20 mg of 2,3-Difluoro-4'-propyl-1,1'-biphenyl in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key.[14][15] It is also important to use high-quality NMR tubes to avoid contaminants like fluoride leaching from the glass.[16]
-
Instrumentation : All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.[17]
One-Dimensional NMR Experiments
-
¹H NMR : Acquire a standard proton spectrum to observe the chemical shifts, multiplicities, and integrations of all proton signals.
-
¹³C NMR : Obtain a proton-decoupled carbon spectrum to identify the chemical shifts of all unique carbon atoms.
-
DEPT-135 : This experiment is crucial for differentiating between CH, CH₂, and CH₃ groups. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative.
Two-Dimensional NMR Experiments: The Key to Connectivity
2D NMR is indispensable for establishing the connectivity between atoms in the molecule.[18][19]
-
COSY (Correlation Spectroscopy) : This experiment reveals ¹H-¹H coupling networks. Cross-peaks will be observed between protons that are scalar-coupled, allowing for the assignment of protons within each aromatic ring and the propyl chain.
-
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded ¹H and ¹³C nuclei.[20][21][22][23] Each cross-peak in the HSQC spectrum links a proton to the carbon it is attached to, providing definitive C-H assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation) : This powerful experiment shows correlations between protons and carbons that are two or three bonds away.[23][24] HMBC is critical for establishing the connectivity between the two aromatic rings and between the propyl group and its attached ring. For example, correlations from the Ar-CH₂ protons to the carbons of the phenyl ring will confirm their connection.
Visualization of the Assignment Strategy
The following diagrams illustrate the logical workflow for the NMR-based structural elucidation of 2,3-Difluoro-4'-propyl-1,1'-biphenyl.
Figure 1: Workflow for NMR-based structural elucidation.
Figure 2: Key COSY and HMBC correlations for structural assignment.
Conclusion
The complete ¹H and ¹³C NMR assignment of 2,3-Difluoro-4'-propyl-1,1'-biphenyl requires a synergistic approach that combines predictive knowledge with a systematic experimental workflow. By leveraging one-dimensional and two-dimensional NMR techniques, particularly COSY, HSQC, and HMBC, a researcher can confidently elucidate the complex structure of this fluorinated biphenyl. The methodologies and predictive data presented in this guide provide a robust framework for scientists in materials science and drug development to characterize this and other similarly complex molecules, ensuring scientific integrity and accelerating research outcomes.
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An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2,3-Difluoro-4'-propyl-1,1'-Biphenyl
This technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2,3-Difluoro-4'-propyl-1,1'-Biphenyl. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for structural elucidation and impurity profiling. By dissecting the molecule into its core components—the biphenyl backbone, the difluoro-substituted ring, and the propyl-substituted ring—we can predict the primary fragmentation pathways and the resulting mass spectrum.
Introduction to 2,3-Difluoro-4'-propyl-1,1'-Biphenyl and its Mass Spectral Analysis
2,3-Difluoro-4'-propyl-1,1'-Biphenyl is a substituted aromatic hydrocarbon. Its structure presents a unique combination of a flexible biphenyl system, electron-withdrawing fluorine substituents, and an alkyl chain, all of which influence its behavior under electron ionization. Understanding the fragmentation pattern is crucial for its identification in complex matrices, for metabolic studies, and for quality control in synthetic processes.
Mass spectrometry, particularly with a hard ionization technique like electron impact (EI), provides a reproducible fragmentation pattern that serves as a molecular fingerprint.[1] The process begins with the formation of a molecular ion (M⁺•), which is an energetically unstable species that subsequently breaks down into smaller, more stable fragment ions.[2] The analysis of these fragments allows for the reconstruction of the original molecular structure.
Predicted Electron Ionization Mass Spectrum: A Synthesis of Fragmentation Principles
While no direct experimental spectrum for 2,3-Difluoro-4'-propyl-1,1'-Biphenyl is readily available in public databases, we can confidently predict its fragmentation behavior by examining the well-established fragmentation patterns of its constituent chemical motifs: aromatic systems, fluorinated aromatics, and alkylbenzenes.[3] Aromatic compounds are known to produce prominent molecular ion peaks due to their stable structures.[4]
The Molecular Ion (M⁺•)
The molecular formula for 2,3-Difluoro-4'-propyl-1,1'-Biphenyl is C₁₅H₁₄F₂. Its monoisotopic molecular weight is approximately 232.11 daltons. Under EI conditions, a significant peak corresponding to the molecular ion (M⁺•) at m/z 232 is expected. The stability of the biphenyl ring system contributes to the prominence of this peak.
Primary Fragmentation Pathways
The initial fragmentation of the molecular ion will be dictated by the weakest bonds and the formation of the most stable carbocations and radicals. For 2,3-Difluoro-4'-propyl-1,1'-Biphenyl, the primary fragmentation events are anticipated to occur at the propyl side chain and, to a lesser extent, involve the fluorine substituents.
The most favorable fragmentation pathway for alkylbenzenes is the cleavage of the bond beta to the aromatic ring, known as benzylic cleavage.[5][6] This process leads to the formation of a stable benzylic-type cation. In the case of the 4'-propylbiphenyl moiety, this will result in the loss of an ethyl radical (•C₂H₅, 29 Da) to form a highly stable secondary benzylic carbocation, which can rearrange to the even more stable tropylium-like ion.
-
[M - 29]⁺: The loss of an ethyl radical (•CH₂CH₃) will produce a prominent peak at m/z 203 . This is predicted to be the base peak or one of the most intense peaks in the spectrum. The resulting ion is a difluorinated methylbiphenyl cation.
A less probable, yet possible, benzylic cleavage involves the loss of a methyl radical (•CH₃, 15 Da) to form a primary carbocation, which is less stable.
-
[M - 15]⁺: The loss of a methyl radical would result in a peak at m/z 217 . This peak is expected to be of lower intensity compared to the m/z 203 peak.
Alkylbenzenes with a propyl chain or longer can undergo a McLafferty-type rearrangement, which involves the transfer of a gamma-hydrogen to the aromatic ring followed by the elimination of a neutral alkene.[7] For the propyl-substituted ring, this would involve the loss of propene (C₃H₆, 42 Da).
-
[M - 42]⁺•: The elimination of propene will generate a radical cation of 2,3-difluorobiphenyl at m/z 190 .
Fragmentation of the Biphenyl Core and Influence of Fluorine Substituents
The fluorine atoms on one of the phenyl rings introduce additional fragmentation possibilities. The C-F bond is strong, but under high energy EI conditions, fragmentation involving fluorine can occur.
-
Loss of H•: A peak at [M - 1]⁺ (m/z 231) is common for aromatic compounds due to the loss of a hydrogen atom.[4]
-
Loss of HF: The elimination of a neutral hydrogen fluoride molecule (HF, 20 Da) is a known fragmentation pathway for fluorinated aromatic compounds.[8] This can lead to the formation of a cyclic ion.
-
[M - 20]⁺•: A peak at m/z 212 may be observed.
-
-
Fragmentation of the Biphenyl Ring System: The biphenyl core itself is quite stable. However, fragments corresponding to the individual rings can be observed.
-
C₁₂H₈F₂⁺• (m/z 190): This corresponds to the difluorobiphenyl cation, which can also be formed via the McLafferty rearrangement as mentioned earlier.
-
C₉H₁₁⁺ (m/z 119): This corresponds to the propylphenyl cation.
-
C₆H₅⁺ (m/z 77): The phenyl cation is a common fragment in the mass spectra of aromatic compounds.[4]
-
C₆H₄F⁺ (m/z 95): A fluorophenyl cation.
-
Summary of Predicted Fragmentation
The following table summarizes the major predicted fragment ions for 2,3-Difluoro-4'-propyl-1,1'-Biphenyl.
| m/z | Proposed Ion Structure/Formula | Fragmentation Pathway | Predicted Intensity |
| 232 | [C₁₅H₁₄F₂]⁺• | Molecular Ion (M⁺•) | High |
| 217 | [M - CH₃]⁺ | Benzylic cleavage (loss of •CH₃) | Low to Medium |
| 203 | [M - C₂H₅]⁺ | Benzylic cleavage (loss of •C₂H₅) | High (likely Base Peak) |
| 190 | [M - C₃H₆]⁺• | McLafferty rearrangement (loss of propene) | Medium |
| 184 | [C₁₂H₇F]⁺• | Loss of HF from the difluorobiphenyl fragment | Low |
| 119 | [C₉H₁₁]⁺ | Propylphenyl cation | Low to Medium |
| 91 | [C₇H₇]⁺ | Tropylium ion (from propylphenyl moiety) | Medium |
| 77 | [C₆H₅]⁺ | Phenyl cation | Low |
Experimental Protocol for Mass Spectral Analysis
To experimentally verify the predicted fragmentation pattern, the following Gas Chromatography-Mass Spectrometry (GC-MS) method is recommended. GC is a suitable separation technique for this analyte due to its volatility.[9]
Instrumentation
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent single quadrupole or ion trap mass spectrometer)
-
Ion Source: Electron Ionization (EI) at 70 eV
-
GC Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column
GC-MS Parameters
| Parameter | Value |
| GC Inlet | |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Constant Flow | 1.2 mL/min |
| Oven Program | |
| Initial Temperature | 80 °C, hold for 1 min |
| Ramp Rate | 15 °C/min |
| Final Temperature | 300 °C, hold for 5 min |
| Mass Spectrometer | |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | m/z 40 - 400 |
| Scan Speed | 1562 u/s |
Sample Preparation
-
Prepare a 100 µg/mL stock solution of 2,3-Difluoro-4'-propyl-1,1'-Biphenyl in a suitable solvent such as dichloromethane or ethyl acetate.
-
Perform serial dilutions to a final concentration of 1-10 µg/mL for analysis.
Visualizing the Fragmentation Pathways
The following diagrams, generated using Graphviz, illustrate the primary predicted fragmentation pathways of 2,3-Difluoro-4'-propyl-1,1'-Biphenyl under electron ionization.
Caption: Primary fragmentation pathways of the molecular ion of 2,3-Difluoro-4'-propyl-1,1'-Biphenyl.
Caption: Recommended experimental workflow for the GC-MS analysis of 2,3-Difluoro-4'-propyl-1,1'-Biphenyl.
Conclusion
The electron ionization mass spectrum of 2,3-Difluoro-4'-propyl-1,1'-Biphenyl is predicted to be characterized by a prominent molecular ion peak at m/z 232 and a base peak at m/z 203, resulting from the favorable benzylic cleavage and loss of an ethyl radical. Other significant fragments arising from a McLafferty-type rearrangement and cleavages of the biphenyl core are also anticipated. The presence of fluorine substituents introduces the possibility of neutral losses such as HF. This in-depth guide provides a robust predictive framework for the interpretation of the mass spectrum of this molecule and serves as a valuable resource for its analytical characterization.
References
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-
Biphenyl. NIST WebBook. [Link]
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A Technical Guide to the Solubility of 2,3-Difluoro-4'-propyl-1,1'-Biphenyl in Organic Solvents
Introduction
2,3-Difluoro-4'-propyl-1,1'-biphenyl is a fluorinated aromatic compound belonging to the biphenyl class of molecules. The strategic incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, including lipophilicity, metabolic stability, and binding interactions, making such compounds highly valuable in pharmaceutical and materials science research.[1][2] Specifically, the fluorinated biphenyl scaffold is a key structural motif in various applications, from liquid crystal displays to potent therapeutic agents.[3][4][5]
Understanding the solubility of this compound is a prerequisite for its application. In drug development, solubility directly influences bioavailability, formulation strategies, and process chemistry.[6] In materials science, it governs the ability to process the compound into films, crystals, or other functional forms. This guide provides a comprehensive overview of the theoretical principles governing the solubility of 2,3-Difluoro-4'-propyl-1,1'-biphenyl, predictive assessments, and a detailed experimental protocol for its quantitative determination.
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" is the cornerstone for predicting solubility.[7][8] This rule states that a solute will dissolve best in a solvent that has a similar polarity. To apply this, we must first analyze the molecular structure of 2,3-Difluoro-4'-propyl-1,1'-biphenyl.
Molecular Structure Analysis:
-
Nonpolar Core: The molecule is built on a biphenyl backbone, a large, aromatic, and inherently nonpolar structure. The 4'-propyl group further contributes to its hydrocarbon character and lipophilicity.
-
Polar Functional Groups: The two fluorine atoms on one of the phenyl rings introduce significant polarity. Fluorine is the most electronegative element, creating strong carbon-fluorine (C-F) bond dipoles.[9] The ortho and meta positioning of these two fluorine atoms results in a distinct dipole moment on that side of the molecule.
The solubility of 2,3-Difluoro-4'-propyl-1,1'-biphenyl is therefore a result of the interplay between its large nonpolar surface area and the localized polarity from the C-F bonds. While the C-F bonds are polar, fluorine atoms are poor hydrogen bond acceptors and do not participate in hydrogen bonding as donors.[9] This limits its interaction with protic solvents like water or methanol.
The overall molecule can be described as predominantly nonpolar and lipophilic, with a computed XLogP3-AA value for a similar compound (2,3-Difluoro-4'-(2-methylpropyl)-1,1'-biphenyl) being 5.3, indicating a strong preference for lipid-like environments over aqueous ones.[10]
Logical Flow for Solubility Prediction
The following diagram illustrates the decision-making process for predicting the solubility of an organic compound based on its structural features and the properties of the solvent.
Caption: Diagram 1: Logical Flow for Solubility Prediction.
Predicted Solubility Profile
Based on the theoretical analysis, a qualitative solubility profile for 2,3-Difluoro-4'-propyl-1,1'-biphenyl can be predicted. This table serves as a starting point for solvent selection in experimental settings.
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene, Cyclohexane | High | The large nonpolar biphenyl and propyl structures will have strong van der Waals interactions with nonpolar solvents. |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents can interact with the polar C-F dipoles without the energetic penalty of disrupting a strong hydrogen-bonding network. Solvents like THF and DCM are particularly effective for many fluorinated compounds.[4][11] |
| Polar Protic | Water, Methanol, Ethanol | Low | The energy required to break the strong hydrogen bonds of the solvent is not sufficiently compensated by the weak interactions with the solute. The molecule's large hydrophobic character dominates.[1] |
Experimental Protocol: Isothermal Shake-Flask Method
To obtain accurate, quantitative solubility data, a rigorous experimental protocol is essential. The isothermal shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound.
Objective: To determine the saturation solubility of 2,3-Difluoro-4'-propyl-1,1'-biphenyl in a selected organic solvent at a constant temperature (e.g., 25 °C).
Materials:
-
2,3-Difluoro-4'-propyl-1,1'-biphenyl (solid, high purity)
-
Selected organic solvent (HPLC grade or higher)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Step-by-Step Methodology
-
Preparation of Supersaturated Solution (Causality: To ensure equilibrium is reached from saturation):
-
Add an excess amount of solid 2,3-Difluoro-4'-propyl-1,1'-biphenyl to a vial. "Excess" means enough solid remains undissolved at the end of the experiment, which is a visual confirmation of saturation.
-
Add a known volume of the selected solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration (Causality: To allow the dissolution process to reach a steady state):
-
Place the vials in a temperature-controlled orbital shaker set to 25 °C (or the desired temperature).
-
Agitate the vials at a constant speed (e.g., 150 rpm) for a predetermined period. A minimum of 24-48 hours is recommended to ensure equilibrium is fully established.[8] A preliminary time-to-equilibrium study can be performed by taking measurements at various time points (e.g., 12, 24, 48, 72 hours) to see when the concentration plateaus.
-
-
Phase Separation (Causality: To isolate the saturated liquid phase from the excess solid):
-
After equilibration, remove the vials from the shaker and allow them to stand undisturbed in a temperature-controlled bath for at least 2 hours to allow for the settling of undissolved solids.
-
For a more robust separation, centrifuge the vials at a moderate speed (e.g., 3000 rpm for 15 minutes). This step is critical to pellet any suspended microparticles.
-
-
Sample Collection and Preparation (Causality: To accurately measure the concentration of the dissolved solute):
-
Carefully withdraw an aliquot of the clear supernatant using a pipette. Be cautious not to disturb the solid material at the bottom.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This removes any remaining fine particulates that could falsely elevate the measured concentration.
-
Accurately dilute the filtered sample with the same solvent in a volumetric flask to a concentration that falls within the linear range of the analytical method (e.g., HPLC calibration curve).
-
-
Quantitative Analysis (Causality: To determine the precise concentration of the solute):
-
Analyze the diluted sample using a validated HPLC method. A standard calibration curve must be generated using solutions of known concentrations of 2,3-Difluoro-4'-propyl-1,1'-biphenyl.
-
The concentration of the original saturated solution is calculated by multiplying the measured concentration of the diluted sample by the dilution factor.
-
-
Data Reporting:
-
The solubility should be reported in standard units such as mg/mL or mol/L, and the temperature at which the measurement was made must be specified.
-
The experiment should be performed in triplicate to ensure reproducibility and to calculate the mean and standard deviation.
-
Experimental Workflow Diagram
The following diagram provides a visual representation of the isothermal shake-flask solubility determination workflow.
Caption: Diagram 2: Experimental Workflow for Solubility Determination.
Conclusion
References
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An In-Depth Technical Guide to the Safe Handling and Application of 2,3-Difluoro-4'-propyl-1,1'-Biphenyl
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) is publicly available for 2,3-Difluoro-4'-propyl-1,1'-Biphenyl. This guide has been meticulously compiled by synthesizing safety data from structurally analogous compounds, including biphenyl and various other fluorinated biphenyl derivatives. The information herein is intended to provide a robust safety framework for handling this compound in a research and development setting by trained professionals. All procedures should be conducted with a thorough understanding of the principles of chemical safety and after a comprehensive risk assessment.
Section 1: Compound Identification and Physicochemical Profile
2,3-Difluoro-4'-propyl-1,1'-Biphenyl is a fluorinated aromatic compound. The strategic placement of fluorine atoms and the propyl group on the biphenyl scaffold suggests its potential utility in fields such as liquid crystal technology, organic electronics, and medicinal chemistry, particularly in the design of metabolically stable drug candidates.[1] The carbon-fluorine bond's strength can enhance metabolic stability, a desirable trait in drug development.[1]
Molecular Structure:
Caption: Molecular Structure of 2,3-Difluoro-4'-propyl-1,1'-Biphenyl
Table 1: Estimated Physicochemical Properties
| Property | Estimated Value/Information | Rationale/Source Analogy |
| CAS Number | Not Assigned | No specific CAS number found in public databases. |
| Molecular Formula | C₁₅H₁₄F₂ | Calculated from the structure. |
| Molecular Weight | 232.27 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Biphenyl and its derivatives are typically crystalline solids.[2] |
| Melting Point | Not Determined | Likely a solid at room temperature with a melting point influenced by the substitution pattern. For example, 2,4-Difluoro-1,1'-biphenyl has a melting point of 61-66 °C.[3] |
| Boiling Point | Not Determined | Expected to be >250 °C, similar to biphenyl.[3] |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethers, alcohols, benzene).[2] | The biphenyl core is hydrophobic.[2] |
| Stability | Stable under recommended storage conditions. Combustible. | Biphenyl is a thermally stable organic compound.[2][3] |
| Incompatibilities | Strong oxidizing agents. | Common for aromatic hydrocarbons.[3] |
Section 2: Hazard Identification and GHS Classification (Inferred)
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) for biphenyl and its fluorinated analogs, 2,3-Difluoro-4'-propyl-1,1'-Biphenyl should be handled as a hazardous substance.[4][5]
Inferred GHS Classification:
-
Skin Irritation (Category 2): Biphenyl and its derivatives are known to cause skin irritation.[4][5]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[4][5]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[4][5]
-
Hazardous to the Aquatic Environment, Acute Hazard (Category 1) and Chronic Hazard (Category 1): Biphenyl is very toxic to aquatic life with long-lasting effects.[4][5]
Hazard Statements (Inferred):
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
H335: May cause respiratory irritation.[5]
-
H410: Very toxic to aquatic life with long lasting effects.[5]
Precautionary Statements (Inferred):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
-
P273: Avoid release to the environment.[4]
-
P280: Wear protective gloves/eye protection/face protection.[4]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
Section 3: Toxicological Profile and Mechanistic Insights
The toxicological profile of 2,3-Difluoro-4'-propyl-1,1'-Biphenyl is not specifically known. However, understanding the toxicology of the parent biphenyl structure and the influence of fluorine substitution provides a strong basis for risk assessment.
Metabolism: In humans and laboratory animals, biphenyl is metabolized by cytochrome P450 enzymes primarily through hydroxylation to form various hydroxybiphenyls (HBPs).[6] These metabolites are then conjugated with glucuronic acid or sulfate for excretion.[6] The presence of fluorine atoms can alter the metabolic pathway. Fluorine substitution can block sites of metabolism, potentially increasing the compound's half-life.[1] However, metabolism of some fluorinated compounds can also lead to the formation of toxic metabolites.[7] For instance, the metabolism of some fluorine-containing monomers has been linked to kidney toxicity.[8]
Toxicity: Short-term exposure to biphenyl fumes can cause nausea, vomiting, and irritation of the eyes and respiratory tract.[2] Long-term exposure has been associated with liver and nervous system damage in workers.[2] Biphenyls are also noted for their environmental persistence and potential for bioaccumulation.[9]
Section 4: Safe Handling and Storage Protocols
A stringent adherence to safety protocols is paramount when handling 2,3-Difluoro-4'-propyl-1,1'-Biphenyl.
Engineering Controls:
-
All handling of the solid and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[10]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[11]
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Clothing: A lab coat should be worn at all times.
Hygiene Measures:
-
Do not eat, drink, or smoke in the laboratory.[12]
-
Remove and wash contaminated clothing before reuse.[12]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]
-
Keep away from strong oxidizing agents.[3]
Section 5: First-Aid and Emergency Procedures
In Case of:
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor.[4][11]
-
Skin Contact: Immediately wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[4][11]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[4][11]
-
Ingestion: Rinse mouth. Get medical advice/attention.[10]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use dry powder, foam, water spray, or carbon dioxide.[10]
-
Hazards from Combustion: Combustion may produce carbon monoxide, carbon dioxide, and hydrogen fluoride.
Accidental Release Measures:
-
Avoid dust formation.[12]
-
Wear appropriate PPE and ensure adequate ventilation.
-
Contain the spill, collect the material with a non-sparking tool, and place it in a suitable container for disposal.
-
Prevent entry into drains and waterways.[10]
Section 6: Applications in Research and Drug Development
Fluorinated biphenyls are a class of compounds with significant interest in materials science and medicinal chemistry.
-
Liquid Crystals: The rigid biphenyl core and the influence of fluoro-substituents on polarity and intermolecular interactions make these compounds candidates for liquid crystal displays.
-
Drug Discovery: The biphenyl scaffold is a common feature in many biologically active molecules. Fluorine substitution is a widely used strategy in drug design to improve metabolic stability, binding affinity, and pharmacokinetic properties.[1] For example, fluorinated biphenyl-diarylpyrimidines have been developed as potent non-nucleoside reverse transcriptase inhibitors for HIV treatment.[1]
Section 7: Experimental Workflow Visualizations
Safe Handling Workflow:
Caption: Laboratory Workflow for Safe Handling.
Inferred Metabolic Pathway of Biphenyl Core:
Caption: Conceptual Metabolic Pathway of the Biphenyl Core.
References
-
Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Polybrominated Biphenyls. [Online]. Available: [Link].
-
Australian Government Department of Climate Change, Energy, the Environment and Water. Biphenyl (1,1-biphenyl). [Online]. Available: [Link].
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ResearchGate. Synthesis of 2,3′-difluoro-4′-(trifluoromethoxy)-[1,1′-biphenyl]. [Online]. Available: [Link].
-
PubChem. 4-(Difluoro(3,4,5-trifluorophenoxy)methyl)-3,5-difluoro-4'-propyl-1,1'-biphenyl. [Online]. Available: [Link].
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Kennedy Jr, G. L. (1990). Toxicology of fluorine-containing monomers. Critical reviews in toxicology, 21(2), 149-170. [Online]. Available: [Link].
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Wang, Z., et al. (2017). Polyfluorinated Compounds: Past, Present, and Future. Environmental Science & Technology, 51(11), 6393-6402. [Online]. Available: [Link].
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PubChem. 3',4-Difluoro-[1,1'-biphenyl]-3-carboxylic acid. [Online]. Available: [Link].
-
Zhang, M., et al. (2021). Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability. European Journal of Medicinal Chemistry, 223, 113645. [Online]. Available: [Link].
-
Mead, R. J., et al. (1985). The biochemical toxicology of 1,3-difluoro-2-propanol, the major ingredient of the pesticide gliftor: the potential of 4-methylpyrazole as an antidote. Toxicology and applied pharmacology, 77(1), 133-142. [Online]. Available: [Link].
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U.S. Environmental Protection Agency. (2015). Human Health Effects of Biphenyl: Key Findings and Scientific Issues. Environmental Health Perspectives, 123(5), 405-413. [Online]. Available: [Link].
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A Technical Guide to the Frontier of Drug Development: Harnessing the Potential of Fluorinated Biphenyl Liquid Crystals
Abstract
Fluorinated biphenyl liquid crystals, a class of materials traditionally celebrated for their pivotal role in advanced display technologies, are emerging as a versatile platform with significant potential to revolutionize the landscape of drug development. Their unique confluence of properties—including tunable mesomorphism, high thermal and chemical stability, and inherent responsiveness to external stimuli—offers a compelling toolkit for researchers and scientists in pharmaceuticals. This technical guide provides an in-depth exploration of the synthesis, characterization, and burgeoning applications of these remarkable compounds in drug delivery, biosensing, and advanced medical imaging. By elucidating the fundamental principles and providing actionable experimental protocols, this document aims to empower professionals in the field to leverage the unique attributes of fluorinated biphenyl liquid crystals to address pressing challenges in modern medicine.
Introduction: Beyond the Display – A New Paradigm for Fluorinated Biphenyl Liquid Crystals in Medicine
For decades, the story of fluorinated biphenyl liquid crystals has been intrinsically linked to the evolution of high-performance liquid crystal displays (LCDs). The strategic incorporation of fluorine atoms into the biphenyl core allows for the fine-tuning of crucial electro-optical properties such as dielectric anisotropy, viscosity, and birefringence, leading to faster switching times, lower power consumption, and enhanced image quality. However, the very characteristics that make these materials exceptional for displays also render them highly attractive for a diverse range of biomedical applications.
The ordered, yet fluid, nature of the liquid crystalline state provides a unique environment for the encapsulation and controlled release of therapeutic agents. The introduction of fluorine not only enhances the chemical stability and lipophilicity of these molecules—a desirable trait for many drug candidates—but also opens up new avenues for non-invasive imaging through Fluorine-19 Magnetic Resonance Imaging (¹⁹F MRI). Furthermore, the sensitivity of the liquid crystalline phase to molecular interactions at interfaces forms the basis for novel, label-free biosensing platforms.
This guide will navigate the multifaceted potential of fluorinated biphenyl liquid crystals, moving beyond their established role in photonics to illuminate their promising future in the pharmaceutical and biomedical arenas. We will delve into the synthetic strategies that allow for precise molecular engineering, the analytical techniques essential for characterizing their unique mesophases, and the innovative applications that are poised to reshape drug development.
The Molecular Architecture: Synthesis and Physicochemical Properties
The remarkable versatility of fluorinated biphenyl liquid crystals stems from the ability to precisely tailor their molecular structure. The strategic placement of fluorine atoms and the selection of appropriate terminal and linking groups allow for the fine-tuning of their mesomorphic behavior and physicochemical properties.
Synthetic Pathways: Crafting the Mesogenic Core
The synthesis of fluorinated biphenyl liquid crystals predominantly relies on palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being the most prevalent and versatile method. This reaction facilitates the formation of the crucial carbon-carbon bond between two aryl rings with high efficiency and tolerance for a wide range of functional groups.
Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of a Fluorinated 4-Alkoxy-4'-cyanobiphenyl
This protocol provides a generalized procedure for the synthesis of a fluorinated cyanobiphenyl, a common core structure in many liquid crystal applications.
Materials:
-
Fluorinated bromobenzene derivative
-
4-cyanophenylboronic acid
-
Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., Potassium carbonate)
-
Solvent (e.g., Toluene or a mixture of Dioxane and water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine the fluorinated bromobenzene derivative (1.0 eq), 4-cyanophenylboronic acid (1.1 eq), potassium carbonate (2.0 eq), and the palladium catalyst (0.02-0.05 eq).
-
Solvent Addition: Add the degassed solvent to the flask.
-
Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Causality in Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can lead to its deactivation. An inert atmosphere is crucial to maintain catalytic activity.
-
Base: The base is essential for the transmetalation step of the catalytic cycle, facilitating the transfer of the aryl group from the boronic acid to the palladium center.
-
Solvent: The choice of solvent depends on the solubility of the reactants and the reaction temperature. A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base.
Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Influence of Fluorine on Mesomorphic and Physical Properties
The incorporation of fluorine atoms into the biphenyl core has a profound impact on the mesomorphic and physical properties of the resulting liquid crystals. These effects are a direct consequence of the unique characteristics of the fluorine atom:
-
High Electronegativity and Strong Dipole Moment: The C-F bond is highly polar, leading to a significant molecular dipole moment. The orientation of this dipole relative to the long molecular axis dictates the dielectric anisotropy (Δε) of the material, a critical parameter for display applications. Lateral fluorination often leads to a negative Δε, while terminal fluorination can result in a positive Δε.
-
Small van der Waals Radius: The relatively small size of the fluorine atom allows for its incorporation into the molecular structure without causing significant steric hindrance that could disrupt the liquid crystalline ordering.
-
Increased Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can be advantageous for enhancing solubility in nonpolar environments and for improving interactions with lipid-based biological structures.
-
Altered Intermolecular Interactions: The presence of fluorine can modify intermolecular forces, influencing melting points, clearing points (the temperature at which the material becomes an isotropic liquid), and the stability of different mesophases (e.g., nematic, smectic).
Table 1: Influence of Fluorination on the Physicochemical Properties of Biphenyl Liquid Crystals
| Property | Effect of Fluorination | Rationale |
| Dielectric Anisotropy (Δε) | Can be positive or negative depending on the position of fluorine substitution. | The strong C-F bond dipole moment contributes significantly to the overall molecular dipole. Lateral substitution often results in a dipole moment perpendicular to the long axis (negative Δε), while terminal substitution can align the dipole with the long axis (positive Δε). |
| Viscosity | Generally lower compared to non-fluorinated analogs. | Fluorination can reduce intermolecular interactions, leading to lower rotational viscosity and faster switching speeds in displays. |
| Birefringence (Δn) | Can be tuned by the number and position of fluorine atoms. | While the C-F bond itself has low polarizability, the overall electronic structure of the molecule is altered, which in turn affects the refractive indices and their difference (Δn). |
| Mesophase Stability | Can either stabilize or destabilize certain mesophases. For example, lateral fluorination can suppress smectic phases and broaden the nematic range. | The steric and electronic effects of fluorine influence the packing efficiency of the molecules, favoring certain types of liquid crystalline order over others. |
| Lipophilicity | Increased. | The high electronegativity and low polarizability of fluorine contribute to increased lipophilicity, which can enhance solubility in nonpolar media and improve membrane permeability in biological systems. |
Characterization of Mesomorphic Behavior
The identification and characterization of the liquid crystalline phases are paramount to understanding and applying these materials. A combination of analytical techniques is employed to determine the transition temperatures and the nature of the mesophases.
Experimental Protocol: Characterization of a Fluorinated Biphenyl Liquid Crystal
1. Differential Scanning Calorimetry (DSC):
- Purpose: To determine the phase transition temperatures and associated enthalpy changes.
- Procedure:
- Accurately weigh a small sample (2-5 mg) into an aluminum DSC pan and seal it.
- Place the sample pan and an empty reference pan into the DSC instrument.
- Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its clearing point.
- Cool the sample at the same rate to a temperature below its crystallization point.
- Perform a second heating and cooling cycle to ensure thermal history does not affect the results.
- Analyze the resulting thermogram to identify endothermic (melting, clearing) and exothermic (crystallization) peaks, which correspond to phase transitions.
2. Polarized Optical Microscopy (POM):
- Purpose: To visually identify the different liquid crystalline phases based on their unique optical textures.
- Procedure:
- Place a small amount of the sample on a clean glass slide and cover with a coverslip.
- Heat the sample on a hot stage while observing it through a polarizing microscope.
- Slowly cool the sample from the isotropic liquid phase and observe the formation of different textures.
- Compare the observed textures with known textures of nematic, smectic, and cholesteric phases to identify the mesophases present.
Diagram: Workflow for Characterization of a Novel Fluorinated Biphenyl Liquid Crystal
Health and Safety Handling Precautions for 2,3-Difluoro-4'-propyl-1,1'-Biphenyl
An In-depth Technical Guide:
Introduction and Scope: A Precautionary Approach
The proliferation of fluorinated biaryl compounds in medicinal chemistry and materials science necessitates a robust understanding of their handling and safety profiles. This guide provides a comprehensive overview of the health and safety precautions for 2,3-Difluoro-4'-propyl-1,1'-Biphenyl (CAS No. 137570-34-6).
It must be noted that comprehensive toxicological data for this specific molecule is not widely published. Therefore, this document establishes a conservative and rigorous safety protocol by extrapolating data from structurally similar difluorobiphenyls, the parent biphenyl scaffold, and general principles for handling fluorinated organic compounds.[1][2][3][4][5] The protocols herein are designed to be self-validating, ensuring that researchers and drug development professionals can operate with a high margin of safety, minimizing exposure and mitigating unknown risks.[6] The primary directive is to treat this compound with the respect afforded to substances of unknown toxicity.[6]
Hazard Identification and Risk Assessment
A thorough risk assessment is the foundation of safe laboratory practice.[1] Based on analogous compounds, 2,3-Difluoro-4'-propyl-1,1'-Biphenyl is presumed to present several key hazards.
Inferred Toxicological Profile
-
Irritation: Structurally related fluorinated and non-fluorinated biphenyls are known to cause skin and serious eye irritation.[4][7] It is prudent to assume this compound shares these properties. May cause respiratory irritation upon inhalation of dust or aerosols.[7]
-
Systemic Toxicity: The parent compound, biphenyl, is associated with renal toxicity.[5] The metabolism of fluorinated organic molecules can sometimes lead to toxic byproducts; for instance, other simple fluorinated compounds are known to metabolize into potent enzyme inhibitors.[8] While the specific metabolic pathway of 2,3-Difluoro-4'-propyl-1,1'-Biphenyl is uncharacterized, the potential for systemic effects upon ingestion or absorption warrants stringent exposure controls.
-
Environmental Hazard: Many biphenyl derivatives are very toxic to aquatic life with long-lasting effects.[7] Therefore, this compound should not be released into the environment.[7][9]
Hazard Summary Table
The following table summarizes the anticipated hazards based on data from surrogate structures.
| Hazard Category | Anticipated GHS Classification | Rationale & Key Considerations |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 (Harmful) | Assumed based on related compounds; data is lacking.[2] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | A common hazard for biphenyl derivatives.[4][7] |
| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation) | Expected based on related compounds.[4][7] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | Inhalation of fine dust or aerosol should be avoided.[7] |
| Chronic Aquatic Toxicity | Category 1 or 2 (Toxic to aquatic life) | A significant environmental hazard for this class of compounds.[4][7] |
Exposure Control and Personal Protective Equipment (PPE)
The cornerstone of safety is minimizing exposure through a multi-layered approach combining engineering controls and appropriate PPE.[6]
Engineering Controls: The Primary Barrier
-
Chemical Fume Hood: All manipulations of 2,3-Difluoro-4'-propyl-1,1'-Biphenyl, including weighing, dissolution, and reaction setup, must be conducted within a certified chemical fume hood. This is non-negotiable. The causality is clear: the hood provides the primary containment to prevent inhalation of volatile aerosols or fine particulates that may be generated.[6]
-
Ventilation: Ensure the laboratory has adequate general ventilation. Do not handle this compound in poorly ventilated areas like cold rooms, which often have recirculated atmospheres.[10]
Personal Protective Equipment (PPE): The Last Line of Defense
The selection of PPE must be deliberate and based on a thorough hazard assessment.[1][6]
-
Eye and Face Protection: At a minimum, chemical splash goggles are mandatory.[1] For procedures with a higher risk of splashing, such as transfers or quenching, a full-face shield should be worn over the goggles.[1]
-
Hand Protection: No single glove material is impervious to all chemicals.[6] Select gloves based on the specific solvent being used by consulting the manufacturer's compatibility and breakthrough time data.[1][9] For handling the neat compound or when working with concentrated solutions, double-gloving is a highly recommended practice to protect against rapid permeation or unseen punctures.[1] Always inspect gloves for damage before use and remove them with care to avoid skin contamination.[9][10]
-
Body Protection: A flame-resistant laboratory coat must be worn at all times and kept fully fastened.[1] Long-sleeved clothing is required to protect the skin.[9] Do not wear shorts, sandals, or perforated shoes in the laboratory.[10]
-
Respiratory Protection: Under normal operating conditions within a fume hood, a respirator should not be necessary.[9] However, one may be required for large-scale work or during emergency situations, such as a major spill cleanup.[1] Use of a respirator requires formal training, fit-testing, and medical clearance.
Safe Handling, Storage, and Disposal Protocols
Adherence to standardized procedures is critical for ensuring reproducible safety.
Experimental Protocol: Weighing and Handling
-
Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered.[10] Assemble all necessary equipment, including spatulas, weigh paper, and solvent.
-
Don PPE: Put on all required PPE as described in Section 3.2.
-
Transfer: Carefully transfer the required amount of 2,3-Difluoro-4'-propyl-1,1'-Biphenyl from its storage container to a tared weigh boat or flask. Perform this action deep within the fume hood to contain any dust.[6] Avoid creating dust clouds.
-
Dissolution: Add the solvent slowly to the solid to prevent splashing.
-
Post-Handling: Tightly seal the source container. Clean any residual material from the spatula and work surface using a solvent-moistened wipe, which should be disposed of as hazardous waste.
-
Hygiene: Wash hands thoroughly with soap and water after the procedure is complete and before leaving the laboratory.[9][10] Do not eat, drink, or apply cosmetics in the laboratory.[10][11]
Storage Requirements
-
Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[2]
-
Keep the container tightly closed to prevent contamination and potential release.[2][9]
-
Store away from incompatible materials, such as strong oxidizing agents.[2]
Waste Disposal
-
All waste containing 2,3-Difluoro-4'-propyl-1,1'-Biphenyl, including contaminated consumables and reaction residues, must be collected in a clearly labeled, sealed, and compatible hazardous waste container.[1]
-
Do not discharge into drains or rivers, as the compound is presumed to be hazardous to aquatic life.[2][7]
-
Disposal must be handled by a licensed waste disposal company in accordance with all local, state, and federal regulations.[3]
Emergency Procedures
Rapid and correct response during an emergency is critical.
First-Aid Measures
-
Inhalation: Remove the individual to fresh air immediately. If breathing is difficult or symptoms occur, seek immediate medical attention.[2][9]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][4] Remove all contaminated clothing. If skin irritation persists, seek medical attention.[4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, also under the eyelids.[9] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention from an ophthalmologist.[7]
-
Ingestion: Clean the mouth with water and drink plenty of water afterwards.[9] Do not induce vomiting. Call a poison control center or physician if you feel unwell.[2]
Accidental Release Measures
For small laboratory spills, trained personnel should follow this workflow. For large spills, evacuate the area and contact the institution's emergency response team.
Caption: Workflow for managing a small laboratory spill.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use carbon dioxide, dry chemical powder, or alcohol/polymer foam.[2]
-
Specific Hazards: Combustion may produce toxic fumes, including carbon monoxide (CO), carbon dioxide (CO2), and hazardous hydrogen fluoride (HF).[9] Vapors may form explosive mixtures with air upon intense heating.[7]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[2]
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- Safety and handling of fluorin
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- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABOR
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The Unseen Persistence: A Technical Guide to the Toxicology and Environmental Impact of Fluorinated Liquid Crystal Monomers
Foreword: The Double-Edged Sword of Fluorination in Modern Displays
The advent of liquid crystal displays (LCDs) has revolutionized the way we interact with technology. Central to this innovation are liquid crystal monomers (LCMs), the molecular building blocks that enable the vibrant and high-resolution images we see daily. The strategic incorporation of fluorine atoms into these monomers has been a key factor in enhancing their performance, offering superior dielectric anisotropy, viscosity, and stability.[1][2] However, this same chemical resilience, a boon for display technology, presents a growing concern for environmental health. Fluorinated liquid crystal monomers (FLCMs) are now emerging as a class of persistent, bioaccumulative, and toxic (PBT) compounds, raising critical questions about their lifecycle and long-term impact.[3][4] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the current understanding of the toxicology and environmental footprint of these ubiquitous yet under-scrutinized molecules.
The Chemical Identity and Application of Fluorinated Liquid Crystal Monomers
Fluorinated liquid crystal monomers are organic compounds characterized by a rigid core structure, typically composed of phenyl or cyclohexyl rings, and flexible terminal alkyl chains. The introduction of one or more fluorine atoms into the molecular structure significantly alters the physicochemical properties of the monomer.[1] The small size of the fluorine atom allows for its incorporation into various parts of the liquid crystal molecule without disrupting the liquid crystalline phase.[1] This fluorination is critical for tailoring the material's properties for specific display applications.[1][2]
The strong carbon-fluorine (C-F) bond, one of the strongest in organic chemistry, imparts high chemical and thermal stability to FLCMs.[5] This stability is essential for the longevity and performance of LCDs. However, it also contributes to their environmental persistence.[6] The synthesis of these compounds involves multi-step organic reactions to create the desired molecular architecture.[7]
Environmental Occurrence and Fate: An Emerging Contaminant Story
The widespread use and disposal of electronic devices containing LCDs have led to the release of FLCMs into the environment.[8] These compounds are now being detected in various environmental compartments, including indoor dust, sediment, and aquatic ecosystems.[9][10] E-waste dismantling sites are significant point sources of FLCM contamination.[11]
Once in the environment, the fate of FLCMs is governed by a complex interplay of physical, chemical, and biological processes. Their persistence is a primary concern.[10]
Environmental Distribution
Studies have documented the presence of FLCMs in diverse environmental matrices. For instance, a study in Beijing detected 38 different FLCMs in human serum samples, indicating widespread population exposure.[4][12] FLCMs have also been found in infant formula, highlighting a potential exposure route for a vulnerable population.[3] The presence of these compounds in human fecal samples further confirms their ingestion and metabolic processing.[8]
Persistence and Degradation
The robust nature of the C-F bond makes FLCMs resistant to natural degradation processes.[5] However, they are not entirely inert.
-
Photodegradation: Ultraviolet (UV) radiation can induce the degradation of some FLCMs in aquatic environments.[13] Studies on 4-cyano-3-fluorophenyl 4-ethylbenzoate (CEB-F) have shown that UV photolysis follows first-order kinetics and can lead to the cleavage of C-O and C-F bonds, breaking down the molecule into smaller compounds and releasing fluoride ions.[13] Interestingly, the photodegradation products of CEB-F exhibited reduced toxicity compared to the parent compound.[13]
-
Biodegradation: Microbial transformation of FLCMs is another potential degradation pathway.[9] Research has shown that certain microbial consortia can transform complex FLCMs through reactions like reductive defluorination, ether bond cleavage, and aromatic ring opening.[9] However, the biodegradation of many fluorinated compounds is slow and may lead to the formation of persistent metabolites.[6] The enzymatic cleavage of the C-F bond is a challenging biochemical process, with only a few known enzymes capable of this reaction.[14]
Toxicological Profile: Unraveling the Health Risks
The increasing evidence of human and environmental exposure to FLCMs necessitates a thorough understanding of their toxicological effects. Emerging research points towards a range of potential health concerns.
Human Health Effects
Recent biomonitoring studies have linked FLCM exposure to adverse health outcomes. A study on the general population in Beijing found positive associations between the serum concentrations of specific FLCMs and blood glucose levels.[4][12] Logistic regression analysis in the same study revealed a significant positive correlation between total FLCM levels and dyslipidemia, as well as a correlation between a specific monomer, BDPrB, and hyperglycemia.[4][12] These findings suggest that FLCMs may interfere with lipid and glucose metabolism.
Infants are a particularly vulnerable group due to their developing systems and potential exposure through diet.[3] The detection of FLCMs in all tested infant formulas, with median concentrations of 16.5 ng/g dry weight, underscores the need for further investigation into the developmental toxicity of these compounds.[3]
Ecotoxicology
The impact of FLCMs on aquatic ecosystems is a significant concern. Acute immobilization tests with the crustacean Daphnia magna revealed that the FLCM CEB-F exhibits significant acute toxicity, with LC50 values ranging from 1.023 to 0.0536 μM over 24 to 96 hours.[13] This highlights the potential for these compounds to harm aquatic organisms at various trophic levels.[8]
Furthermore, exposure to the FLCM 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl) benzene (EDPrB) at environmentally relevant concentrations caused liver damage in adult zebrafish.[15] The observed effects included morphological abnormalities, increased activity of liver enzymes, and oxidative stress.[15]
Experimental Protocols for Toxicological and Environmental Assessment
To rigorously assess the risks posed by FLCMs, standardized and validated experimental protocols are essential. The following sections outline key methodologies.
In Vitro Toxicity Assessment: Adipogenesis Assay
The potential for FLCMs to act as endocrine disruptors and promote adipogenesis can be investigated using in vitro cell models.
Protocol: 3T3-L1 Adipogenesis Assay
-
Cell Culture: Culture 3T3-L1 preadipocyte cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Differentiation Induction: Once cells reach confluence, induce differentiation by treating with a differentiation cocktail containing 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin in DMEM with 10% FBS. Co-expose the cells to varying concentrations of the test FLCM or a vehicle control.
-
Maturation: After 48 hours, replace the induction medium with a maturation medium containing 10 µg/mL insulin in DMEM with 10% FBS.
-
Lipid Accumulation Staining: After 7-10 days of differentiation, fix the cells with 10% formalin and stain for lipid accumulation using Oil Red O solution.
-
Quantification: Elute the Oil Red O stain from the cells using isopropanol and measure the absorbance at 520 nm to quantify lipid accumulation.
Causality and Validation: This protocol assesses the ability of a chemical to promote the differentiation of preadipocytes into mature adipocytes, a key process in fat storage. The use of a positive control (e.g., rosiglitazone) and a vehicle control ensures the validity of the assay. The quantification of lipid accumulation provides a dose-dependent measure of the adipogenic potential of the test compound.
Aquatic Ecotoxicity Testing: Daphnia magna Immobilization Test
This standard acute toxicity test determines the concentration of a substance that is lethal to 50% of the test organisms (Daphnia magna) within a specified time period.
Protocol: OECD Guideline 202, Daphnia sp. Acute Immobilisation Test
-
Test Organisms: Use juvenile Daphnia magna (<24 hours old) from a healthy laboratory culture.
-
Test Solutions: Prepare a series of test solutions with varying concentrations of the FLCM in a suitable culture medium. A control group with no added FLCM is essential.
-
Exposure: Place a set number of daphnids (e.g., 20) into each test concentration and the control. Maintain the test vessels at a constant temperature (e.g., 20 ± 1°C) with a defined light-dark cycle.
-
Observation: After 24 and 48 hours, count the number of immobilized daphnids in each vessel. Immobilization is defined as the inability to swim within 15 seconds of gentle agitation.
-
Data Analysis: Calculate the LC50 (median lethal concentration) values and their 95% confidence limits for the 24-hour and 48-hour exposure periods using appropriate statistical methods (e.g., probit analysis).
Causality and Validation: This protocol directly measures the acute toxicity of a substance to a key aquatic invertebrate. The inclusion of a control group and the use of standardized test conditions ensure the reproducibility and validity of the results. The determination of the LC50 provides a quantitative measure of toxicity that can be used for risk assessment and comparison with other chemicals.
Environmental Fate Assessment: Photodegradation Study
Understanding the stability of FLCMs in the presence of sunlight is crucial for predicting their environmental persistence.
Protocol: OECD Guideline for Testing of Chemicals, Phototransformation of Chemicals in Water – Direct Photolysis
-
Sample Preparation: Prepare a solution of the FLCM in purified water at a known concentration.
-
Irradiation: Expose the test solution to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Maintain a constant temperature.
-
Dark Control: Prepare an identical solution and keep it in the dark at the same temperature to account for any non-photolytic degradation.
-
Sampling and Analysis: At specific time intervals, take aliquots from both the irradiated and dark control solutions. Analyze the concentration of the parent FLCM using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Kinetics and Half-Life Calculation: Plot the concentration of the FLCM versus time to determine the degradation kinetics. Calculate the photodegradation rate constant and the environmental half-life.
Causality and Validation: This protocol isolates the effect of light on the degradation of the chemical. The dark control is critical for demonstrating that the observed degradation is indeed due to photolysis. The use of a well-characterized light source and precise analytical measurements ensures the accuracy and reliability of the determined half-life, a key parameter in environmental risk assessment.
Data Presentation and Visualization
Clear presentation of data is paramount for interpreting the environmental and toxicological impact of FLCMs.
Quantitative Data Summary
| Parameter | FLCM | Value | Organism/System | Reference |
| Median Serum Concentration | Σ38 FLCMs | 132.48 ng/g lipid weight | Human (General Population) | [4][12] |
| Median Concentration in Infant Formula | Σ FLCMs | 16.5 ng/g dry weight | N/A | [3] |
| Acute Toxicity (48h LC50) | CEB-F | 0.0536 - 1.023 µM | Daphnia magna | [13] |
| Association with Dyslipidemia (Odds Ratio) | Σ FLCMs | 2.19 | Human (General Population) | [4][12] |
| Association with Hyperglycemia (Odds Ratio) | BDPrB | 2.48 | Human (General Population) | [4][12] |
Visualizing Pathways and Workflows
Diagram 1: Generalized Environmental Fate Pathway of FLCMs
Caption: Environmental release and fate of FLCMs.
Diagram 2: Experimental Workflow for In Vitro Adipogenesis Assay
Caption: Workflow for assessing adipogenic potential.
Regulatory Landscape and Future Outlook
Currently, there are no specific regulations targeting FLCMs. However, the broader class of fluorinated compounds, such as per- and polyfluoroalkyl substances (PFAS), is facing increasing regulatory scrutiny globally due to their persistence and toxicity.[16][17][18] The American Innovation and Manufacturing (AIM) Act of 2020 in the United States, for instance, aims to phase down the production and consumption of hydrofluorocarbons (HFCs).[19] It is plausible that as more data on the environmental and health impacts of FLCMs become available, they will also fall under stricter regulatory frameworks.
The future of FLCMs will likely involve a multi-pronged approach:
-
Green Chemistry: The development of more biodegradable and less toxic liquid crystal monomers is a critical area of research.
-
Enhanced E-Waste Management: Implementing more effective collection and recycling programs for electronic devices is essential to prevent the release of FLCMs into the environment.
-
Comprehensive Risk Assessment: Continued research is needed to fully understand the long-term health effects of chronic, low-level exposure to FLCM mixtures.
-
Advanced Analytical Methods: The development of more sensitive and high-throughput analytical methods will improve our ability to monitor FLCMs in the environment and in biological systems.[5][20][21][22]
Conclusion: A Call for Proactive Stewardship
Fluorinated liquid crystal monomers have been instrumental in the advancement of display technology. However, their environmental persistence and potential for adverse health effects demand a proactive and precautionary approach. By understanding their toxicological profiles, environmental fate, and the experimental methodologies to assess their impact, the scientific community can work towards mitigating the risks associated with these compounds. This guide serves as a foundational resource to inform and guide these critical research and development efforts, ensuring that the innovations of today do not become the environmental burdens of tomorrow.
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Fluorinated Liquid-Crystal Monomers in Serum from the General Population and Their Impact on Human Health. (2024). Environmental Science & Technology. [Link]
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Aquatic photolysis of high-risk fluorinated liquid crystal monomers: Kinetics, toxicity evaluation, and mechanisms. (2024). Water Research. [Link]
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Liquid Crystal Monomers as Emerging Contaminants: Contaminated Distribution, Environmental Behavior, Detection Technologies, and Future Challenges. (2025). Environment & Health. [Link]
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Fluorinated Liquid-Crystal Monomers in Serum from the General Population and Their Impact on Human Health. (2024). PubMed. [Link]
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Dual-Mode Detection of Perfluorooctanoic Acid Using Up-Conversion Fluorescent Silicon Quantum Dots–Molecularly Imprinted Polymers and Smartphone Sensing. (n.d.). MDPI. [Link]
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Environmental behavior, human exposure, and elimination technology of fluorinated liquid crystal monomers: A review. (2025). ResearchGate. [Link]
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Persistent, bioaccumulative, and toxic properties of liquid crystal monomers and their detection in indoor residential dust. (2019). PNAS. [Link]
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Environmental behavior, human exposure, and elimination technology of fluorinated liquid crystal monomers: A review. (2025). Taylor & Francis Online. [Link]
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Fluorinated liquid crystals – properties and applications. (2007). Chemical Society Reviews. [Link]
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Phenotypic Plasticity During Organofluorine Degradation Revealed by Adaptive Evolution. (2024). Molecular Biology and Evolution. [Link]
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EU-Rules - Fluorinated Greenhouse Gases. (n.d.). Climate Action. [Link]
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ANALYTICAL METHODS. (n.d.). ATSDR. [Link]
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Biodegradation of Amphipathic Fluorinated Peptides Reveals a New Bacterial Defluorinating Activity and a New Source of Natural Organofluorine Compounds. (2023). Environmental Science & Technology. [Link]
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Overview on PFAS analytical methods. (n.d.). Publications Office of the European Union. [Link]
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Insights into hepatotoxicity of fluorinated liquid crystal monomer 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl) benzene (EDPrB) in adult zebrafish at environmentally relevant concentrations: Metabolic disorder and stress response. (n.d.). PubMed. [Link]
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Fluorinated Gas Emissions. (2025). US EPA. [Link]
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Degradation and Transformation of Organic Fluorine Compounds. (n.d.). ResearchGate. [Link]
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Fluorine in Liquid Crystal Design for Display Applications. (2025). ResearchGate. [Link]
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EU Regulation concerning fluorinated greenhouse gases. (2024). Umweltbundesamt. [Link]
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Practical Guidance on Selecting Analytical Methods for PFAS in Semiconductor Manufacturing Wastewater. (n.d.). PMC - NIH. [Link]
- Liquid crystals with reduced toxicity and applications thereof. (2005).
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Fluoride Detection and Quantification, an Overview from Traditional to Innovative Material-Based Methods. (n.d.). ResearchGate. [Link]
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Strategies for the Biodegradation of Polyfluorinated Compounds. (n.d.). MDPI. [Link]
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Restrictions & Requirements on PFAS In Major Markets. (2021). SGS. [Link]
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Fluoroelastomers: synthesis, properties and applications. (n.d.). ScienceDirect. [Link]
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Fluoride's Impact on Health. (2025). Yale School of Public Health. [Link]
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Regulation (EU) 2024/573 of the European Parliament and of the Council of 7 February 2024 on fluorinated greenhouse gases, amending Directive (EU) 2019/1937 and repealing Regulation (EU) No 517/2014. (2024). EUR-Lex. [Link]
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Our Current Understanding of the Human Health and Environmental Risks of PFAS. (2025). EPA. [Link]
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Biodegradation of fluorinated alkyl substances. (n.d.). PubMed. [Link]
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Methodological & Application
Synthesis of 2,3-Difluoro-4'-propyl-1,1'-biphenyl via Suzuki-Miyaura Coupling: A Detailed Guide for Pharmaceutical and Materials Science Researchers
<APPLICATION NOTE & PROTOCOL >
Abstract
This document provides a comprehensive guide for the synthesis of 2,3-difluoro-4'-propyl-1,1'-biphenyl, a fluorinated biphenyl compound of significant interest in the development of pharmaceuticals and advanced materials such as liquid crystals.[1][2][3][4] The Suzuki-Miyaura cross-coupling reaction is presented as the method of choice due to its high efficiency, functional group tolerance, and the use of environmentally benign boronic acids.[5][6] This guide delves into the mechanistic underpinnings of the reaction, provides a detailed, step-by-step experimental protocol, and outlines methods for purification and characterization of the final product. The information is tailored for researchers, scientists, and drug development professionals seeking a reliable and well-understood synthetic route to this and similar biaryl compounds.
Introduction: The Significance of Fluorinated Biphenyls and the Suzuki-Miyaura Coupling Advantage
Fluorinated biphenyls are a class of organic compounds that have garnered considerable attention in medicinal chemistry and materials science. The incorporation of fluorine atoms into organic molecules can significantly alter their physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity, making them valuable motifs in drug design.[3][4] Specifically, the 2,3-difluoro-4'-propyl-1,1'-biphenyl scaffold is a key structural component in various advanced materials and serves as a crucial intermediate in the synthesis of complex organic molecules.[1][4]
The Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed reaction between an organoboron compound and an organohalide, stands out as a premier method for the formation of carbon-carbon bonds, particularly for synthesizing biaryl compounds.[5][7][8] Its advantages over other coupling methods include mild reaction conditions, tolerance of a wide range of functional groups, and the use of boronic acids, which are generally stable, commercially available, and produce non-toxic byproducts.[5][6] This makes the Suzuki-Miyaura coupling a highly practical and "green" approach for laboratory and industrial-scale synthesis.[2][9]
This application note will focus on the synthesis of 2,3-difluoro-4'-propyl-1,1'-biphenyl by coupling 1-bromo-2,3-difluorobenzene with 4-propylphenylboronic acid.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura coupling lies in its well-defined catalytic cycle, which involves a palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states.[10] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][7][11]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (1-bromo-2,3-difluorobenzene) to a coordinatively unsaturated Pd(0) complex. This is often the rate-determining step.[5][8] The palladium inserts into the carbon-halogen bond, forming a Pd(II) intermediate.[8][11]
-
Transmetalation: In this step, the organic group from the organoboron species (4-propylphenylboronic acid) is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[8][12] The halide on the palladium complex is replaced by the aryl group from the boronic acid.
-
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex, forming the new carbon-carbon bond of the biphenyl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[10][11]
Figure 1: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Experimental Protocol: Synthesis of 2,3-Difluoro-4'-propyl-1,1'-Biphenyl
This section provides a detailed, step-by-step protocol for the synthesis of the target compound.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | CAS No. | Notes |
| 1-Bromo-2,3-difluorobenzene | C₆H₃BrF₂ | 192.99 | 38573-88-5 | Starting material, can be synthesized or purchased commercially.[1][4][13][14] |
| 4-Propylphenylboronic acid | C₉H₁₃BO₂ | 163.01 | 134150-01-9 | Starting material, can be synthesized or purchased commercially. |
| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ | 1155.56 | 14221-01-3 | Catalyst. Handle in a fume hood. |
| Potassium Carbonate | K₂CO₃ | 138.21 | 584-08-7 | Base. Ensure it is finely powdered and dry. |
| Toluene | C₇H₈ | 92.14 | 108-88-3 | Solvent. Use anhydrous grade. |
| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | Co-solvent. |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | For aqueous work-up. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | For extraction. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Drying agent. |
| Celite® | - | - | 61790-53-2 | Filtration aid. |
Reaction Setup and Procedure
Figure 2: General experimental workflow for the Suzuki coupling synthesis.
Step-by-Step Protocol:
-
Reaction Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-2,3-difluorobenzene (1.0 mmol, 1.0 equiv), 4-propylphenylboronic acid (1.2 mmol, 1.2 equiv), tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 0.03 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Solvent Addition and Degassing: Add a mixture of toluene and ethanol (e.g., 4:1 v/v, 10 mL). Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes. This is crucial to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the filter cake with ethyl acetate.[11]
-
Extraction: Transfer the filtrate to a separatory funnel and add deionized water. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution), then dry over anhydrous magnesium sulfate. Filter to remove the drying agent.
-
Concentration: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 2,3-difluoro-4'-propyl-1,1'-biphenyl.[11]
Causality Behind Experimental Choices
-
Choice of Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for Suzuki couplings.[11] Other palladium sources like Pd(OAc)₂ with a suitable phosphine ligand can also be employed.[12][15]
-
Role of the Base: Potassium carbonate is a widely used base in Suzuki reactions.[16] Its role is to activate the boronic acid, facilitating the transmetalation step.[8][12] The choice of base can significantly influence the reaction yield and rate.[16]
-
Solvent System: A mixture of an organic solvent like toluene and a protic co-solvent like ethanol is often used. Toluene solubilizes the organic reactants, while the aqueous or protic component helps to dissolve the inorganic base and facilitate the formation of the active boronate species.[10]
-
Degassing: The Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen. Removing dissolved oxygen from the reaction mixture is critical for maintaining catalytic activity.
Characterization of 2,3-Difluoro-4'-propyl-1,1'-Biphenyl
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic signals for the aromatic protons and the propyl group. The aromatic region will display complex splitting patterns due to proton-proton and proton-fluorine coupling.
-
¹³C NMR: Will show the expected number of signals for the biphenyl core and the propyl group. The carbons attached to fluorine will appear as doublets due to carbon-fluorine coupling.[3]
-
¹⁹F NMR: Will show two distinct signals for the two non-equivalent fluorine atoms.
-
-
Mass Spectrometry (MS): Will confirm the molecular weight of the product (C₁₅H₁₄F₂ has a molecular weight of 232.27 g/mol ).
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides a robust and efficient method for the synthesis of 2,3-difluoro-4'-propyl-1,1'-biphenyl. The protocol detailed in this application note offers a reliable starting point for researchers in the fields of pharmaceutical development and materials science. By understanding the underlying mechanism and the rationale behind the experimental choices, scientists can effectively troubleshoot and adapt this procedure for the synthesis of a wide array of other valuable biaryl compounds.
References
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NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
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Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
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BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]
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MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
-
ResearchGate. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Available from: [Link]
-
ACS Omega. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. Available from: [Link]
-
MDPI. The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. Available from: [Link]
-
The Journal of Organic Chemistry. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. Available from: [Link]
-
Journal of the American Chemical Society. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Available from: [Link]
-
Chemical Society Reviews. Selection of boron reagents for Suzuki–Miyaura coupling. Available from: [Link]
-
Mini-Reviews in Organic Chemistry. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Available from: [Link]
-
ResearchGate. (PDF) Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Available from: [Link]
-
ResearchGate. Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. Available from: [Link]
-
ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... Available from: [Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki? Available from: [Link]
-
Organic Syntheses. SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING: 4-BIPHENYLCARBOXALDEHYDE. Available from: [Link]
-
CORE. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Available from: [Link]
-
PMC. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. Available from: [Link]
-
Science of Synthesis. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Available from: [Link]
- Google Patents. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
-
PubChem. 2,3-Difluoro-4,4'-dipropyl-1,1'-biphenyl. Available from: [Link]
-
PubMed Central. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Available from: [Link]
-
Wikipedia. 4-Formylphenylboronic acid. Available from: [Link]
-
The Royal Society of Chemistry. “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. Available from: [Link]
-
Organic Syntheses. (S)-tert-Butyl ((4-chlorophenyl)(thiophen-2-yl)methyl)(phenylsulfonyl)carbamate. Available from: [Link]
-
ResearchGate. (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl... Available from: [Link]
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Rovathin. 2,3-difluoro-4'-propyl-1,1'-Biphenyl,126163-02-8. Available from: [Link]
- Google Patents. US6420597B2 - Process for preparing highly pure formylphenylboronic acids.
-
PMC. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available from: [Link]
-
D-Scholarship@Pitt. Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Available from: [Link]
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Application Note: Palladium-Catalyzed Synthesis of Fluorinated Biphenyls for Pharmaceutical Research
Introduction: The Strategic Importance of Fluorinated Biphenyls
Fluorinated biphenyl scaffolds are privileged structures in modern drug discovery and development. The incorporation of fluorine atoms into a biphenyl core can dramatically enhance a molecule's metabolic stability, binding affinity, lipophilicity, and pharmacokinetic profile. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for constructing the crucial carbon-carbon bond that defines the biphenyl structure.[1][2] This palladium-catalyzed reaction offers high functional group tolerance and typically proceeds with high yields, making it an indispensable tool for medicinal chemists.[1][2]
However, the synthesis of highly fluorinated or polyfluorinated biphenyls introduces specific challenges. The electron-withdrawing nature of fluorine atoms can deactivate the substrates, making the key steps of the catalytic cycle, such as oxidative addition and transmetalation, more difficult.[3][4] This guide provides researchers, scientists, and drug development professionals with a detailed overview of the critical parameters, catalyst selection, and step-by-step protocols for the successful synthesis of fluorinated biphenyls using palladium catalysis.
The Catalytic System: A Mechanistic Perspective
The success of a Suzuki-Miyaura coupling hinges on the careful selection of each component of the catalytic system. The reaction follows a well-defined catalytic cycle involving a palladium(0) active species.[5][6]
The Catalytic Cycle Explained
The generally accepted mechanism for the Suzuki-Miyaura reaction involves three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the fluorinated aryl halide (Ar¹-X), forming a Pd(II) complex.[1][5]
-
Transmetalation: In the presence of a base, the organic group from the arylboronic acid (Ar²-B(OH)₂) is transferred to the Pd(II) complex, displacing the halide. The base is crucial for activating the boronic acid to form a more reactive boronate species.[5][7]
-
Reductive Elimination: The two aryl groups (Ar¹ and Ar²) on the Pd(II) complex couple and are eliminated from the metal center, forming the desired biphenyl product (Ar¹-Ar²) and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[1][5]
dot graph "Suzuki_Miyaura_Catalytic_Cycle" { layout=circo; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Define Nodes with specific colors and high-contrast font colors pd0 [label="Pd(0)L₂ (Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; oa_complex [label="Ar¹-Pd(II)L₂-X", fillcolor="#E8F0FE", fontcolor="#202124", tooltip="Oxidative Addition Intermediate"]; trans_complex [label="Ar¹-Pd(II)L₂-Ar²", fillcolor="#E6F4EA", fontcolor="#202124", tooltip="Transmetalation Intermediate"]; product [label="Ar¹-Ar² (Fluorinated Biphenyl)", shape=ellipse, fillcolor="#FEF7E0", fontcolor="#202124"];
// Define Reagent/Product nodes aryl_halide [label="Ar¹-X", shape=plaintext]; boronic_acid [label="Ar²-B(OH)₃⁻", shape=plaintext]; base [label="Base", shape=plaintext]; bx [label="[B(OH)₃X]⁻", shape=plaintext];
// Define Edges and Labels pd0 -> oa_complex [label=" Oxidative Addition", color="#4285F4", fontcolor="#4285F4"]; oa_complex -> trans_complex [label=" Transmetalation", color="#34A853", fontcolor="#34A853"]; trans_complex -> product [label=" Reductive Elimination", color="#EA4335", fontcolor="#EA4335"]; product -> pd0 [style=invis]; // for layout trans_complex -> pd0 [label=" ", style=dashed, color="#202124"];
// Connect reagents to the cycle aryl_halide -> pd0 [style=invis]; {rank=same; aryl_halide; pd0} edge [style=invis, arrowhead=none]; aryl_halide -> oa_complex [style=solid, arrowhead=vee, label="+ Ar¹-X", fontcolor="#5F6368"]; boronic_acid -> oa_complex [style=solid, arrowhead=vee, label="+ Ar²-B(OH)₃⁻", fontcolor="#5F6368"]; base -> boronic_acid [style=invis]; bx -> trans_complex [style=invis]; } caption: "The Suzuki-Miyaura Catalytic Cycle for Biphenyl Synthesis."
Choosing the Right Catalyst Components
Palladium Precatalysts: While a Pd(0) species is the active catalyst, more stable and air-tolerant Pd(II) precatalysts are commonly used.[8][9] These are reduced in situ to generate the active Pd(0) species.[1] For challenging couplings involving electron-poor fluorinated substrates, modern, well-defined precatalysts that ensure the formation of a highly active, monoligated Pd(0) complex are often superior.[10][11]
-
Traditional Sources: Pd(OAc)₂, Pd₂(dba)₃
-
Modern Precatalysts: Buchwald Palladacycle Precatalysts (e.g., XPhos-Pd-G3), PEPPSI™-type catalysts.[8][9][12] These often provide faster activation and higher catalytic activity, which is crucial for coupling deactivated fluorinated substrates.[10][11]
Ligands: The Key to Success: The ligand stabilizes the palladium center and modulates its reactivity. For fluorinated substrates, sterically bulky and electron-rich phosphine ligands are essential. They promote the difficult oxidative addition step and facilitate the final reductive elimination.[3][13]
-
Biarylphosphines (Buchwald Ligands): Ligands like SPhos, XPhos, and t-BuBrettPhos are highly effective.[14] Their bulk and electron-donating properties create a highly active catalytic species necessary for activating electron-deficient C-F or C-Cl bonds and coupling electron-poor partners.[3][15]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are strong electron donors and can be effective alternatives, particularly in PEPPSI-type precatalysts.[16]
Base and Solvent: The choice of base and solvent is interdependent and critical for reaction success.
-
Bases: An aqueous base is typically required to convert the boronic acid into a more reactive boronate.[7] Common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃. For sensitive substrates, milder organic bases like triethylamine may be used, although they are often less effective.
-
Solvents: A mixture of an organic solvent and water is common. Popular systems include Toluene/H₂O, Dioxane/H₂O, or DMF/H₂O.[17] The organic solvent solubilizes the aryl halide and catalyst, while water dissolves the base and boronic acid/boronate.
Experimental Protocol: Synthesis of 4,4'-Difluorobiphenyl
This protocol details a general and robust method for the Suzuki-Miyaura coupling of 1-bromo-4-fluorobenzene with 4-fluorophenylboronic acid.
Materials and Reagents
| Reagent/Material | M.W. | Amount | Moles | Equiv. |
| 1-Bromo-4-fluorobenzene | 175.00 | 175 mg | 1.0 mmol | 1.0 |
| 4-Fluorophenylboronic acid | 139.92 | 168 mg | 1.2 mmol | 1.2 |
| XPhos Pd G3 Precatalyst | 863.61 | 17.3 mg | 0.02 mmol | 0.02 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 415 mg | 3.0 mmol | 3.0 |
| 1,4-Dioxane | - | 4.0 mL | - | - |
| Deionized Water | - | 1.0 mL | - | - |
Step-by-Step Procedure
dot graph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
A [label="1. Reagent Preparation\n(Flask under Argon)"]; B [label="2. Add Aryl Halide, Boronic Acid,\n& Base to Flask"]; C [label="3. Add Solvents\n(Dioxane & Water)"]; D [label="4. Degas Mixture\n(Argon Bubbling, 3x)"]; E [label="5. Add Pd Precatalyst\n(Under Argon Counterflow)"]; F [label="6. Heat Reaction\n(e.g., 100 °C) & Monitor (TLC/GC-MS)"]; G [label="7. Work-up\n(Quench, Extract, Dry)"]; H [label="8. Purification\n(Column Chromatography)"]; I [label="9. Characterization\n(NMR, MS)"];
A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; } caption: "General workflow for palladium-catalyzed cross-coupling."
-
Vessel Preparation: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 1-bromo-4-fluorobenzene (175 mg, 1.0 mmol), 4-fluorophenylboronic acid (168 mg, 1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).
-
Solvent Addition: Add 1,4-dioxane (4.0 mL) and deionized water (1.0 mL) to the flask.
-
Inerting: Seal the flask with a septum, and degas the mixture by bubbling argon through the solution for 15 minutes. This step is crucial to remove oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of argon, quickly add the XPhos Pd G3 precatalyst (17.3 mg, 0.02 mol%).
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4,4'-difluorobiphenyl.
Optimization and Troubleshooting
The synthesis of polyfluorinated biphenyls can be challenging, and optimization is often required.[3][15][18]
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst (oxygen exposure); Insufficiently active catalyst system; Deactivated substrate. | Ensure rigorous degassing. Switch to a more active precatalyst/ligand system (e.g., a 3rd Gen Buchwald precatalyst). Increase reaction temperature. |
| Protodeborylation | Boronic acid instability under basic conditions, especially with electron-poor substrates. | Use a milder base (e.g., K₃PO₄). Use a different boronic acid derivative (e.g., MIDA boronate or a trifluoroborate salt). Shorten reaction time by using a more active catalyst.[11] |
| Homocoupling of Boronic Acid | Presence of oxygen; High catalyst loading; Slow oxidative addition step. | Ensure thorough degassing. Lower the catalyst loading. Use a ligand that promotes faster oxidative addition. |
| Formation of Side Products | Reaction with solvent; High temperature leading to decomposition. | Select a more inert solvent. Reduce the reaction temperature and extend the reaction time.[3] |
Conclusion
The palladium-catalyzed Suzuki-Miyaura cross-coupling is a powerful and adaptable method for the synthesis of valuable fluorinated biphenyls. Success with challenging, electron-deficient fluorinated substrates relies on a rational approach to catalyst selection. The use of modern, well-defined palladium precatalysts paired with sterically demanding, electron-rich biarylphosphine ligands is critical for achieving high efficiency and yield. By following the detailed protocols and troubleshooting guidance provided, researchers can effectively navigate the complexities of these transformations and accelerate the development of novel fluorinated molecules for pharmaceutical applications.
References
-
Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Al-Amin, M., & El-Emam, A. A. (2018). Suzuki-Miyaura cross-coupling reactions catalyzed by palladium nanoparticles. Arabian Journal of Chemistry, 11(4), 542-559. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Bulfield, D., & Huber, S. M. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry, 82(24), 13188–13203. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Valente, C., et al. (2012). A Practical Guide to the Use of PEPPSI™ Themed Catalysts. Dalton Transactions, 41(42), 12975-12983. [Link]
-
Hazari, N., Melvin, P. R., & Beromi, M. M. (2017). Well-defined nickel and palladium precatalysts for cross-coupling. Nature Reviews Chemistry, 1(4), 0029. [Link]
-
Biscoe, M. R., Fors, B. P., & Buchwald, S. L. (2008). A New Class of Easily Activated Palladium Precatalysts for Facile C−N Cross-Coupling Reactions and the Low Temperature Oxidative Addition of Aryl Chlorides. Journal of the American Chemical Society, 130(21), 6686–6687. [Link]
-
Alonso, D. A., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts, 7(3), 76. [Link]
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Detailed experimental protocol for 2,3-Difluoro-4'-propyl-1,1'-Biphenyl synthesis
Application Note & Protocol
Detailed Experimental Protocol for the Synthesis of 2,3-Difluoro-4'-propyl-1,1'-Biphenyl via Suzuki-Miyaura Cross-Coupling
Abstract This document provides a comprehensive, field-proven protocol for the synthesis of 2,3-Difluoro-4'-propyl-1,1'-biphenyl, a key structural motif in materials science and medicinal chemistry. The synthesis is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a highly efficient method for the formation of carbon-carbon bonds.[1][2] This guide is intended for researchers, chemists, and drug development professionals, offering a step-by-step methodology grounded in established chemical principles. We delve into the causality behind experimental choices, from reagent selection to purification strategies, ensuring a reproducible and high-yielding outcome. The protocol includes detailed sections on the reaction mechanism, safety precautions, and analytical characterization of the final product.
Introduction and Scientific Background
Biphenyl scaffolds, particularly those bearing fluorine atoms, are of significant interest due to their unique electronic properties and conformational behaviors, which are leveraged in the design of liquid crystals, organic electronics, and pharmacologically active molecules. The introduction of fluorine can modulate a molecule's lipophilicity, metabolic stability, and binding affinity. The target molecule, 2,3-Difluoro-4'-propyl-1,1'-biphenyl, combines these features with an alkyl chain, making it a valuable building block for advanced materials and complex organic synthesis.
The Suzuki-Miyaura reaction is the method of choice for this synthesis due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability and stability of the required organoboron reagents.[2] This protocol will detail the coupling of 1-bromo-2,3-difluorobenzene with (4-propylphenyl)boronic acid.
Reaction Scheme and Mechanism
Overall Reaction:
Mechanism Overview: The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[1][2]
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (1-bromo-2,3-difluorobenzene), forming a Pd(II) complex.
-
Transmetalation: The organoboron species ((4-propylphenyl)boronic acid) is activated by a base to form a boronate complex. This complex then transfers its organic group (the 4-propylphenyl moiety) to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired biphenyl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Materials and Reagents
This table summarizes all necessary reagents, including their molecular weights, molar equivalents, and suggested quantities for a representative reaction scale.
| Reagent | Formula | MW ( g/mol ) | Mmol | Equiv. | Amount | Supplier (Example) |
| 1-Bromo-2,3-difluorobenzene | C₆H₃BrF₂ | 192.99 | 5.0 | 1.0 | 965 mg (0.59 mL) | Sigma-Aldrich |
| (4-Propylphenyl)boronic acid | C₉H₁₃BO₂ | 163.01 | 6.0 | 1.2 | 978 mg | Combi-Blocks |
| Tetrakis(triphenylphosphine)palladium(0) | Pd(P(C₆H₅)₃)₄ | 1155.56 | 0.15 | 0.03 | 173 mg | Strem Chemicals |
| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | 10.0 | 2.0 | 1.38 g | Fisher Scientific |
| 1,4-Dioxane (anhydrous) | C₄H₈O₂ | 88.11 | - | - | 25 mL | Acros Organics |
| Deionized Water | H₂O | 18.02 | - | - | 5 mL | - |
| Diethyl Ether (for extraction) | (C₂H₅)₂O | 74.12 | - | - | ~150 mL | VWR Chemicals |
| Brine (saturated NaCl solution) | NaCl(aq) | - | - | - | ~30 mL | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | - | ~5 g | Alfa Aesar |
| Silica Gel (for chromatography) | SiO₂ | 60.08 | - | - | As needed | Sorbent Technologies |
| Hexanes (for chromatography) | C₆H₁₄ | - | - | - | As needed | - |
| Ethyl Acetate (for chromatography) | C₄H₈O₂ | 88.11 | - | - | As needed | - |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental procedure from setup to final product characterization.
Caption: Experimental Workflow for Suzuki-Miyaura Synthesis.
Detailed Step-by-Step Protocol
5.1 Reaction Setup
-
Assemble a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a thermometer, and a nitrogen/argon inlet.
-
Thoroughly dry all glassware in an oven at 120 °C for at least 4 hours and allow it to cool to room temperature under a stream of inert gas.
-
To the reaction flask, add (4-propylphenyl)boronic acid (978 mg, 6.0 mmol), anhydrous potassium carbonate (1.38 g, 10.0 mmol), and Tetrakis(triphenylphosphine)palladium(0) (173 mg, 0.15 mmol).
-
Expert Insight: The base is crucial for activating the boronic acid to facilitate transmetalation.[3] Anhydrous conditions for the solid reagents are preferred at the start to minimize side reactions before the aqueous solvent is added.
-
5.2 Reagent Addition and Reaction
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free atmosphere. This is critical as the Pd(0) catalyst is sensitive to oxidation.
-
Prepare the solvent mixture by adding deionized water (5 mL) to anhydrous 1,4-dioxane (25 mL). Degas this mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Using a cannula or syringe, transfer the degassed solvent mixture into the reaction flask.
-
Begin stirring the mixture to form a suspension.
-
Add 1-bromo-2,3-difluorobenzene (0.59 mL, 5.0 mmol) to the flask via syringe.
-
Heat the reaction mixture to 85-90 °C using an oil bath. Maintain this temperature and vigorous stirring for 12-16 hours.
-
Experimental Note: Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by taking small aliquots from the reaction mixture. Check for the consumption of the starting aryl bromide.
-
5.3 Work-up and Product Isolation
-
After the reaction is complete (as determined by TLC/GC-MS), remove the heat source and allow the mixture to cool to room temperature.
-
Add 20 mL of deionized water to the flask and transfer the entire mixture to a 250 mL separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).[4]
-
Causality: Diethyl ether is used as it is a good solvent for the biphenyl product and is immiscible with the aqueous phase, allowing for efficient separation of the product from inorganic salts and water-soluble byproducts.
-
-
Combine the organic layers and wash sequentially with deionized water (1 x 30 mL) and brine (1 x 30 mL). The brine wash helps to remove residual water from the organic phase.
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter through a cotton plug or filter paper, and rinse the drying agent with a small amount of diethyl ether.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.
5.4 Purification
-
Purify the crude product using flash column chromatography on silica gel.[5][6]
-
Prepare the column using a slurry of silica gel in hexanes.
-
Dissolve the crude product in a minimal amount of dichloromethane or hexanes and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting with 100% hexanes and gradually increasing to 2-5% ethyl acetate). The non-polar biphenyl product should elute early.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to afford 2,3-Difluoro-4'-propyl-1,1'-biphenyl as a pure compound (typically a colorless oil or a white low-melting solid).
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
¹H NMR: Expect signals in the aromatic region (approx. 7.0-7.6 ppm) corresponding to the protons on both phenyl rings, and signals in the aliphatic region (approx. 0.9-2.7 ppm) for the propyl group (triplet for CH₃, sextet for middle CH₂, triplet for benzylic CH₂).
-
¹⁹F NMR: This is a crucial technique for fluorinated compounds.[7][8] Expect two distinct signals in the typical aryl-fluoride region, showing coupling to each other and to adjacent aromatic protons.
-
¹³C NMR: Will show the expected number of signals for the 15 unique carbon atoms in the molecule.
-
Mass Spectrometry (GC-MS or LC-MS): The molecular ion peak (M⁺) should correspond to the calculated molecular weight of C₁₅H₁₄F₂ (MW = 232.27).
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.[9]
-
Reagents:
-
Palladium Catalyst: Palladium compounds are toxic and should be handled with care. Avoid inhalation of dust.
-
Organoboron Compounds: Boronic acids can be irritants to the respiratory system, skin, and eyes.[10][11][12] Avoid creating dust and ensure adequate ventilation when handling the solid.
-
Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Diethyl ether is extremely flammable. Handle these solvents away from ignition sources.
-
Conclusion
This protocol outlines a reliable and scalable method for the synthesis of 2,3-Difluoro-4'-propyl-1,1'-biphenyl using a Suzuki-Miyaura cross-coupling reaction. By carefully controlling the reaction conditions, particularly the inert atmosphere, and employing standard purification techniques, the target compound can be obtained in high yield and purity. The detailed explanations provided for each step are intended to empower researchers to not only replicate this procedure but also to adapt it for the synthesis of other substituted biphenyl analogues.
References
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Wikipedia. (2023). Suzuki reaction. Retrieved from [Link]
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Littke, A. F., & Fu, G. C. (2002). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Retrieved from [Link]
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Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMCID: PMC2673030. Retrieved from [Link]
- Google Patents. (1972). Method for purifying biphenyl. US3705203A.
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Mdluli, V., & Singh, M. (2018). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. Molecules, 23(12), 3127. Retrieved from [Link]
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Studylib. (n.d.). Biphenyl Purification: Chromatography Lab. Retrieved from [Link]
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Dannan, G. A., Mileski, G. J., & Aust, S. D. (1982). Purification of Polybrominated Biphenyl Congeners. Journal of Toxicology and Environmental Health, 9(3), 423-38. Retrieved from [Link]
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Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Royal Society of Chemistry. Retrieved from [Link]
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University of Alberta. (n.d.). Isolation of biphenyl. Organic Web Chem. Retrieved from [Link]
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Yu, S., et al. (2019). Experimenting with a Suzuki–Miyaura Cross-Coupling Reaction That Demonstrates Tolerance toward Aldehyde Groups To Teach Undergraduate Students the Fundamentals of Transition-Metal-Catalyzed Reactions. Journal of Chemical Education. Retrieved from [Link]
- Google Patents. (2007). Process for purifying biphenyl. CN101045670A.
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Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 132(40), 14073–14075. Retrieved from [Link]
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The Organic Chemistry Channel. (2023, September 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]
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ESPI Metals. (n.d.). Boron Safety Data Sheet. Retrieved from [Link]
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KingProlly. (2023, November 12). What safety precautions are needed when handling boron trioxide? Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 2,3′-difluoro-4′-(trifluoromethoxy)-[1,1′-biphenyl]-4-yl 4-(trifluoromethoxy) benzoate 13b. Retrieved from [Link]
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Kohlpaintner, C., et al. (2016). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. Molecules, 21(3), 323. Retrieved from [Link]
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KingProlly. (2023, July 30). What precautions are needed when handling boron III oxide? Retrieved from [Link]
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Yamamoto, T., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Journal of Organometallic Chemistry, 690(23), 5335-5339. Retrieved from [Link]
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Castell, O., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Nanomaterials, 7(3), 76. Retrieved from [Link]
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ResearchGate. (2017, February). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]
- Google Patents. (2012). Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst. CN102351620A.
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Luchinat, E., et al. (2023). Enlarging the scenario of site directed 19F labeling for NMR spectroscopy of biomolecules. Scientific Reports, 13(1), 22002. Retrieved from [Link]
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Ali, H. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13, 20118-20172. Retrieved from [Link]
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Wishart, D. S., et al. (2022). NP-MRD: the Natural Products Magnetic Resonance Database. Nucleic Acids Research, 50(D1), D623–D631. Retrieved from [Link]
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Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Retrieved from [Link]
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ResearchGate. (n.d.). A theoretical and experimental NMR study of BODIPY 493/503. Retrieved from [Link]
- Google Patents. (2013). Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. EP2644590A1.
- Google Patents. (2011). Preparation of (r)- and (s)-n-(3, 4-difluoro-2-(2-fluoro-4-iodophenylamino)--6-methoxyphenyl) -1- (2, 3-dihydroxypropyl)cyclopropane-1-sulfonamide and protected derivatives thereof. WO2011009541A1.
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ResearchGate. (2022, December 12). Rational design of 19F NMR labelling sites to probe protein structure and interactions. Retrieved from [Link]
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Wang, Y., et al. (2022). An NMR Study on Hydration and Molecular Interaction of Phytantriol-Based Liquid Crystals. Pharmaceutics, 14(11), 2312. Retrieved from [Link]
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Application Notes and Protocols for 2,3-Difluoro-4'-propyl-1,1'-Biphenyl as a Liquid Crystal Dopant
Introduction: The Strategic Role of Fluorination in Advanced Liquid Crystal Materials
In the pursuit of high-performance liquid crystal displays (LCDs) and photonic devices, the precise tuning of material properties is paramount. Laterally fluorinated biphenyl derivatives have emerged as a critical class of compounds for optimizing the electro-optical characteristics of nematic liquid crystal mixtures.[1] The introduction of fluorine atoms into the mesogenic core imparts significant changes to the molecule's electronic and steric properties, thereby influencing the bulk properties of the liquid crystal host.[1]
This document provides detailed application notes and protocols for the use of 2,3-Difluoro-4'-propyl-1,1'-Biphenyl as a liquid crystal dopant. The strategic placement of two fluorine atoms on one of the phenyl rings is anticipated to induce a significant transverse dipole moment, making this compound particularly suitable for modifying the dielectric anisotropy of a nematic host. Furthermore, the propyl chain contributes to maintaining a low viscosity and ensuring good miscibility with common liquid crystal hosts. These protocols are designed for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in the formulation of advanced liquid crystal mixtures.
Physicochemical Properties of 2,3-Difluoro-4'-propyl-1,1'-Biphenyl
While extensive experimental data for this specific compound is not widely published, its properties can be reliably inferred from closely related fluorinated biphenyl and terphenyl systems. The following table summarizes the expected physicochemical properties.
| Property | Expected Value/Characteristic | Rationale and Supporting Evidence |
| Molecular Formula | C₁₅H₁₄F₂ | Based on chemical structure. |
| Molecular Weight | ~232.27 g/mol | Calculated from the molecular formula.[2] |
| Appearance | White crystalline solid | Typical for biphenyl derivatives at room temperature. |
| Solubility | Soluble in common organic solvents (e.g., toluene, THF, dichloromethane) and liquid crystal hosts. | A non-polar biphenyl core with an alkyl chain generally ensures good solubility in nematic hosts. |
| Dielectric Anisotropy (Δε) | Expected to be moderately to strongly negative. | The two adjacent fluorine atoms create a strong dipole moment perpendicular to the long molecular axis, which is characteristic of negative Δε materials.[3] The magnitude will depend on the host material and concentration. |
| Birefringence (Δn) | Expected to be moderate. | The biphenyl core provides good optical anisotropy. The influence of the fluorine substituents is generally less pronounced on birefringence compared to dielectric anisotropy.[4] |
| Viscosity (γ₁) | Expected to be low to moderate. | Fluorination can lead to reduced viscosity compared to non-fluorinated analogues.[1] The propyl chain also contributes to maintaining low viscosity. |
| Clearing Point (Tₙᵢ) | The effect on the host's clearing point will be concentration-dependent. | At low concentrations, a significant depression of the clearing point is not expected, but this must be determined experimentally. |
Synthesis of 2,3-Difluoro-4'-propyl-1,1'-Biphenyl via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for the synthesis of unsymmetrical biphenyls, including fluorinated derivatives.[5][6][7][8] This protocol outlines a general procedure for the synthesis of the title compound.
Protocol:
-
Reaction Setup: To an oven-dried round-bottom flask, add 4-propylphenylboronic acid (1.0 eq.), 1-bromo-2,3-difluorobenzene (1.0 eq.), potassium carbonate (2.0 eq.), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add a degassed solvent mixture, such as toluene/ethanol/water (e.g., in a 3:1:1 ratio), to the flask.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a non-polar eluent (e.g., hexane or a hexane/ethyl acetate gradient) to yield the pure 2,3-Difluoro-4'-propyl-1,1'-biphenyl.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Application as a Liquid Crystal Dopant: Protocol for Mixture Preparation
The primary application of 2,3-Difluoro-4'-propyl-1,1'-Biphenyl is to modify the dielectric anisotropy of a nematic liquid crystal host, particularly to induce or enhance negative dielectric anisotropy. This is beneficial for applications such as vertically aligned (VA) displays.
Protocol:
-
Material Preparation: Ensure both the liquid crystal host (e.g., 4-Cyano-4'-pentylbiphenyl, 5CB) and the dopant are dry and free of impurities.
-
Weighing: Accurately weigh the desired amounts of the liquid crystal host and the 2,3-Difluoro-4'-propyl-1,1'-biphenyl dopant to achieve the target weight percentage (e.g., 1-10 wt%).
-
Mixing:
-
Place the weighed materials into a clean glass vial.
-
Add a small amount of a volatile solvent, such as toluene, to facilitate mixing.[9]
-
Sonicate the mixture until a homogeneous solution is obtained.
-
-
Solvent Evaporation:
-
Gently heat the vial on a hotplate (below the boiling point of the solvent) under a gentle stream of nitrogen to evaporate the bulk of the solvent.
-
Transfer the vial to a vacuum oven and heat it to a temperature slightly above the clearing point of the mixture for several hours to ensure complete removal of any residual solvent.
-
-
Homogenization: After cooling, the mixture should be a homogeneous liquid crystal phase. It can be further homogenized by repeated heating to the isotropic phase and cooling.
Characterization of the Doped Liquid Crystal Mixture
A systematic characterization of the doped liquid crystal mixture is essential to quantify the effects of the dopant.
Protocols:
1. Polarizing Optical Microscopy (POM):
-
Objective: To identify the liquid crystal phases and observe their textures, and to estimate the clearing point.
-
Procedure:
-
Prepare a liquid crystal cell by sandwiching a small amount of the doped mixture between a glass slide and a coverslip.
-
Place the cell on a hot stage under a polarizing microscope.
-
Heat the sample into the isotropic phase (it will appear dark between crossed polarizers).
-
Cool the sample slowly and observe the formation of liquid crystal textures (e.g., Schlieren texture for the nematic phase).[10]
-
Record the temperatures at which phase transitions occur.
-
2. Differential Scanning Calorimetry (DSC):
-
Objective: To accurately determine the phase transition temperatures and their associated enthalpy changes.[10][11]
-
Procedure:
-
Hermetically seal a small, accurately weighed sample (2-5 mg) of the doped mixture in an aluminum DSC pan.
-
Place the sample pan and an empty reference pan into the DSC instrument.
-
Heat the sample at a controlled rate (e.g., 5-10 °C/min) to a temperature well into the isotropic phase.
-
Cool the sample at the same rate back to the solid phase.
-
Analyze the resulting heat flow curve to identify the peaks corresponding to phase transitions (e.g., crystal-nematic and nematic-isotropic).
-
3. Dielectric Spectroscopy:
-
Objective: To measure the dielectric permittivity and determine the dielectric anisotropy (Δε = ε|| - ε⊥).
-
Procedure:
-
Inject the doped liquid crystal mixture into a commercial liquid crystal cell with a known cell gap and electrode configuration.
-
Use two cells: one with planar alignment (for measuring ε||) and one with homeotropic alignment (for measuring ε⊥).
-
Place the cell in a temperature-controlled holder.
-
Apply a low-frequency AC electric field (e.g., 1 kHz) across the cell and measure the capacitance using an LCR meter.
-
Calculate the dielectric permittivity from the capacitance and the cell geometry.
-
Repeat the measurement at various temperatures.
-
Calculate the dielectric anisotropy (Δε) at each temperature. A negative value is expected for this dopant.[3][12]
-
Expected Results and Discussion
The addition of 2,3-Difluoro-4'-propyl-1,1'-Biphenyl to a nematic liquid crystal host with positive or small negative dielectric anisotropy is expected to shift the overall Δε towards more negative values. This effect should be concentration-dependent. The dopant's influence on other physical properties should also be considered:
-
Clearing Point: The clearing point of the mixture may decrease with increasing dopant concentration, as is common when a non-mesogenic or weakly mesogenic compound is added to a liquid crystal host.
-
Viscosity: The rotational viscosity of the mixture may be slightly altered. Due to the fluorine substitution, a reduction or minimal increase in viscosity is anticipated compared to non-fluorinated dopants of similar size.[1][13]
-
Elastic Constants: The splay, twist, and bend elastic constants of the host may also be affected by the presence of the dopant, which can influence the threshold voltage and response times of a display device.
By systematically applying these protocols, researchers can effectively synthesize, formulate, and characterize liquid crystal mixtures containing 2,3-Difluoro-4'-propyl-1,1'-Biphenyl, enabling the development of next-generation materials for advanced electro-optical applications.
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Alonso, F., Beletskaya, I. P., & Yus, M. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules, 22(2), 203. [Link]
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Rasayan, J. (2024). CHARACTERIZATION OF NANO-DOPED LIQUID CRYSTALS BY X-RAY DIFFRACTION, SCANNING ELECTRON MICROSCOPE AND OPTICAL COLORIMETRY. Rasayan Journal of Chemistry, 17(3). [Link]
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Poater, A., et al. (2017). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry, 82(23), 12435-12446. [Link]
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Gharde, R. A., et al. (2013). Characterization and Mesomorphic Behavior of Liquid Crystals Doped with Nano Powder. International conference on Green Computing and Technology, 3, 26-31. [Link]
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- 13. Nanoparticle-Induced Property Changes in Nematic Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Formulation of Liquid Crystal Mixtures Containing 2,3-Difluoro-4'-propyl-1,1'-Biphenyl
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Role of 2,3-Difluoro-4'-propyl-1,1'-Biphenyl in Advanced Liquid Crystal Formulations
The advent of fluorinated liquid crystal materials has been a pivotal development in the field of optoelectronics and other advanced technologies. The strategic incorporation of fluorine atoms into the molecular core of mesogenic compounds allows for the fine-tuning of their physical and electro-optical properties. 2,3-Difluoro-4'-propyl-1,1'-Biphenyl is a key constituent in the formulation of sophisticated liquid crystal mixtures, prized for its ability to modulate dielectric anisotropy, viscosity, and other critical performance parameters.
The presence of two fluorine atoms in the 2 and 3 positions of one phenyl ring introduces a strong dipole moment perpendicular to the long molecular axis. This structural feature is instrumental in creating liquid crystal mixtures with negative dielectric anisotropy (Δε < 0), which are essential for technologies such as Vertical Alignment (VA) mode liquid crystal displays (LCDs). Furthermore, the fluorination can lead to a reduction in viscosity and an enhancement of chemical and thermal stability, making the resulting mixtures robust and suitable for a wide range of applications, including in the demanding environments of drug delivery systems and advanced optical sensors.[1][2]
This guide provides a comprehensive overview of the formulation and characterization of liquid crystal mixtures incorporating 2,3-Difluoro-4'-propyl-1,1'-Biphenyl, offering both theoretical insights and practical, step-by-step protocols for researchers and professionals in the field.
Physicochemical Properties of 2,3-Difluoro-4'-propyl-1,1'-Biphenyl
While a comprehensive experimental dataset for 2,3-Difluoro-4'-propyl-1,1'-Biphenyl is not publicly available, we can infer its key properties from the closely related compound, 2,3-Difluoro-4,4'-dipropyl-1,1'-biphenyl, and general principles of liquid crystal chemistry.[3]
| Property | Estimated Value/Characteristic | Source/Rationale |
| Molecular Formula | C₁₈H₂₀F₂ | Based on chemical structure |
| Molecular Weight | 274.3 g/mol | Calculated from molecular formula[3] |
| Mesophase | Nematic | Expected for this molecular structure |
| Clearing Point (N-I) | Moderate to high | Biphenyl core provides good thermal stability |
| Dielectric Anisotropy (Δε) | Negative | Due to the lateral fluorine substitution |
| Birefringence (Δn) | Moderate | Typical for biphenyl-based liquid crystals |
| Viscosity (η) | Low to moderate | Fluorination can reduce intermolecular interactions |
| Solubility | Good in common LC host mixtures | Apolar biphenyl core and propyl chain enhance miscibility |
Core Principles of Liquid Crystal Mixture Formulation
The formulation of a liquid crystal mixture is a multi-component balancing act, aiming to achieve a specific set of performance characteristics for a given application. The inclusion of 2,3-Difluoro-4'-propyl-1,1'-Biphenyl is often driven by the need to induce or enhance negative dielectric anisotropy.
The overarching goals of liquid crystal mixture formulation include:
-
Broad Nematic Range: The mixture should exhibit a stable nematic phase over a wide temperature range, encompassing the intended operating conditions of the device.
-
Tailored Electro-Optical Properties: This includes achieving the desired dielectric anisotropy (positive or negative), birefringence, and threshold voltage.
-
Low Viscosity: A low viscosity is crucial for fast switching times in display applications.
-
High Chemical and Thermal Stability: The mixture must resist degradation under operational stresses such as temperature fluctuations and exposure to electric fields and UV light.
The final properties of a liquid crystal mixture are a weighted average of the properties of its individual components. Therefore, a judicious selection of components with complementary characteristics is essential for achieving the desired performance.
Experimental Protocols
Protocol 1: Formulation and Homogenization of a Nematic Liquid Crystal Mixture
This protocol outlines the steps for preparing a homogeneous liquid crystal mixture containing 2,3-Difluoro-4'-propyl-1,1'-Biphenyl.
Materials:
-
2,3-Difluoro-4'-propyl-1,1'-Biphenyl
-
Host nematic liquid crystal mixture (e.g., a mixture of cyanobiphenyls for positive Δε or other fluorinated biphenyls for negative Δε)
-
Glass vials with PTFE-lined caps
-
Analytical balance (± 0.0001 g)
-
Vortex mixer
-
Hot plate or heating block with temperature control
-
Ultrasonic bath
Procedure:
-
Component Weighing: Accurately weigh the desired amounts of 2,3-Difluoro-4'-propyl-1,1'-Biphenyl and the host liquid crystal mixture into a clean, dry glass vial. The weighing should be done in an environment with controlled humidity to avoid moisture absorption.
-
Initial Mixing: Securely cap the vial and vortex the mixture for 2-3 minutes to ensure initial dispersion of the components.
-
Heating and Homogenization:
-
Heat the vial on a hot plate to a temperature approximately 10-15 °C above the clearing point of the highest clearing component in the mixture. This transitions all components to the isotropic phase, facilitating complete mixing.
-
Once in the isotropic phase, gently swirl the vial or continue vortexing at a low speed for 15-20 minutes to ensure a homogeneous solution.
-
-
Ultrasonication (Optional but Recommended): For mixtures that are difficult to homogenize, sonicate the vial in an ultrasonic bath for 5-10 minutes while maintaining the temperature above the clearing point. This helps to break up any remaining micro-domains of individual components.
-
Cooling and Equilibration:
-
Slowly cool the mixture to room temperature. A controlled cooling rate can help prevent phase separation.
-
Allow the mixture to equilibrate at room temperature for at least 24 hours before characterization.
-
Caption: Workflow for the formulation and homogenization of liquid crystal mixtures.
Protocol 2: Characterization of the Liquid Crystal Mixture
This protocol details the key characterization techniques to determine the physical and electro-optical properties of the newly formulated mixture.
2.1. Phase Transition Temperatures using Differential Scanning Calorimetry (DSC)
-
Principle: DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the precise determination of phase transition temperatures and enthalpies.[1]
-
Procedure:
-
Hermetically seal a small amount (5-10 mg) of the liquid crystal mixture in an aluminum DSC pan.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a controlled rate (e.g., 5-10 °C/min) to a temperature well above the expected clearing point.
-
Cool the sample at the same rate to a temperature below its melting point.
-
Perform a second heating scan. The phase transition temperatures are determined from the peak maxima or onsets of the endothermic or exothermic transitions in the second heating scan.
-
2.2. Birefringence (Δn) Measurement using an Abbe Refractometer
-
Principle: An Abbe refractometer measures the refractive index of a liquid by determining the critical angle of total internal reflection.[2] For a nematic liquid crystal, two refractive indices can be measured: the extraordinary refractive index (nₑ) parallel to the director and the ordinary refractive index (nₒ) perpendicular to the director. The birefringence is the difference between these two values (Δn = nₑ - nₒ).
-
Procedure:
-
Use an Abbe refractometer equipped with a polarizing eyepiece and a temperature-controlled prism stage.
-
Apply a small drop of the liquid crystal mixture onto the prism surface.
-
Use a rubbed polymer film or a similar alignment layer on a glass slide to align the liquid crystal sample.
-
By rotating the polarizer, measure nₑ and nₒ at a specific wavelength (e.g., 589 nm) and temperature.
-
Calculate the birefringence (Δn).
-
2.3. Dielectric Anisotropy (Δε) Measurement
-
Principle: The dielectric anisotropy is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director. These values are determined by measuring the capacitance of a liquid crystal cell with and without an aligning electric or magnetic field.
-
Procedure:
-
Fill a liquid crystal cell with a known electrode area and cell gap with the mixture.
-
Measure the capacitance of the cell without an electric field to determine ε⊥.
-
Apply a sufficiently high AC voltage to align the liquid crystal molecules parallel to the electric field and measure the capacitance to determine ε∥.
-
Calculate the dielectric anisotropy (Δε = ε∥ - ε⊥).
-
2.4. Rotational Viscosity (γ₁) Measurement
-
Principle: Rotational viscosity is a key parameter that influences the switching speed of a liquid crystal device. It can be measured using a rotational viscometer or by analyzing the electro-optical response of a liquid crystal cell.[4]
-
Procedure (using a rotational viscometer):
-
Place the liquid crystal sample in the temperature-controlled sample holder of the rotational viscometer.
-
Measure the torque required to rotate a spindle at a constant angular velocity within the sample.
-
The rotational viscosity is calculated from the torque, angular velocity, and the geometry of the spindle and sample holder.
-
Sources
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- 2. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,3-Difluoro-4,4'-dipropyl-1,1'-biphenyl | C18H20F2 | CID 19107895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. New Self-Organizing Optical Materials and Induced Polymorphic Phases of Their Mixtures Targeted for Energy Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Electro-Optical Characterization of 2,3-Difluoro-4'-propyl-1,1'-Biphenyl
Introduction: The Significance of Fluorinated Biphenyls in Advanced Display Technologies
In the relentless pursuit of high-performance liquid crystal displays (LCDs), the molecular architecture of the liquid crystal (LC) materials is paramount. 2,3-Difluoro-4'-propyl-1,1'-biphenyl belongs to a class of calamitic (rod-shaped) liquid crystals that are integral components of many LC mixtures. The strategic placement of fluorine atoms on the biphenyl core has profound effects on the material's electro-optical properties. Specifically, lateral fluorine substitution, as in the case of 2,3-difluoro-4'-propyl-1,1'-biphenyl, is a key strategy to modulate dielectric anisotropy (Δε), birefringence (Δn), and rotational viscosity (γ₁). These parameters collectively govern the performance metrics of an LCD, such as its threshold voltage, contrast ratio, and switching speed.
The introduction of fluorine atoms, owing to the high electronegativity of fluorine, can significantly alter the dipole moment of the molecule, leading to a modified dielectric anisotropy.[1] This allows for the engineering of LC mixtures with specific dielectric properties, which is crucial for different display modes like Twisted Nematic (TN) and Vertical Alignment (VA).[1] Furthermore, fluorination can influence the melting and clearing points, often broadening the desired nematic phase range.[1] This application note provides a comprehensive guide to the synthesis and detailed characterization of the electro-optical properties of 2,3-Difluoro-4'-propyl-1,1'-Biphenyl, offering researchers and drug development professionals a robust framework for its evaluation and application.
Synthesis of 2,3-Difluoro-4'-propyl-1,1'-Biphenyl via Suzuki-Miyaura Cross-Coupling
The synthesis of asymmetrical biphenyl derivatives such as 2,3-Difluoro-4'-propyl-1,1'-Biphenyl is efficiently achieved through the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid, offering high yields and tolerance to a wide range of functional groups.[2][3]
Reaction Scheme:
Caption: Suzuki-Miyaura cross-coupling reaction for the synthesis of 2,3-Difluoro-4'-propyl-1,1'-Biphenyl.
Protocol for Synthesis:
-
Reactant Preparation: In a nitrogen-purged three-neck round-bottom flask, dissolve 4-propylphenylboronic acid (1 equivalent) in a 3:1 mixture of toluene and ethanol.
-
Addition of Aryl Halide and Base: To the stirring solution, add 2,3-difluorobromobenzene (1 equivalent) and an aqueous solution of potassium carbonate (K₂CO₃, 2 equivalents).
-
Catalyst Introduction: Degas the mixture with nitrogen for 15-20 minutes. Subsequently, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 equivalents).
-
Reaction Condition: Heat the reaction mixture to reflux (typically 80-90 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Workup and Purification: Upon completion, cool the reaction mixture to room temperature and add water. Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Isolation of Product: Remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2,3-Difluoro-4'-propyl-1,1'-Biphenyl as a white solid.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Characterization of Electro-Optical Properties
A thorough characterization of the electro-optical properties is essential to determine the suitability of 2,3-Difluoro-4'-propyl-1,1'-Biphenyl for specific display applications.
Birefringence (Δn) Measurement
Birefringence is the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices of the liquid crystal. It is a crucial parameter that influences the phase retardation of light passing through the LC layer, thereby affecting the contrast and brightness of the display.
An Abbe refractometer is a convenient tool for measuring the refractive indices of liquids.[4][5] For liquid crystals, both nₑ and nₒ can be determined.
-
Instrument Calibration: Calibrate the Abbe refractometer using a standard liquid with a known refractive index, such as distilled water, at a controlled temperature.[6]
-
Sample Preparation: Place a small drop of 2,3-Difluoro-4'-propyl-1,1'-Biphenyl in its nematic phase onto the prism of the Abbe refractometer. For measuring nₑ and nₒ, a thin layer of a surface alignment agent (e.g., a lecithin solution) can be applied to the prism to induce a specific molecular orientation.[5]
-
Measurement of nₑ and nₒ:
-
Illuminate the sample with a monochromatic light source (e.g., a sodium lamp, λ = 589 nm).
-
Observe the two distinct lines in the eyepiece, which correspond to the ordinary and extraordinary rays.[5]
-
Use a polarizer to distinguish between the two rays.
-
Rotate the prism to align the shadow line with the crosshairs in the eyepiece and record the refractive index reading for both nₑ and nₒ.
-
-
Temperature Control: Perform the measurements at various temperatures within the nematic range of the liquid crystal using a circulating water bath connected to the refractometer.
-
Calculation of Birefringence: Calculate the birefringence using the formula: Δn = nₑ - nₒ .
| Property | Expected Value Range |
| Birefringence (Δn) at 25°C and 589 nm | 0.10 - 0.20 |
Note: The expected value is an estimate based on data for structurally similar fluorinated biphenyl and terphenyl compounds.[7]
Caption: Workflow for Birefringence Measurement.
Dielectric Anisotropy (Δε) Measurement
Dielectric anisotropy is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the director of the liquid crystal. A positive Δε is required for TN mode displays, while a negative Δε is necessary for VA mode displays.[8]
Dielectric spectroscopy measures the dielectric properties of a material as a function of frequency.[1][9]
-
Cell Preparation:
-
Use a liquid crystal cell with a known thickness (typically 5-20 µm) and transparent electrodes (e.g., Indium Tin Oxide - ITO).
-
The inner surfaces of the cell should be coated with an alignment layer to induce either planar (for ε⊥ measurement) or homeotropic (for ε∥ measurement) alignment of the LC molecules.
-
Fill the cell with 2,3-Difluoro-4'-propyl-1,1'-Biphenyl in its isotropic phase via capillary action and then cool it down to the nematic phase.
-
-
Instrument Setup:
-
Connect the filled LC cell to an LCR meter or an impedance analyzer.
-
Place the cell in a temperature-controlled stage.
-
-
Measurement Procedure:
-
Apply a low-frequency AC voltage (typically 1 kHz) across the cell.
-
Measure the capacitance of the cell in both the planar (C⊥) and homeotropic (C∥) alignment configurations. To measure C∥ in a planar cell, a high electric field can be applied to reorient the molecules perpendicular to the substrates.
-
Measure the capacitance of the empty cell (C_empty).
-
-
Calculation of Dielectric Permittivity:
-
Calculate ε∥ and ε⊥ using the formulas: ε∥ = C∥ / C_empty ε⊥ = C⊥ / C_empty
-
-
Calculation of Dielectric Anisotropy: Calculate the dielectric anisotropy using the formula: Δε = ε∥ - ε⊥ .
| Property | Expected Value Range |
| Dielectric Anisotropy (Δε) at 25°C and 1 kHz | +2 to +8 |
Note: The expected value is an estimate based on data for structurally similar fluorinated biphenyl and terphenyl compounds. The 2,3-difluoro substitution pattern is expected to result in a positive dielectric anisotropy.[7]
Caption: Workflow for Dielectric Anisotropy Measurement.
Rotational Viscosity (γ₁) Measurement
Rotational viscosity is a measure of the internal friction among LC molecules when they are reoriented by an external electric field. A lower rotational viscosity leads to faster switching times in an LCD.
The transient current method is a reliable technique to determine the rotational viscosity of nematic liquid crystals.[10][11][12]
-
Cell and Sample Preparation: Use a planar aligned LC cell filled with 2,3-Difluoro-4'-propyl-1,1'-Biphenyl as described in the dielectric anisotropy measurement protocol.
-
Experimental Setup:
-
Connect the LC cell in series with a resistor to a function generator and a digital oscilloscope.
-
Place the cell in a temperature-controlled stage.
-
-
Measurement Procedure:
-
Apply a DC voltage pulse to the cell that is significantly higher than the threshold voltage.
-
This voltage pulse will cause the LC molecules to reorient, inducing a transient current in the circuit.
-
Record the transient current as a function of time using the digital oscilloscope.
-
-
Data Analysis:
-
The rotational viscosity (γ₁) can be calculated from the peak of the transient current and the time at which the peak occurs, along with the known cell parameters (thickness, dielectric anisotropy, and elastic constants). The detailed theoretical expressions for this calculation can be found in the cited literature.[12]
-
| Property | Expected Value Range |
| Rotational Viscosity (γ₁) at 25°C | 50 - 150 mPa·s |
Note: The expected value is an estimate based on data for structurally similar fluorinated liquid crystals.
Caption: Workflow for Rotational Viscosity Measurement.
Clearing Point (T_c) Determination
The clearing point is the temperature at which the liquid crystal transitions to the isotropic liquid phase. A wide nematic temperature range, and therefore a high clearing point, is desirable for many applications to ensure stable device operation over a range of temperatures.
DSC is a powerful technique to determine the phase transition temperatures and associated enthalpy changes of a material.[13][14]
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a standard material like indium.[13]
-
Sample Preparation: Accurately weigh 2-5 mg of 2,3-Difluoro-4'-propyl-1,1'-Biphenyl into an aluminum DSC pan and hermetically seal it.[13] Prepare an empty sealed pan as a reference.
-
DSC Measurement:
-
Place the sample and reference pans in the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
The clearing point (T_c) is identified as the peak temperature of the endothermic peak corresponding to the nematic-to-isotropic phase transition on the heating curve.[15]
-
| Property | Expected Value Range |
| Clearing Point (T_c) | 70 - 100 °C |
Note: The expected value is an estimate based on data for structurally similar fluorinated biphenyl and terphenyl compounds.[7]
Caption: Workflow for Clearing Point Determination.
Conclusion
The protocols and application notes provided herein offer a comprehensive framework for the synthesis and detailed electro-optical characterization of 2,3-Difluoro-4'-propyl-1,1'-Biphenyl. By systematically measuring the birefringence, dielectric anisotropy, rotational viscosity, and clearing point, researchers and drug development professionals can gain a thorough understanding of this material's properties and its potential for use in advanced liquid crystal display technologies and other electro-optical applications. The strategic incorporation of fluorine atoms in the biphenyl core is a powerful tool for tuning the physical properties of liquid crystals, and a rigorous characterization is essential for the rational design of next-generation materials.
References
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Imai, M., Naito, H., Okuda, M., & Sugimura, A. (Year). Measurement of Rotational Viscosity and Pretilt Angle in Nematics from Transient Current. Molecular Crystals and Liquid Crystals Science and Technology. Section A. Molecular Crystals and Liquid Crystals, 262(1), pages. Available at: [Link]
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Naito, H., Imai, M., Okuda, M., & Sugimura, A. (Year). Determination of Rotational Viscosity of Nematic Liquid Crystals from Transient Current: Numerical Analysis and Experiment. Transactions of the Institute of Electronics, Information and Communication Engineers C-II, J75-C-II(11), 689-695. Available at: [Link]
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Imai, M., Naito, H., Okuda, M., & Sugimura, A. (Year). Determination of Rotational Viscosity in Nematic Liquid Crystals from Transient Current: Numerical Analysis and Experiment. ResearchGate. Available at: [Link]
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Lavrentovich, O. D. (Year). Introduction to Dielectric Measurements of Nematic Liquid Crystals. Kent State University Liquid Crystal Institute. Available at: [Link]
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(2024). Interpretation of dielectric spectroscopy measurements of ferroelectric nematic liquid crystals. INIS-IAEA. Available at: [Link]
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PubChem. (n.d.). 2,3-Difluoro-4'-(2-methylpropyl)-1,1'-biphenyl. PubChem. Available at: [Link]
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Wu, S. T., et al. (Year). Direct measurement of electric-field-induced birefringence in a polymer-stabilized blue-phase liquid crystal composite. ResearchGate. Available at: [Link]
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Kula, P., et al. (Year). Determining dielectric properties of nematic liquid crystals at microwave frequencies using inverted microstrip lines. Taylor & Francis Online. Available at: [Link]
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Mamuk, A. E. (2017). Measurements of ordinary and extra ordinary refractive index for liquid crystal? ResearchGate. Available at: [Link]
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Híjar, E., et al. (2023). Dielectric spectroscopy of a ferroelectric nematic liquid crystal. White Rose Research Online. Available at: [Link]
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Urban, S., et al. (2025). The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. ACS Publications. Available at: [Link]
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Dąbrowski, R., et al. (Year). Synthesis of 2,3′-difluoro-4′-(trifluoromethoxy)-[1,1′-biphenyl]. ResearchGate. Available at: [Link]
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PubChem. (n.d.). N-(2',4'-difluoro-4-hydroxy[1,1'-biphenyl]-3-yl)-2-sulfanylacetamide. PubChem. Available at: [Link]
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Zeiss. (n.d.). Abbe Zeiss refractometer. Manual. Available at: [https://www.pce-instruments.com/f/t015/ Abbe -Zeiss-refractometer.pdf]([Link] Abbe -Zeiss-refractometer.pdf)
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Jones, A. G. P., et al. (Year). Short Fluoroalkanes Suppress a Thermally-Induced Phase Transition in a Layered Organic Crystal. MDPI. Available at: [Link]
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El-Mekabaty, A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. Available at: [Link]
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Wöhrle, T., et al. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. ACS Publications. Available at: [Link]
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PubChem. (n.d.). 3,4-Difluoro-2-methoxy-4'-propyl-1,1'-biphenyl. PubChem. Available at: [Link]
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Chen, L., et al. (Year). Calculation of the birefringences of nematic liquid crystals at optical and infrared wavelengths. ResearchGate. Available at: [Link]
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Giner, I., et al. (Year). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. Available at: [Link]
-
Kumar, S., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. Available at: [Link]
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Way-25. (n.d.). user manual. User Manual. Available at: [Link]
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Sharma, D. (2023). Effect of Heating and Cooling on 6CB Liquid Crystal Using DSC Technique. International Journal of Trend in Scientific Research and Development. Available at: [Link]
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NETZSCH Analyzing & Testing. (n.d.). Liquid Crystal Transitions. NETZSCH Analyzing & Testing. Available at: [Link]
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Al-Ostath, A., et al. (Year). Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. ResearchGate. Available at: [Link]
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Torontech. (2025). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Torontech. Available at: [Link]
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Naylor, D. (2020). Rotational Viscometer: Measurement of Dynamic Viscosity (Newtonian and Non-Newtonian Fluids). YouTube. Available at: [Link]
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PubChem. (n.d.). 4-(Difluoro(3,4,5-trifluorophenoxy)methyl)-3,5-difluoro-4'-propyl-1,1'-biphenyl. PubChem. Available at: [Link]
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NIST. (n.d.). [1,1'-Biphenyl]-4-carbonitrile, 4'-(pentyloxy)-. NIST WebBook. Available at: [Link]
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Dielectric anisotropy measurement of 2,3-Difluoro-4'-propyl-1,1'-Biphenyl
An Application Guide to the Characterization of 2,3-Difluoro-4'-propyl-1,1'-Biphenyl: A Protocol for Dielectric Anisotropy Measurement
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the measurement of dielectric anisotropy (Δε) in the nematic liquid crystal, 2,3-Difluoro-4'-propyl-1,1'-Biphenyl. The inherent anisotropy of liquid crystals is a cornerstone of their utility in electro-optic devices, and a precise quantification of Δε is paramount for material characterization and device engineering. This application note details the theoretical underpinnings, necessary instrumentation, a validated step-by-step protocol, and data analysis framework. The causality behind each experimental step is elucidated to provide researchers with a deep, actionable understanding of the methodology. While specific data for 2,3-Difluoro-4'-propyl-1,1'-Biphenyl is not extensively published, this guide establishes a robust protocol based on established techniques for analogous fluorinated biphenyl systems.
Introduction to Dielectric Anisotropy
Liquid crystals (LCs) are a state of matter characterized by properties intermediate between those of conventional liquids and solid crystals.[1] In the nematic phase, the constituent molecules lack positional order but exhibit a long-range orientational order, tending to align along a common axis known as the director (n̂ ). This structural anisotropy gives rise to anisotropy in various physical properties, including dielectric permittivity.
Dielectric anisotropy is defined as the difference between the dielectric permittivity measured parallel (ε∥) and perpendicular (ε⊥) to the nematic director:
Δε = ε∥ - ε⊥
The sign and magnitude of Δε are critical parameters that dictate the response of the liquid crystal to an externally applied electric field.[2]
-
Positive Δε (Δε > 0): Molecules align their long axis parallel to the applied electric field.
-
Negative Δε (Δε < 0): Molecules align their long axis perpendicular to the applied electric field.
The molecular structure of 2,3-Difluoro-4'-propyl-1,1'-Biphenyl, featuring polar C-F bonds on the biphenyl core, suggests a significant dipole moment. The positioning of these fluorine atoms will strongly influence the net dipole moment's orientation relative to the molecule's long axis, thereby determining the nature of its dielectric anisotropy. Characterizing this property is essential for predicting its behavior in applications such as display technologies and tunable microwave devices.[3]
Experimental Design & Rationale
The measurement of Δε requires the controlled alignment of the liquid crystal director relative to the probing electric field. This is achieved by fabricating specialized liquid crystal cells and measuring their capacitance.
Core Principle:
The liquid crystal sample is treated as the dielectric material within a parallel plate capacitor. The dielectric permittivity (ε) is calculated from the measured capacitance (C), the vacuum permittivity (ε₀), the electrode area (A), and the cell gap (d):
C = ε * ε₀ * (A/d)
To determine Δε, two distinct measurements are necessary:
-
Measurement of ε⊥: The LC molecules are aligned parallel to the capacitor plates (planar or homogeneous alignment), so the probing electric field is perpendicular to the director.
-
Measurement of ε∥: The LC molecules are aligned perpendicular to the capacitor plates (homeotropic alignment), so the probing electric field is parallel to the director.
The workflow for this determination is outlined below.
Figure 2: Molecular alignment for dielectric measurements.
Data Analysis and Interpretation
-
Calculate Permittivity Components:
-
The perpendicular dielectric permittivity (ε⊥) is calculated using the capacitance of the planar aligned cell: ε⊥ = C_planar / C_empty
-
The parallel dielectric permittivity (ε∥) is calculated using the capacitance of the homeotropic aligned cell: ε∥ = C_homeotropic / C_empty
-
-
Calculate Dielectric Anisotropy:
-
The dielectric anisotropy is then simply the difference: Δε = ε∥ - ε⊥
-
-
Interpreting the Results:
-
The sign of Δε for 2,3-Difluoro-4'-propyl-1,1'-Biphenyl will depend on the net dipole moment's orientation. Laterally substituted fluorine atoms, as in this case, often lead to a dominant dipole moment component perpendicular to the molecular long axis, which would result in a negative dielectric anisotropy (Δε < 0) . This is a common feature in difluoroterphenyl-based systems. [4] * The magnitude of Δε is expected to be temperature-dependent, generally increasing as the temperature decreases and the molecular orientational order parameter (S) increases. [5]
-
Expected Data and Self-Validation
**Table 1: Representative Dielectric Properties of a Related Difluoroterphenyl Monomer (MCT5)[4]
| Property | Symbol | Expected Trend / Value | Rationale |
| Perpendicular Permittivity | ε⊥ | Increases as temperature decreases | Correlates with increasing molecular order perpendicular to the director. |
| Parallel Permittivity | ε∥ | Relatively stable or slightly increases as temperature decreases | Reflects molecular polarization along the long axis. |
| Dielectric Anisotropy | Δε | Negative; magnitude increases as temperature decreases | The perpendicular component dominates and increases with the order parameter (S). |
| Mean Permittivity | ε_mean = (2ε⊥ + ε∥)/3 | Should show a continuous, near-linear trend from the isotropic phase | Indicates no drastic conformational changes at the phase transition. [4] |
Trustworthiness and Validation:
-
Microscopic Confirmation: Always confirm the quality of alignment using a Polarizing Optical Microscope before measurement.
-
Frequency Dependence: Check for significant dispersion at the measurement frequency (1 kHz). A relatively flat capacitance reading in the 1-10 kHz range suggests the measurement is free from ionic and electrode polarization effects.
-
Reproducibility: Measurements should be reproducible across multiple cells and sample fillings. A high degree of reproducibility is indicative of a robust protocol. [6]
Conclusion
The protocol detailed herein provides a rigorous and validated framework for the accurate measurement of the dielectric anisotropy of 2,3-Difluoro-4'-propyl-1,1'-Biphenyl. By carefully controlling molecular alignment through specialized cell fabrication and employing precision capacitance measurements, researchers can reliably determine the ε∥ and ε⊥ components. This enables the calculation of Δε, a fundamental parameter for understanding the electro-optical behavior of this material and for its potential integration into advanced technological applications. The principles and techniques described are broadly applicable to the characterization of a wide range of nematic liquid crystals.
References
-
Dielectric Spectroscopy Analysis of Liquid Crystals Recovered from End-of-Life Liquid Crystal Displays. PubMed Central. Available at: [Link]
-
Dielectric anisotropy in liquid crystal mixtures with nematic and smectic phases. Chinese Physics B. Available at: [Link]
-
Synthesis of 2,3′-difluoro-4′-(trifluoromethoxy)-[1,1′-biphenyl]. ResearchGate. Available at: [Link]
-
Negative Dielectric Anisotropy Liquid Crystal with Improved Photo-Stability, Anti-Flicker, and Transmittance for 8K Display Applications. National Institutes of Health (NIH). Available at: [Link]
-
Dielectric spectroscopy of a ferroelectric nematic liquid crystal. White Rose Research Online. Available at: [Link]
-
Dielectric Study of Liquid Crystal Dimers: Probing the Orientational Order and Molecular Interactions in Nematic and Twist-Bend Nematic Phases. ACS Publications. Available at: [Link]
-
Measurement of the dielectric properties of liquid crystal material for microwave applications. Semantic Scholar. Available at: [Link]
-
Introduction to Dielectric Measurements of Nematic Liquid Crystals. Lavrentovich Group, Kent State University. Available at: [Link]
-
4,4'-Difluoro-1,1'-biphenyl. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
Measurement of Dielectric Anisotropy of Some Liquid Crystals for Microwave Applications. CORE. Available at: [Link]
-
2,3-Difluoro-4'-(2-methylpropyl)-1,1'-biphenyl. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
Comparative Study of the Optical and Dielectric Anisotropy of a Difluoroterphenyl Dimer and Trimer Forming Two Nematic Phases. MDPI. Available at: [Link]
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Application Notes and Protocols for the Characterization of Liquid Crystals Doped with 2,3-Difluoro-4'-propyl-1,1'-Biphenyl
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of nematic liquid crystals doped with 2,3-Difluoro-4'-propyl-1,1'-Biphenyl. The focus is on the measurement and analysis of birefringence, a key optical property of liquid crystals. This guide details the theoretical underpinnings, experimental protocols for sample preparation and birefringence measurement, and potential applications, particularly in the realm of drug delivery systems. The methodologies described are designed to be robust and self-validating, ensuring high-quality, reproducible data.
Introduction: The Significance of Birefringence in Doped Liquid Crystal Systems
Liquid crystals (LCs) represent a unique state of matter that exhibits properties between those of a conventional liquid and a solid crystal.[1] A defining characteristic of many LCs, particularly in the nematic phase, is their optical anisotropy, which gives rise to birefringence.[2][3] Birefringence (Δn) is the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices, which correspond to light polarized parallel and perpendicular to the liquid crystal director, respectively.[1] This property is fundamental to the operation of numerous electro-optical devices, including displays and spatial light modulators.[1]
The introduction of dopant molecules into a liquid crystal host can significantly alter its physical properties, including birefringence, phase transition temperatures, and viscoelastic constants.[4][5] The dopant, 2,3-Difluoro-4'-propyl-1,1'-Biphenyl, is a biphenyl derivative. Biphenyl structures are common cores for liquid crystal molecules due to their rigid, elongated shape which promotes anisotropic alignment.[6][7] The fluorine substitutions in the dopant molecule are of particular interest as they can influence intermolecular interactions, dipole moments, and steric effects, thereby modulating the overall order and optical properties of the liquid crystal host.
In the context of drug development, liquid crystalline systems are being explored as advanced drug delivery vehicles.[8][9][10][11] The controlled release of therapeutic agents can be linked to the phase behavior and structural organization of the liquid crystal matrix. Characterizing how a potential drug molecule or a related dopant, such as 2,3-Difluoro-4'-propyl-1,1'-Biphenyl, affects the birefringence of a liquid crystal system can provide insights into its miscibility, alignment effects, and potential for modulating the carrier's properties for optimized drug release profiles. Furthermore, changes in birefringence upon interaction with biological targets can be harnessed for novel diagnostic applications.[12]
This guide will provide the necessary protocols to meticulously characterize the birefringence of a nematic liquid crystal host doped with 2,3-Difluoro-4'-propyl-1,1'-Biphenyl.
Materials and Equipment
Materials
-
Nematic Liquid Crystal Host (e.g., 5CB, E7)
-
Dopant: 2,3-Difluoro-4'-propyl-1,1'-Biphenyl
-
Solvent for dopant (if necessary, e.g., a volatile, non-polar solvent like hexane)
-
Indium Tin Oxide (ITO) coated glass slides
-
Polyimide alignment layer solution
-
Spacers of known thickness (e.g., 5-20 µm)
-
UV-curable epoxy
Equipment
-
Polarizing Optical Microscope (POM) with a heating stage
-
Spectrometer
-
White light source
-
Polarizers and Analyzers
-
Waveplate (optional)
-
Digital camera
-
Spin coater
-
UV curing lamp
-
Hot plate
-
Ultrasonic bath
-
Cleanroom environment (recommended for cell fabrication)
Experimental Protocols
Preparation of Doped Liquid Crystal Mixtures
The accurate preparation of doped liquid crystal mixtures is critical for reproducible results. The following protocol outlines the steps for preparing mixtures with varying concentrations of 2,3-Difluoro-4'-propyl-1,1'-Biphenyl.
Protocol 1: Mixture Preparation
-
Calculate Masses: Determine the required masses of the liquid crystal host and 2,3-Difluoro-4'-propyl-1,1'-Biphenyl to achieve the desired weight percentages (e.g., 0.1%, 0.5%, 1.0%, 2.0% w/w).
-
Dissolution (if necessary): If the dopant is a solid at room temperature, dissolve it in a minimal amount of a suitable volatile solvent.
-
Mixing: Add the dopant (or dopant solution) to the liquid crystal host in a clean glass vial.
-
Homogenization: Heat the mixture above the nematic-isotropic transition temperature of the pure liquid crystal host. Stir the mixture gently until it becomes a homogenous isotropic liquid. An ultrasonic bath can also be used to aid in mixing.
-
Solvent Evaporation: If a solvent was used, ensure its complete evaporation by placing the vial in a vacuum oven at a temperature slightly above the solvent's boiling point but below the clearing point of the LC mixture.
-
Degassing: Degas the mixture to remove any dissolved air bubbles.
Fabrication of Liquid Crystal Cells
The liquid crystal cell confines the sample to a uniform thickness and provides a specific alignment of the liquid crystal molecules at the surfaces.
Protocol 2: LC Cell Fabrication
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass slides using a sequence of solvents (e.g., acetone, isopropanol) in an ultrasonic bath.
-
Alignment Layer Deposition: Spin-coat a thin layer of a polyimide alignment solution onto the ITO-coated surfaces of the glass slides.
-
Curing: Cure the polyimide layer by baking the slides on a hotplate according to the manufacturer's instructions.
-
Rubbing: Unidirectionally rub the cured polyimide surfaces with a velvet cloth to create microgrooves that will induce planar alignment of the liquid crystal molecules.
-
Cell Assembly: Place spacers of a known thickness onto one of the substrates. Apply UV-curable epoxy around the edges. Place the second substrate on top, with the rubbing directions either parallel or anti-parallel.
-
Curing: Expose the edges of the cell to a UV lamp to cure the epoxy, forming a sealed empty cell.
-
Cell Gap Measurement: Measure the exact thickness of the empty cell using interferometric methods before filling.
Birefringence Measurement
The birefringence of the doped liquid crystal can be determined using several methods. The transmission spectrum analysis using a polarizing optical microscope and a spectrometer is a common and effective technique.[1][13]
Protocol 3: Birefringence Measurement by Transmission Spectroscopy
-
Cell Filling: Fill the fabricated LC cell with the prepared doped liquid crystal mixture via capillary action in the isotropic phase.
-
Sample Placement: Mount the filled cell on the heating stage of the polarizing optical microscope.
-
Optical Setup:
-
Position the cell between two crossed polarizers.
-
Orient the rubbing direction of the cell at 45° with respect to the transmission axes of the polarizer and analyzer.
-
Couple the output of the microscope to a spectrometer.
-
-
Data Acquisition:
-
Set the temperature of the heating stage to the desired value within the nematic range.
-
Record the transmission spectrum of the white light source through the sample.
-
Also, record the background spectrum with the light source off and a reference spectrum with the sample removed (parallel polarizers).
-
-
Data Analysis: The transmitted intensity, I, through the birefringent sample between crossed polarizers is given by:
I(λ) = I₀(λ) sin²(2θ) sin²(πdΔn(λ)/λ)
where I₀(λ) is the incident light intensity, θ is the angle between the LC director and the polarizer axis (45° in this setup), d is the cell thickness, Δn(λ) is the birefringence at wavelength λ, and λ is the wavelength of light.
The birefringence can be calculated from the wavelengths of the maxima (λₘ) and minima (λₙ) in the transmission spectrum. For a maximum, πdΔn(λₘ)/λₘ = (m + 1/2)π, and for a minimum, πdΔn(λₙ)/λₙ = mπ, where m is an integer order of the interference fringe. By identifying consecutive maxima or minima, the birefringence can be determined.
Data Presentation and Interpretation
The collected data should be organized and presented clearly to facilitate analysis and comparison between different dopant concentrations.
Tabulated Data
Table 1: Phase Transition Temperatures of Doped Liquid Crystal Mixtures
| Dopant Concentration (% w/w) | Nematic-Isotropic Transition Temperature (°C) |
| 0 (Pure LC Host) | TNI (pure) |
| 0.1 | TNI (0.1%) |
| 0.5 | TNI (0.5%) |
| 1.0 | TNI (1.0%) |
| 2.0 | TNI (2.0%) |
Note: The nematic-isotropic transition temperature is a sensitive indicator of the dopant's effect on the liquid crystal's ordering.[4][14] A decrease in TNI often suggests a disruption of the nematic order by the dopant molecules.
Table 2: Birefringence of Doped Liquid Crystal Mixtures at a Fixed Temperature and Wavelength
| Dopant Concentration (% w/w) | Birefringence (Δn) at 25°C and 589 nm |
| 0 (Pure LC Host) | Δn (pure) |
| 0.1 | Δn (0.1%) |
| 0.5 | Δn (0.5%) |
| 1.0 | Δn (1.0%) |
| 2.0 | Δn (2.0%) |
Note: The change in birefringence with dopant concentration provides direct information about how the dopant influences the average molecular alignment and electronic properties of the liquid crystal host.
Graphical Representations
A plot of birefringence as a function of temperature for each dopant concentration is highly informative. Birefringence is strongly temperature-dependent and typically decreases as the temperature approaches the nematic-isotropic transition.[3][15]
Visualizations
Experimental Workflow
Caption: Influence of dopant on liquid crystal properties.
Potential Applications in Drug Development
The characterization of doped liquid crystal systems has several implications for pharmaceutical sciences:
-
Drug-Carrier Interaction Studies: By treating a potential drug molecule as a dopant, these protocols can be used to study its interaction with liquid crystalline drug delivery systems. Changes in birefringence can indicate the extent of molecular ordering or disruption within the carrier matrix, which can correlate with drug loading capacity and stability.
-
Controlled Release Mechanisms: The phase behavior of liquid crystals is sensitive to composition and temperature. [8]Understanding how a drug molecule alters the phase transitions can aid in the design of stimuli-responsive drug release systems (e.g., temperature-sensitive formulations).
-
Biosensing and Diagnostics: Liquid crystals can be used as signal amplifiers for biological events. The binding of an analyte to a functionalized liquid crystal interface can trigger a change in molecular alignment, leading to a detectable optical signal, such as a change in birefringence. [12]This principle can be applied to the development of novel diagnostic tools. Lyotropic liquid crystals, in particular, are being investigated for such applications. [12][16]
Conclusion
This application note provides a detailed framework for the systematic investigation of the birefringence of nematic liquid crystals doped with 2,3-Difluoro-4'-propyl-1,1'-Biphenyl. By following the outlined protocols, researchers can obtain high-quality data to understand the fundamental interactions between the dopant and the liquid crystal host. These insights are valuable not only for the development of advanced optical materials but also for pioneering applications in drug delivery and diagnostics.
References
- Li, J., Wu, S. T. (2007). Determination of birefringence dispersion in nematic liquid crystals by using an S-transform. Journal of the Optical Society of America A, 24(7), 1889-1894.
- Yang, K. L., et al. (2016). High-birefringence nematic liquid crystal for broadband THz applications.
- Kopčanský, P., et al. (2017). Effect of Doping Process on Structural Properties of Liquid Crystals. AIP Conference Proceedings, 1832(1), 030016.
- Glaser, M. A. (2007). Measuring the Birefringence of a Liquid Crystal. University of Colorado, Boulder.
- Wu, S. T., Efron, U., & Hess, L. D. (1984). Birefringence measurements of liquid crystals. Applied optics, 23(21), 3911-3915.
- Gorkunov, M. V., et al. (2009). Phase separation effects and the nematic–isotropic transition in polymer and low molecular weight liquid crystals doped with nanoparticles.
- Gupta, S. J., et al. (2014). Studies of Nano-Particle Doped Liquid Crystal Mixtures. International Journal of Innovative Research in Science, Engineering and Technology, 3(1).
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DoITPoMS. (n.d.). Optical Properties - Birefringence in Nematics. University of Cambridge. Retrieved from [Link]
- Lin, Y. H., et al. (2021). Real-time measurement of liquid crystal birefringence. SPIE Digital Library.
- Chen, H., et al. (2010). Direct measurement of electric-field-induced birefringence in a polymer-stabilized blue-phase liquid crystal composite. Optics express, 18(13), 13954-13959.
- Urbanski, M., et al. (2017). Structural Phase Transition in Liquid Crystal Doped with Gold Nanoparticles. Crystals, 7(5), 134.
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Dissemination of IT for the Promotion of Materials Science (DoITPoMS). (n.d.). Optical properties – birefringence in nematics. University of Cambridge. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2,3-Difluoro-4'-(2-methylpropyl)-1,1'-biphenyl. PubChem. Retrieved from [Link]
- Patel, V., et al. (2011). Liquid Crystals: An Approach in Drug Delivery. Indian Journal of Pharmaceutical Sciences, 73(3), 241-247.
- Dabrowski, R., et al. (2022). A high birefringence liquid crystal for lenses with large aperture. Scientific reports, 12(1), 14603.
- Tadwee, I., Shahi, S., & Syed, I. (2012). Liquid Crystals Pharmaceutical Application: A Review. International Journal of Pharmaceutical Research and Allied Sciences, 1(2), 06-11.
- BioScan. (2015). Diagnostic Method Employs Birefringence of Liquid Crystals. Photonics Spectra.
- Calixto, G. M. F., et al. (2020). Advances in lyotropic liquid crystal systems for skin drug delivery. Expert opinion on drug delivery, 17(10), 1409-1425.
- Tadwee, I., Shahi, D. S., & Syed, I. (2010).
- ResearchGate. (2016). Synthesis and properties of biphenyl liquid crystal diluters terminated by 2,2-difluorovinyloxyl for high birefringence liquid crystals. Request PDF.
- Dabrowski, R., et al. (2011). High Birefringence Liquid Crystals. Molecules, 16(4), 2952-2995.
- Halim, A., & Salim, N. (2023). Recent Advances in the Development of Liquid Crystalline Nanoparticles as Drug Delivery Systems. Pharmaceutics, 15(5), 1405.
-
National Center for Biotechnology Information. (n.d.). 4-(Difluoro(3,4,5-trifluorophenoxy)methyl)-3,5-difluoro-4'-propyl-1,1'-biphenyl. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3,4-Difluoro-2-methoxy-4'-propyl-1,1'-biphenyl. PubChem. Retrieved from [Link]
- Semantic Scholar. (2016). Synthesis and properties of biphenyl liquid crystal diluters terminated by 2,2-difluorovinyloxyl for high birefringence liquid crystals.
- Lehmann, M. (2020). Phase transitions in complex functional liquid crystals—The entropy effect.
-
National Center for Biotechnology Information. (n.d.). 4,4'-Difluoro-1,1'-biphenyl. PubChem. Retrieved from [Link]
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Application Notes and Protocols for 2,3-Difluoro-4'-propyl-1,1'-Biphenyl in High-Performance Displays
Introduction: The Strategic Advantage of Fluorinated Biphenyls in Advanced Display Technology
The relentless pursuit of higher resolution, faster response times, and improved energy efficiency in modern displays has driven the development of novel liquid crystal (LC) materials. Among these, fluorinated biphenyl derivatives have emerged as a critical class of compounds, offering a unique combination of advantageous electro-optical properties. This document provides a detailed guide to the application of 2,3-Difluoro-4'-propyl-1,1'-Biphenyl, a key mesogen for high-performance display technologies.
The strategic placement of fluorine atoms on the biphenyl core significantly influences the molecule's physical properties. The high electronegativity of fluorine introduces a strong dipole moment, which can be leveraged to tune the dielectric anisotropy (Δε) of the liquid crystal material.[1] Specifically, the 2,3-difluoro substitution pattern in the target molecule is designed to provide a desirable balance of properties, including a moderate to high positive or negative Δε, which is crucial for modern display modes like in-plane switching (IPS) and fringe-field switching (FFS).[2] Furthermore, the rigid biphenyl core contributes to a high birefringence (Δn), a property essential for achieving optimal light modulation in thin-film transistor (TFT) liquid crystal displays (LCDs).[3] The propyl chain enhances the mesomorphic range and influences the material's viscosity. Liquid crystal mixtures with high birefringence and low rotational viscosity are paramount for fast-response LC devices.[4]
This guide will detail a representative synthesis protocol for 2,3-Difluoro-4'-propyl-1,1'-Biphenyl, outline comprehensive characterization methodologies for its electro-optical and mesomorphic properties, and provide a step-by-step protocol for its integration into a twisted nematic (TN) liquid crystal display cell, a foundational architecture for many display applications.
I. Synthesis of 2,3-Difluoro-4'-propyl-1,1'-Biphenyl: A Suzuki-Miyaura Coupling Approach
The synthesis of unsymmetrical biaryls like 2,3-Difluoro-4'-propyl-1,1'-Biphenyl is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which utilizes an organoboron reagent and an organohalide, is a particularly robust and versatile method for this purpose, offering high yields and tolerance to a wide range of functional groups.[5][6]
Reaction Scheme:
Caption: Suzuki-Miyaura coupling for the synthesis of 2,3-Difluoro-4'-propyl-1,1'-biphenyl.
Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
2,3-Difluorophenylboronic acid
-
1-Bromo-4-propylbenzene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: In a Schlenk flask, combine 2,3-difluorophenylboronic acid (1.2 equivalents), 1-bromo-4-propylbenzene (1.0 equivalent), and tetrakis(triphenylphosphine)palladium(0) (0.03 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent and Base Addition: Add toluene to the flask to dissolve the reactants. In a separate flask, prepare a 2 M aqueous solution of sodium carbonate. Add the sodium carbonate solution to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction mixture to room temperature. Separate the organic layer. Extract the aqueous layer with toluene (2 x 50 mL). Combine the organic layers and wash with brine.
-
Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield pure 2,3-Difluoro-4'-propyl-1,1'-biphenyl.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
II. Characterization of 2,3-Difluoro-4'-propyl-1,1'-Biphenyl
A thorough characterization of the mesomorphic and electro-optical properties is essential to determine the suitability of 2,3-Difluoro-4'-propyl-1,1'-biphenyl for specific display applications.
A. Mesomorphic Properties
The liquid crystalline phases and their transition temperatures are determined using polarized optical microscopy (POM) and differential scanning calorimetry (DSC).
Protocol: POM and DSC Analysis
-
Sample Preparation: Place a small amount of the synthesized compound on a clean glass slide and cover with a coverslip.
-
POM Analysis: Heat the sample on a hot stage coupled with a polarized optical microscope. Observe the textural changes as the sample is heated and cooled to identify the liquid crystal phases (e.g., nematic, smectic) and their transition temperatures.
-
DSC Analysis: Accurately weigh 3-5 mg of the sample into an aluminum DSC pan. Seal the pan and place it in the DSC instrument. Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its clearing point, then cool at the same rate. The phase transition temperatures will be identified as peaks in the heat flow curve.[7]
Expected Properties:
Based on analogous fluorinated biphenyl compounds, 2,3-Difluoro-4'-propyl-1,1'-biphenyl is expected to exhibit a nematic phase over a broad temperature range. The clearing point and melting point will be influenced by the purity of the compound.
B. Electro-Optical Properties
The key electro-optical parameters for display applications are birefringence (Δn), dielectric anisotropy (Δε), and rotational viscosity (γ₁).
Table 1: Expected Electro-Optical Properties of 2,3-Difluoro-4'-propyl-1,1'-Biphenyl (and similar compounds)
| Property | Expected Value Range | Significance in Displays |
| Birefringence (Δn) | 0.15 - 0.25 | High Δn allows for thinner display cells, leading to faster response times.[3] |
| Dielectric Anisotropy (Δε) | -2.0 to +5.0 | Determines the switching behavior and threshold voltage. The sign and magnitude are critical for different display modes.[8] |
| Rotational Viscosity (γ₁) | 50 - 150 mPa·s | Lower viscosity leads to faster switching speeds of the liquid crystal molecules.[9][10] |
| Threshold Voltage (Vth) | 1.5 - 3.0 V | Lower threshold voltage reduces power consumption.[11] |
Protocol: Measurement of Electro-Optical Properties
-
Birefringence (Δn): The birefringence is typically measured using an Abbé refractometer or by analyzing the transmission-voltage curve of a liquid crystal cell with a known thickness. The refractive indices for light polarized parallel (nₑ) and perpendicular (nₒ) to the liquid crystal director are measured, and Δn is calculated as nₑ - nₒ.
-
Dielectric Anisotropy (Δε): The dielectric constants parallel (ε∥) and perpendicular (ε⊥) to the director are measured using a capacitance bridge. A liquid crystal cell is treated to achieve planar and homeotropic alignment for the measurement of ε∥ and ε⊥, respectively. Δε is calculated as ε∥ - ε⊥.[2]
-
Rotational Viscosity (γ₁): Rotational viscosity can be determined by measuring the decay time of the electro-optical response of a twisted nematic cell.[12]
III. Application in a Twisted Nematic (TN) Display Cell
To evaluate the performance of 2,3-Difluoro-4'-propyl-1,1'-Biphenyl in a device, it is incorporated into a twisted nematic (TN) liquid crystal cell.
Workflow for TN Cell Fabrication and Testing
Caption: Workflow for the fabrication and testing of a twisted nematic liquid crystal cell.
Protocol: Fabrication of a Twisted Nematic Cell
Materials:
-
Indium tin oxide (ITO) coated glass substrates
-
Polyimide alignment layer solution
-
Solvents for cleaning (e.g., acetone, isopropanol)
-
Spacers of desired diameter (e.g., 5 µm)
-
UV-curable sealant
-
2,3-Difluoro-4'-propyl-1,1'-Biphenyl (or a mixture containing it)
-
Polarizers
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sonicating in a sequence of deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen.
-
Alignment Layer Deposition: Spin-coat a thin layer of polyimide solution onto the ITO surface of each substrate.
-
Curing: Bake the coated substrates in an oven to cure the polyimide layer according to the manufacturer's instructions.
-
Rubbing: Mechanically rub the cured polyimide layer with a velvet cloth in a single direction to create microgrooves that will align the liquid crystal molecules. The rubbing directions on the two substrates should be perpendicular to each other to induce a 90° twist in the liquid crystal director.
-
Cell Assembly: Sprinkle spacers onto one of the substrates. Apply a UV-curable sealant around the perimeter of the substrate. Place the second substrate on top, with the rubbing directions orthogonal, and press to form a cell with a uniform gap defined by the spacers.
-
Curing the Sealant: Expose the cell to UV light to cure the sealant, leaving a small gap for filling.
-
Liquid Crystal Filling: Heat the liquid crystal material to its isotropic phase. Fill the cell via capillary action in a vacuum chamber.
-
Sealing: Seal the filling port with the UV-curable sealant.
-
Polarizer Attachment: Attach linear polarizers to the outer surfaces of the cell, with their polarization axes aligned with the rubbing directions on the adjacent glass plates.
IV. Conclusion and Future Outlook
2,3-Difluoro-4'-propyl-1,1'-Biphenyl represents a valuable building block for the formulation of advanced liquid crystal mixtures. Its tailored molecular structure imparts a desirable combination of high birefringence, tunable dielectric anisotropy, and a stable nematic phase. The protocols outlined in this guide provide a comprehensive framework for the synthesis, characterization, and application of this material in high-performance displays. Further research can focus on formulating mixtures of this compound with other mesogens to fine-tune the electro-optical properties for next-generation display technologies, including those requiring even faster response times and lower power consumption. The exploration of its use in other photonic applications, such as spatial light modulators and tunable filters, also presents a promising avenue for future investigations.
V. References
-
Herman, J., et al. (2021). New-Generation Liquid Crystal Materials for Application in Infrared Region. Molecules, 26(11), 3134. [Link]
-
Chen, R., et al. (2023). Synthesis and performance evaluation of fluorinated biphenyl diluters for high birefringence liquid crystals. Liquid Crystals, 50(14), 2135-2146. [Link]
-
Kula, P., et al. (2008). Mesomorphic, dielectric, and optical properties of fluorosubstituted biphenyls, terphenyls, and quaterphenyls. Liquid Crystals, 35(9), 1047-1063. [Link]
-
Juli, F., et al. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry, 82(23), 12347-12356. [Link]
-
Chen, R., et al. (2023). Synthesis and performance evaluation of fluorinated biphenyl diluters for high birefringence liquid crystals. Figshare. [Link]
-
Tang, J., et al. (2023). Difluorovinyl Liquid Crystal Diluters Improve the Electro-Optical Properties of High-Δn Liquid Crystal Mixture for AR Displays. Molecules, 28(6), 2458. [Link]
-
Dabrowski, R., et al. (2021). The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. Crystals, 11(4), 399. [Link]
-
Christou, S., et al. (2021). Comparative Study of the Optical and Dielectric Anisotropy of a Difluoroterphenyl Dimer and Trimer Forming Two Nematic Phases. Crystals, 11(11), 1361. [Link]
-
Barata-Vallejo, S., & Postigo, A. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Current Organic Synthesis, 7(6), 549-563. [Link]
-
Dabrowski, R., et al. (2021). The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. ACS Omega, 6(12), 8195-8205. [Link]
-
Dabrowski, R., et al. (2015). High Birefringence Liquid Crystals. Crystals, 5(2), 106-133. [Link]
-
Tang, J., et al. (2023). Difluorovinyl Liquid Crystal Diluters Improve the Electro-Optical Properties of High-Δn Liquid Crystal Mixture for AR Displays. PubMed, 36985430. [Link]
-
CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst. Google Patents.
-
Wu, S. T., et al. (2013). High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications. Crystals, 3(4), 483-502. [Link]
-
Chen, R., et al. (2024). Synthesis and properties of biphenyl liquid crystal diluters terminated by 2,2-difluorovinyloxyl for high birefringence liquid crystals. Liquid Crystals, 1-13. [Link]
-
Ghavami, S., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(11), 745-753. [Link]
-
Cui, Y., et al. (2019). Determination of Rotational Viscosity in Nematic Liquid Crystals from Transient Current: Numerical Analysis and Experiment. Crystals, 9(12), 629. [Link]
-
Hosokawa, Y., et al. (2023). Probing a Local Viscosity Change at the Nematic-Isotropic Liquid Crystal Phase Transition by a Ratiometric Flapping Fluorophore. ChemRxiv. [Link]
-
XR Pharmaceuticals Ltd. (n.d.). Birefringence in Liquid Crystals. [Link]
-
Seganish, W. M., & Organ, M. G. (2007). Synthesis of biphenyl-based arsine ligands by Suzuki–Miyaura coupling and their application to Pd-catalyzed arsination. Dalton Transactions, (36), 4041-4047. [Link]
-
Wu, S. T., et al. (2013). High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications. MDPI. [Link]
-
Clegg, J. K., et al. (2019). Short Fluoroalkanes Suppress a Thermally-Induced Phase Transition in a Layered Organic Crystal. Crystals, 9(7), 356. [Link]
-
Ahmed, H. A., et al. (2022). Synthesis, Optical and DFT Characterizations of Laterally Fluorinated Phenyl Cinnamate Liquid Crystal Non-Symmetric System. Molecules, 27(19), 6598. [Link]
-
Wang, Y., et al. (2023). Effects of Multi-Fluorinated Liquid Crystals with High Refractive Index on the Electro-Optical Properties of Polymer-Dispersed Liquid Crystals. Polymers, 15(13), 2883. [Link]
-
Chen, R., et al. (2024). Synthesis and properties of biphenyl liquid crystal diluters terminated by 2,2-difluorovinyloxyl for high birefringence liquid crystals. Figshare. [Link]
-
Hosokawa, Y., et al. (2023). Probing a Microviscosity Change at the Nematic-Isotropic Liquid Crystal Phase Transition by a Ratiometric Flapping Fluorophore. Chemical Science, 14(34), 9193-9199. [Link]
-
Ahmed, H. A., et al. (2022). New Self-Organizing Optical Materials and Induced Polymorphic Phases of Their Mixtures Targeted for Energy Investigations. Materials, 15(15), 5431. [Link]
Sources
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- 5. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. chemrxiv.org [chemrxiv.org]
- 11. Difluorovinyl Liquid Crystal Diluters Improve the Electro-Optical Properties of High-∆n Liquid Crystal Mixture for AR Displays [mdpi.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Incorporation of 2,3-Difluoro-4'-propyl-1,1'-Biphenyl in Polymer-Dispersed Liquid Crystals (PDLCs)
Introduction: The Strategic Advantage of Fluorination in Advanced PDLCs
Polymer-dispersed liquid crystals (PDLCs) represent a mature yet continually evolving class of electro-optical materials, finding extensive application in smart windows, displays, and light shutters.[1][2][3] The fundamental principle of PDLC operation lies in the voltage-controlled alignment of liquid crystal (LC) microdroplets within a solid polymer matrix, enabling a switch between scattering (opaque) and transparent states.[4][5] The performance of these devices is intrinsically linked to the physicochemical properties of both the polymer matrix and the liquid crystal material.
The incorporation of fluorinated molecules into liquid crystal mixtures is a well-established strategy for tuning key electro-optical parameters.[6][7][8] The introduction of fluorine atoms, owing to their high electronegativity and small size, can significantly modify properties such as dielectric anisotropy, viscosity, birefringence, and response time.[6][7] This application note provides a detailed guide for the incorporation of a specific fluorinated mesogen, 2,3-Difluoro-4'-propyl-1,1'-Biphenyl, into a PDLC system. We will explore the underlying scientific principles, provide step-by-step protocols for fabrication and characterization, and offer insights into the expected performance enhancements.
The choice of 2,3-Difluoro-4'-propyl-1,1'-Biphenyl is predicated on its unique molecular structure. The lateral fluorine substituents are expected to influence the dielectric anisotropy and potentially reduce the driving voltage of the resulting PDLC device. The propyl chain contributes to maintaining the desired mesophase behavior. This guide is intended for researchers and scientists in materials science and drug development seeking to leverage the unique properties of fluorinated liquid crystals in advanced optical applications.
I. Foundational Concepts: Causality in PDLC Formulation
The successful fabrication of a high-performance PDLC device hinges on a deep understanding of the interplay between its constituent materials and the fabrication process. The choices made at each stage directly influence the final electro-optical characteristics.
The Role of 2,3-Difluoro-4'-propyl-1,1'-Biphenyl
The introduction of 2,3-Difluoro-4'-propyl-1,1'-Biphenyl into a nematic LC mixture serves several key purposes:
-
Dielectric Anisotropy (Δε): Fluorine substitution is a powerful tool for engineering the dielectric anisotropy of a liquid crystal.[6][9] A higher positive Δε generally leads to a lower threshold voltage (Vth), a critical parameter for energy-efficient device operation. The polar nature of the C-F bond in 2,3-Difluoro-4'-propyl-1,1'-Biphenyl is anticipated to increase the overall Δε of the LC mixture.
-
Viscosity (γ): Fluorination can also impact the viscosity of the liquid crystal mixture. Lower viscosity is desirable as it contributes to faster switching speeds (response times) of the PDLC device.[10]
-
Birefringence (Δn): The optical birefringence of the liquid crystal is a key factor in determining the scattering efficiency and contrast ratio of the PDLC. While fluorination can influence Δn, careful formulation is required to maintain a suitable value for effective light modulation.[11]
Polymer Matrix Selection
The polymer matrix provides the structural integrity of the PDLC film and encapsulates the LC droplets.[1][2] The choice of polymer, or more commonly, the prepolymer syrup, is critical for several reasons:
-
Refractive Index Matching: For a PDLC to be transparent in the "on" state, the refractive index of the polymer (n_p) must be closely matched to the ordinary refractive index of the liquid crystal (n_o).[4] Mismatches in refractive indices lead to residual haze and reduced transparency.
-
Solubility and Phase Separation: The prepolymer and the liquid crystal must be miscible to form a homogeneous solution before polymerization.[12][13] Upon curing, the polymer and LC undergo phase separation to form the characteristic droplet morphology. The kinetics of this phase separation process, influenced by factors like cure speed and temperature, dictates the size and distribution of the LC droplets, which in turn significantly impacts the electro-optical properties.[14][15]
-
Mechanical and Thermal Stability: The polymer matrix imparts durability to the PDLC film. Fluorinated polymers can offer enhanced thermal and chemical stability.[16]
Fabrication Method: Polymerization-Induced Phase Separation (PIPS)
Among the various fabrication techniques, Polymerization-Induced Phase Separation (PIPS) is the most widely used due to its versatility and control over droplet morphology.[13][15][17] The process involves creating a homogeneous mixture of a photocurable prepolymer and the liquid crystal, which is then exposed to UV radiation to initiate polymerization. As the polymer chains grow, the liquid crystal becomes immiscible and phase-separates into microdroplets. The rate of polymerization is a critical parameter that can be controlled by adjusting the UV light intensity.[15][18]
II. Experimental Protocols
This section provides detailed, step-by-step methodologies for the fabrication and characterization of PDLC films incorporating 2,3-Difluoro-4'-propyl-1,1'-Biphenyl.
Materials and Reagents
| Material | Supplier | Purpose | Key Considerations |
| 2,3-Difluoro-4'-propyl-1,1'-Biphenyl | Commercially Available | Fluorinated LC Component | High purity is essential. |
| Nematic Liquid Crystal Host (e.g., E7) | Commercially Available | Base LC Mixture | Well-characterized properties. |
| UV-Curable Prepolymer (e.g., NOA65) | Norland Products | Polymer Matrix | Refractive index matching with LC. |
| Photoinitiator (if not included in prepolymer) | Commercially Available | Initiates Polymerization | Spectral sensitivity matched to UV source. |
| Indium Tin Oxide (ITO) Coated Glass Slides | Commercially Available | Transparent Electrodes | Low sheet resistance. |
| Spacers (e.g., glass beads) | Commercially Available | Control Film Thickness | Uniform diameter. |
| Solvents (e.g., Acetone, Isopropanol) | Reagent Grade | Substrate Cleaning | High purity. |
Protocol 1: Preparation of the Liquid Crystal-Prepolymer Syrup
-
Formulation Design: Begin by preparing a series of formulations with varying weight percentages of 2,3-Difluoro-4'-propyl-1,1'-Biphenyl in the nematic host (e.g., 5%, 10%, 15% by weight). The total liquid crystal content in the final PDLC mixture is typically in the range of 60-80 wt%.[19] A starting point could be a 70:30 weight ratio of the total liquid crystal mixture to the UV-curable prepolymer.
-
Mixing: In a clean, amber vial to protect from UV light, accurately weigh and combine the nematic liquid crystal host and the desired amount of 2,3-Difluoro-4'-propyl-1,1'-Biphenyl.
-
Homogenization of LC Mixture: Gently heat the mixture to just above the clearing point of the liquid crystal while stirring until a homogeneous, isotropic solution is obtained. Allow the mixture to cool slowly to room temperature.
-
Addition of Prepolymer: Add the UV-curable prepolymer to the liquid crystal mixture.
-
Final Mixing: Vigorously stir the mixture in the dark for several hours or until a completely homogeneous and transparent syrup is formed. The use of a vortex mixer can aid in this process.
Protocol 2: Fabrication of the PDLC Cell
Caption: Workflow for PDLC Device Fabrication.
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass slides by sonicating them sequentially in acetone, isopropanol, and deionized water for 15 minutes each. Dry the substrates with a stream of nitrogen gas.
-
Spacer Application: Disperse a small quantity of spacers of the desired diameter (e.g., 10-20 µm) onto the conductive side of one of the ITO slides.
-
Syrup Application: Place a small drop of the prepared liquid crystal-prepolymer syrup onto the center of the spacer-containing ITO slide.
-
Cell Assembly: Carefully place the second ITO slide, conductive side down, over the first, creating a sandwich structure. Gently press the slides together to ensure a uniform film thickness, dictated by the spacers.
-
UV Curing: Expose the assembled cell to a UV light source of a specific intensity (e.g., 10-30 mW/cm²) for a controlled duration (e.g., 5-15 minutes) to induce polymerization. The UV intensity and exposure time are critical parameters that influence the LC droplet size and, consequently, the electro-optical performance.[15][18]
Protocol 3: Characterization of Electro-Optical Properties
The performance of the fabricated PDLC films should be systematically evaluated.
-
Instrumentation: A standard setup for electro-optical characterization includes a He-Ne laser (or other collimated light source), a sample holder with electrical contacts, a function generator to apply a variable AC voltage, a photodetector, and an oscilloscope or data acquisition system.[5][20]
-
Voltage-Transmittance (V-T) Curve:
-
Mount the PDLC cell in the sample holder.
-
Apply a square wave AC voltage (e.g., 1 kHz) across the ITO electrodes, gradually increasing the amplitude from 0 V.
-
Measure the intensity of the transmitted light at each voltage step.
-
Plot the transmittance as a function of the applied voltage.
-
-
Key Performance Metrics from the V-T Curve:
-
Threshold Voltage (Vth): The voltage at which the transmittance reaches 10% of its maximum value.[5][21]
-
Saturation Voltage (Vsat): The voltage at which the transmittance reaches 90% of its maximum value.[5][21]
-
Contrast Ratio (CR): The ratio of the maximum transmittance (on-state) to the minimum transmittance (off-state).[5]
-
-
Response Time Measurement:
-
Apply a square wave voltage that switches between 0 V and Vsat.
-
Measure the time taken for the transmittance to rise from 10% to 90% (rise time, τ_on) and to fall from 90% to 10% (decay time, τ_off).
-
III. Expected Outcomes and Data Interpretation
The incorporation of 2,3-Difluoro-4'-propyl-1,1'-Biphenyl is expected to modulate the electro-optical properties of the PDLC film.
Anticipated Effects on Performance
| Parameter | Expected Effect of 2,3-Difluoro-4'-propyl-1,1'-Biphenyl | Underlying Mechanism |
| Threshold Voltage (Vth) | Decrease | Increased dielectric anisotropy (Δε) of the LC mixture due to the polar C-F bonds.[6][9] |
| Saturation Voltage (Vsat) | Decrease | Similar to the effect on Vth. |
| Contrast Ratio (CR) | May vary | Dependent on the final birefringence (Δn) of the LC mixture and the scattering efficiency in the off-state. |
| Response Time (τ_on, τ_off) | May decrease | Potential reduction in the viscosity of the LC mixture.[10] |
Morphological Analysis (Optional but Recommended)
Scanning Electron Microscopy (SEM) can be used to visualize the morphology of the polymer network and the LC droplets.[5][20] To do this, the LC material is typically extracted from the PDLC film using a suitable solvent (e.g., hexane), leaving behind the porous polymer structure. This analysis can provide valuable insights into how the addition of 2,3-Difluoro-4'-propyl-1,1'-Biphenyl affects the phase separation process and the resulting droplet size and distribution.
IV. Troubleshooting and Advanced Considerations
-
High Driving Voltage: If the driving voltage remains high, consider increasing the concentration of 2,3-Difluoro-4'-propyl-1,1'-Biphenyl or selecting a nematic host with a higher intrinsic Δε. The cure conditions can also be optimized; a slower cure rate can lead to larger droplets, which may reduce the driving voltage.[17]
-
High Haze in the On-State: This is often due to a mismatch between the polymer's refractive index (n_p) and the liquid crystal's ordinary refractive index (n_o). It may be necessary to select a different prepolymer or adjust the composition of the LC mixture to achieve better refractive index matching.
-
Poor Contrast Ratio: This can result from suboptimal LC droplet size or a low birefringence of the LC mixture. The UV curing conditions can be adjusted to tune the droplet size.
V. Conclusion
The incorporation of 2,3-Difluoro-4'-propyl-1,1'-Biphenyl into PDLC systems offers a promising avenue for enhancing their electro-optical performance, particularly for achieving lower driving voltages. This application note provides a comprehensive framework for the systematic fabrication and characterization of such devices. By carefully controlling the formulation and fabrication parameters, researchers can effectively leverage the unique properties of this fluorinated biphenyl to develop next-generation PDLCs for a wide array of applications.
VI. References
-
A Comprehensive Review on Polymer-Dispersed Liquid Crystals: Mechanisms, Materials, and Applications - PMC - NIH.
-
A Comprehensive Review on Polymer-Dispersed Liquid Crystals: Mechanisms, Materials, and Applications - ACS Publications.
-
How To Make PDLC Film And The Films Characteristics You Should Know.
-
Fluorinated liquid crystals - Properties and applications.
-
Fluorinated liquid crystals: an update - SPIE Digital Library.
-
Recent Advances in The Polymer Dispersed Liquid Crystal Composite and Its Applications.
-
Preparation and Application of Polymer-Dispersed Liquid Crystal Film with Step-Driven Display Capability - NIH.
-
Polymer Dispersed Liquid Crystals - materiability.
-
Effects of Multi-Fluorinated Liquid Crystals with High Refractive Index on the Electro-Optical Properties of Polymer-Dispersed Liquid Crystals - PMC - NIH.
-
A Comprehensive Review on Polymer-Dispersed Liquid Crystals: Mechanisms, Materials, and Applications | Kinam Park.
-
The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC - NIH.
-
Polymer Dispersed Liquid Crystals (PDLCs): A Mini Review - Hill Publishing Group.
-
Fluorination: Simple Change but Complex Impact on Ferroelectric Nematic and Smectic Liquid Crystal Phases - White Rose Research Online.
-
Phase separation – Knowledge and References - Taylor & Francis.
-
Polymer-dispersed liquid-crystal-based switchable glazing fabricated via vacuum glass coupling - RSC Publishing.
-
Chapter 5: Polymer Dispersed Liquid Crystals - Books - The Royal Society of Chemistry.
-
Innovations in Display Technology Driven by Fluorinated Compounds.
-
Characterization and Morphology of Polymer-Dispersed Liquid Crystal Films.
-
Characterization of polymer dispersed liquid crystal systems - ProQuest.
-
Development of non-reactive fluorine-rich biphenyl molecules and their incorporation into a PDLC system - Taylor & Francis Online.
-
Fluorine in Liquid Crystal Design for Display Applications | Request PDF - ResearchGate.
-
Preparation and Characterization of Bilayer Polymer-Dispersed Liquid Crystals Doped with Gd2O3 Nanoparticles and Rhodamine B Base Fluorescent Dye - PMC - NIH.
-
Synthesis of 2,3′-difluoro-4′-(trifluoromethoxy)-[1,1′-biphenyl] - ResearchGate.
-
Preparation of the Biphenyl-containing Polyarylethers with Highly Fluorinated Contents.
-
CN104087309A - Fluorine-containing biphenyl acetylene liquid crystal compound and preparation method thereof - Google Patents.
-
Investigations on the effect of polymer precursors chain lengths on the electro-optical properties of polymer dispersed liquid crystal (PDLC) films - JOAM - Journal of Optoelectronics and Advanced Materials.
-
Effects of the fluorinated liquid crystal molecules on the electro-optical properties of polymer dispersed liquid crystal films | Request PDF - ResearchGate.
-
Effect of Polymerization Inhibitor on Electro-Optical Properties of Polymer Dispersed Liquid Crystal Films - ResearchGate.
-
The morphology and the electro-optical properties of PDLCs cured in the presence of electric fields | Semantic Scholar.
-
Study on the Electro-Optical Properties of Polymer-Dispersed Liquid Crystals Doped with Cellulose Nanocrystals - MDPI.
-
Liquid-crystal display - Wikipedia.
-
Liquid Crystal Display: Environment & Technology.
-
Performances of Polymer-Dispersed Liquid Crystal Films for Smart Glass Applications.
-
Application of Reactive Liquid Crystal in Liquid Crystal Display - CIOCoverage.
-
CN110964542A - PDLC composition, power failure and transmission prevention PDLC film prepared from PDLC composition and preparation method of PDLC film - Google Patents.
-
Polymer dispersed liquid crystal based on the matrix of poly(methyl methacrylate).
-
Preparation and Application of Polymer-Dispersed Liquid Crystal Film with Step-Driven Display Capability - MDPI.
-
High-Performance Polymer Dispersed Liquid Crystal Enabled by Uniquely Designed Acrylate Monomer - MDPI.
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- 5. Preparation and Characterization of Bilayer Polymer-Dispersed Liquid Crystals Doped with Gd2O3 Nanoparticles and Rhodamine B Base Fluorescent Dye - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Suzuki-Miyaura Synthesis of Fluorinated Biphenyls
Welcome to the technical support center for the Suzuki-Miyaura synthesis of fluorinated biphenyls. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this powerful cross-coupling reaction. Fluorinated biphenyls are critical scaffolds in medicinal chemistry and materials science, but their synthesis can be hampered by specific side reactions. This document provides in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format to help you overcome these challenges.
Troubleshooting Guide 1: Protodeborylation
Q1: What is protodeborylation, and how do I know it's happening in my reaction?
Answer: Protodeborylation (also called protodeboronation) is the most common side reaction in Suzuki-Miyaura coupling.[1] It involves the cleavage of the carbon-boron bond of your boronic acid or ester, which is then replaced by a carbon-hydrogen bond.[2] Essentially, your valuable nucleophile is converted back into a simple arene, which reduces the overall yield of your desired biphenyl product.[1]
Identification: You can readily identify this side reaction by analyzing your crude reaction mixture.
-
LC-MS or GC-MS: Look for a mass peak corresponding to the protonated version of your boronic acid starting material (e.g., fluorobenzene instead of fluorophenylboronic acid).
-
¹H NMR: The spectrum of your crude product will show characteristic signals for the arene byproduct, which will be missing the boronic acid or ester group.[1]
-
TLC: The protodeborylated byproduct is typically less polar than the boronic acid starting material and will appear as a distinct spot.
Q2: What are the primary causes of protodeborylation?
Answer: Protodeborylation is highly sensitive to your reaction conditions and substrate electronics. The main culprits are:
-
Substrate Instability: Electron-deficient arylboronic acids, such as those containing multiple fluorine atoms, are particularly susceptible to this side reaction.[1][3] The presence of basic nitrogen atoms in heteroaromatic boronic acids also significantly increases their instability.[4]
-
Reaction Conditions: High temperatures and prolonged reaction times dramatically accelerate the rate of protodeborylation.[1]
-
Presence of Water and Base: The reaction is heavily influenced by pH. Both acid- and base-catalyzed mechanisms exist.[2] Under the basic conditions of the Suzuki-Miyaura reaction, the boronic acid is converted to the more reactive boronate anion ([ArB(OH)₃]⁻), which, while necessary for transmetalation, is also more prone to protonolysis.[1][5]
-
Ligand Choice: Certain bulky phosphine ligands have been shown to promote palladium-catalyzed protodeborylation, a pathway that is often overlooked in favor of the more well-known base-catalyzed route.[1][6]
Q3: How can I prevent or minimize protodeborylation?
Answer: Minimizing protodeborylation requires a multi-faceted approach focused on stabilizing the boronic acid derivative and optimizing the reaction kinetics to favor cross-coupling.
| Strategy | Action | Rationale |
| Stabilize the Nucleophile | Replace the boronic acid with a more stable boronic ester, such as a pinacol, neopentyl glycol, or MIDA ester.[2][4] | Boronic esters are generally more robust and less prone to premature decomposition than their corresponding acids. MIDA boronates offer a "slow-release" of the active boronic acid, keeping its concentration low and minimizing side reactions.[2][7] |
| Optimize the Base | Screen milder bases like K₃PO₄ or K₂CO₃ instead of strong bases like NaOH or KOH. Consider fluoride bases such as CsF or KF.[8][9] | Strong bases can aggressively promote protodeborylation. The choice of base is critical and can significantly alter the reaction outcome.[5] |
| Control Reaction Parameters | Run the reaction at the lowest effective temperature (start screening around 60-80 °C) and monitor for completion to avoid unnecessarily long reaction times.[10][11] | Minimizing thermal stress on the unstable boronic acid is crucial. The desired coupling is often faster than the decomposition pathway under optimized conditions. |
| Select the Right Ligand | For electron-deficient substrates, use electron-rich and bulky phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) or N-heterocyclic carbenes (NHCs).[9][12] | These ligands promote the rate-limiting oxidative addition and the final reductive elimination steps of the catalytic cycle, helping the desired reaction outcompete the side reaction.[4][12] |
Troubleshooting Guide 2: Hydrodehalogenation & Defluorination
Q1: My reaction is producing the reduced arene from my aryl halide starting material. What is this side reaction?
Answer: This side reaction is called hydrodehalogenation. It is the process where the C–X bond (where X is Br, Cl, or even F) of your electrophile is cleaved and replaced with a C–H bond.[13][14] This consumes your starting material and, like protodeborylation, lowers the yield of the desired biphenyl product. While C-F bonds are strong, palladium-catalyzed C-F activation and subsequent hydrodefluorination can occur, particularly with polyfluorinated, electron-poor arenes.[15][16][17]
Identification:
-
GC-MS: This is the most effective tool. You will see a mass peak corresponding to the molecular weight of the arene byproduct (e.g., 1,3-difluorobenzene instead of 1-bromo-3,5-difluorobenzene).
-
¹H and ¹⁹F NMR: NMR analysis of the crude mixture will confirm the identity of the byproduct by showing the appearance of a new aromatic C-H proton signal where the halogen was, or the disappearance of a fluorine signal in the case of defluorination.[14]
Q2: What causes hydrodehalogenation in the Suzuki-Miyaura reaction?
Answer: Hydrodehalogenation is typically caused by the formation of a palladium hydride (LₙPd-H) species. This intermediate can undergo reductive elimination with the aryl group to form the undesired arene.[4]
Sources of the Hydride:
-
Solvent: Alcoholic solvents (e.g., methanol, ethanol) or even water can be oxidized by the palladium complex to generate a hydride ligand.[4][13]
-
Base: Amine bases or impurities within other bases can serve as hydride sources.
-
Boronic Acid Reagent: In some cases, impurities or decomposition pathways of the boronic acid itself can lead to hydride formation.
The propensity for this side reaction is also influenced by the halide. Aryl iodides are generally more prone to hydrodehalogenation than aryl bromides or chlorides.[14][18]
Q3: What are the best strategies to suppress hydrodehalogenation?
Answer: Suppressing hydrodehalogenation involves carefully selecting your reagents and conditions to avoid the formation of palladium hydride species.
| Strategy | Action | Rationale |
| Solvent Choice | Use aprotic solvents that are poor hydride donors, such as dioxane, toluene, or THF .[19] | This eliminates a primary source of hydride formation, starving the hydrodehalogenation pathway. |
| Base Selection | Use carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄) bases. Avoid amine bases if hydrodehalogenation is observed.[10] | Carbonates and phosphates are less likely to act as hydride donors compared to other base types. |
| Rigorous Inert Atmosphere | Thoroughly degas all solvents and ensure the reaction is maintained under a strict inert atmosphere (Nitrogen or Argon). | While not a direct cause, oxygen can lead to catalyst decomposition and promote side reactions. Proper degassing is a hallmark of good cross-coupling practice.[4] |
| Ligand and Catalyst | Use highly active, electron-rich, and bulky ligands (e.g., SPhos, RuPhos) that promote rapid reductive elimination.[9][11] | The goal is to make the desired C-C bond formation (reductive elimination) kinetically much faster than the competing C-H bond formation.[20] |
Troubleshooting Guide 3: Homocoupling
Q1: I'm observing significant amounts of a symmetrical biaryl byproduct. What is it?
Answer: You are observing homocoupling, a side reaction where two molecules of the same coupling partner react to form a symmetrical dimer. This can occur in two ways:
-
Boronic Acid Homocoupling: Two molecules of your fluorinated boronic acid couple to form a symmetrical, polyfluorinated biphenyl (Ar-Ar).
-
Aryl Halide Homocoupling: Two molecules of your fluorinated aryl halide couple, though this is generally less common under standard Suzuki conditions.
Identification:
-
LC-MS/GC-MS: A mass peak corresponding to double the molecular weight of your starting material's aryl fragment will be a key indicator. For example, if starting with 4-fluorophenylboronic acid, you would see a peak for 4,4'-difluorobiphenyl.
-
NMR: The high symmetry of homocoupled products often results in a simplified NMR spectrum, which can be a useful diagnostic clue.
Q2: What reaction conditions promote homocoupling?
Answer: The primary cause of boronic acid homocoupling is the presence of oxygen and Pd(II) species in the reaction mixture.[4] If a Pd(II) precatalyst (like Pd(OAc)₂) is not fully reduced to the active Pd(0) state, it can mediate the oxidative coupling of two boronic acid molecules. This process reduces the Pd(II) to Pd(0), but at the cost of your nucleophile.[4] Inadequate degassing is a frequent cause.[4]
Q3: How can I avoid homocoupling products?
Answer: Preventing homocoupling is directly tied to maintaining an oxygen-free environment and ensuring the catalyst is in the correct oxidation state.
| Strategy | Action | Rationale |
| Atmosphere Control | Meticulously degas your solvent(s) and reaction mixture (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes). Maintain a positive pressure of inert gas throughout the reaction.[4] | This is the most critical step. Removing dissolved oxygen prevents the oxidative pathway that leads to homocoupling. |
| Catalyst Choice | Use a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃. Alternatively, use modern, air-stable Pd(II) precatalysts (e.g., Buchwald G3 or G4 precatalysts) which are designed to efficiently generate the active Pd(0) species in situ.[21] | Starting with Pd(0) or using a precatalyst that rapidly and cleanly converts to Pd(0) minimizes the amount of free Pd(II) available to catalyze homocoupling. |
| Reagent Purity & Stoichiometry | Use pure reagents and ensure accurate stoichiometry. Sometimes, an excess of the boronic acid can exacerbate homocoupling. | Impurities can interfere with the catalytic cycle, and incorrect stoichiometry can leave unreacted partners available for side reactions. |
Visualizing the Suzuki-Miyaura Cycle and Its Side Reactions
To effectively troubleshoot, it is essential to understand the main catalytic cycle and where the side reactions diverge.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
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- 5. semanticscholar.org [semanticscholar.org]
- 6. aspuru.substack.com [aspuru.substack.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. semanticscholar.org [semanticscholar.org]
- 19. quora.com [quora.com]
- 20. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. reddit.com [reddit.com]
Technical Support Center: Purification of 2,3-Difluoro-4'-propyl-1,1'-Biphenyl
Welcome to the technical support center for the purification of 2,3-Difluoro-4'-propyl-1,1'-biphenyl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this fluorinated biphenyl derivative. Our focus is on providing not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your work.
Section 1: Understanding Your Impurity Profile
Effective purification begins with anticipating the likely impurities from the synthesis. 2,3-Difluoro-4'-propyl-1,1'-biphenyl is commonly synthesized via a Suzuki-Miyaura cross-coupling reaction.[1] This powerful C-C bond-forming reaction, while efficient, can generate several characteristic byproducts that may co-purify with your target compound.[2][3]
Why this matters: Knowing your potential impurities is critical for selecting the right purification strategy. For instance, removing a homocoupled dimer, which has a similar polarity and higher molecular weight, requires a different approach than removing a small, polar starting material.
Table 1: Common Impurities in the Synthesis of 2,3-Difluoro-4'-propyl-1,1'-Biphenyl
| Impurity Type | Structure/Description | Formation Mechanism | Typical Polarity vs. Product |
| Homocoupled Byproducts | Biphenyls formed from two molecules of the same starting material (e.g., 4,4'-dipropyl-1,1'-biphenyl). | Self-coupling of the boronic acid/ester or aryl halide starting materials.[2][4] | Very similar; often slightly less polar. |
| Dehalogenated Starting Material | The aryl halide starting material in which the halogen has been replaced by a hydrogen atom. | Proto-dehalogenation, often facilitated by the catalyst and base in the presence of a proton source.[2] | More polar than the product. |
| Protonated Boronic Acid | The boronic acid starting material in which the boronic acid group has been replaced by a hydrogen atom (e.g., propylbenzene). | Hydrolysis or protonation of the C-B bond during the reaction.[2] | Significantly less polar; highly volatile. |
| Residual Palladium Catalyst | Traces of the palladium catalyst and its ligands. | Incomplete removal during workup. | Can be polar or nonpolar depending on the ligand. |
| Unreacted Starting Materials | Residual aryl halide or boronic acid/ester. | Incomplete reaction. | Generally more polar than the final product. |
Section 2: Purification Strategy Selection: A Logic-Driven Approach
The choice between recrystallization and column chromatography is the most common decision point. This should be based on the purity and physical state of your crude material.
Caption: Decision tree for selecting the initial purification method.
Section 3: Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during purification in a practical question-and-answer format.
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds that are relatively clean (>90%).[5] It relies on the solubility difference of the compound in a solvent at high and low temperatures.
Q1: How do I select the right solvent for recrystallization?
A1: The ideal solvent should dissolve 2,3-Difluoro-4'-propyl-1,1'-biphenyl poorly at room temperature but completely at its boiling point.[5] Given the compound's nonpolar, aromatic structure (estimated XLogP3 of ~5.3 for a similar isomer), good starting points are short-chain alcohols or hydrocarbon solvents.[6]
-
Expert Tip: Use a two-solvent system for fine-tuning. For example, dissolve the compound in a small amount of a "good" solvent (like ethyl acetate or dichloromethane) at high temperature, then slowly add a "poor" solvent (like hexanes or methanol) until the solution becomes faintly cloudy. Re-heat to clarify and then cool slowly.
Q2: My compound "oiled out" instead of forming crystals. What went wrong?
A2: Oiling out occurs when the compound comes out of solution above its melting point.[7] This is a common issue with biphenyls, which often have relatively low melting points.[8]
Troubleshooting Steps:
-
Re-heat the solution to re-dissolve the oil.
-
Add more solvent. This lowers the saturation point, meaning the solution needs to cool to a lower temperature before precipitation begins, hopefully below the melting point.[9]
-
Ensure slow cooling. Rapid cooling promotes oiling. Let the solution cool to room temperature undisturbed before moving it to an ice bath.[7]
-
Choose a lower-boiling point solvent. If the solvent's boiling point is higher than the compound's melting point, oiling out is very likely.[7]
Caption: Workflow for troubleshooting an "oiling out" event.
Q3: My recovery is very low after recrystallization. Why?
A3: This typically happens for one of two reasons:
-
Too much solvent was used: The compound has some solubility even in the cold solvent. Using the absolute minimum amount of hot solvent to dissolve the crude product is key.[9]
-
Premature crystallization: The compound crystallized in the funnel during hot filtration (if performed). To prevent this, use a pre-heated funnel and filter the solution as quickly as possible.
Column Chromatography
For complex mixtures or oily crude products, flash column chromatography is the method of choice.[10][11]
Q1: What is a good starting mobile phase (eluent) for purifying this compound on silica gel?
A1: 2,3-Difluoro-4'-propyl-1,1'-biphenyl is a nonpolar compound. Therefore, a nonpolar mobile phase is required. A good starting point for Thin Layer Chromatography (TLC) analysis is 5-10% Ethyl Acetate in Hexanes. Adjust the ratio to achieve an Rf (retention factor) of 0.3-0.4 for the product spot, which generally provides the best separation on a column.[11]
Q2: My compound is streaking on the TLC plate and the column. How can I fix this?
A2: Streaking is often caused by overloading the stationary phase or interactions with acidic silica gel.
-
Solution 1 (Loading): Ensure your crude material is fully dissolved in a minimal amount of solvent before loading it onto the column. For better resolution, consider "dry loading": adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting free-flowing powder onto the top of your column.[11]
-
Solution 2 (Acidity): Fluorinated compounds can sometimes interact with the acidic sites on silica gel. If streaking persists, you can use a deactivated stationary phase. Try flushing the column with your eluent containing 0.5-1% triethylamine to neutralize the silica gel before loading your sample.[11]
Q3: I can't separate my product from a close-running impurity. What are my options?
A3: This is a common challenge, especially with homocoupled byproducts.
-
Optimize the Mobile Phase: Try a different solvent system. Sometimes switching from an ethyl acetate/hexanes system to a dichloromethane/hexanes or toluene/hexanes system can alter the selectivity and improve separation.
-
Use a Different Stationary Phase: If silica gel fails, consider alumina (neutral or basic) or a biphenyl-functionalized stationary phase for HPLC, which offers unique selectivity for aromatic compounds through π-π interactions.[12][13][14][15]
-
Consider a Second Purification Step: If chromatography yields a product that is still slightly impure, a subsequent recrystallization can often remove the final traces of the close-running impurity.
Section 4: Detailed Experimental Protocols
Protocol 1: Recrystallization from a Two-Solvent System (Ethyl Acetate/Hexanes)
-
Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask. Add the minimum volume of hot ethyl acetate required to fully dissolve the solid at the boiling point.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Induce Crystallization: While the solution is still hot, add hexanes dropwise until a persistent cloudiness is observed. Add a few more drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[7]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold hexanes to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine the optimal eluent composition (e.g., 5% Ethyl Acetate in Hexanes) that gives the target compound an Rf of ~0.3.
-
Column Packing: Pack a glass chromatography column with silica gel (e.g., 230-400 mesh) using the chosen eluent. Ensure the silica bed is compact and free of air bubbles.[10]
-
Sample Loading: Dissolve the crude product (e.g., 500 mg) in a minimal amount of dichloromethane or the eluent. Carefully apply the sample to the top of the silica bed. Alternatively, perform a dry load for better resolution.[11]
-
Elution: Add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Fraction Collection: Collect fractions in test tubes or vials. Monitor the elution of the compound by TLC analysis of the collected fractions.
-
Combine and Concentrate: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator to yield the purified 2,3-Difluoro-4'-propyl-1,1'-biphenyl.
Section 5: Purity Assessment
Q: How do I confirm the purity of my final product?
A: A combination of analytical techniques is essential for confirming purity and structure.[16]
-
¹H and ¹⁹F NMR Spectroscopy: Provides structural confirmation and can reveal the presence of proton- or fluorine-containing impurities.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for purity analysis. It can accurately quantify the purity of the sample and detect trace impurities.[17] Using a column with a biphenyl stationary phase can provide excellent resolution for this class of compounds.[12][13]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the product.[18]
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities typically cause melting point depression and broadening.[5]
By understanding the potential challenges and applying these systematic troubleshooting and purification strategies, you can consistently obtain high-purity 2,3-Difluoro-4'-propyl-1,1'-biphenyl for your research and development needs.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of [1,1'-Biphenyl]-2,2',5,5'-tetrol by Column Chromatography.
- Benchchem. (n.d.). Technical Support Center: Purification of Brominated Organic Compounds.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
- PubChem. (n.d.). 2,3-Difluoro-4'-(2-methylpropyl)-1,1'-biphenyl.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide.
- Restek Corporation. (2024, April 2). Restek's Biphenyl LC Column: Two Decades of Pioneering Innovation.
- (n.d.). The Ascentis Express Biphenyl U/HPLC Column: A New Choice in Selectivity.
- Phenomenex. (n.d.). Kinetex Biphenyl Column for Aromatic Compounds.
- Thermo Fisher Scientific. (n.d.). Biphenyl Reversed Phase LC Columns.
- (n.d.). Organic Compound Purification Guide. Scribd.
- (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube.
- ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4.
- (2020, January 10). Recrystallization. YouTube.
- Benchchem. (n.d.). Technical Support Center: Purification of Fluorinated Benzaldehyde Derivatives.
- BioPharm International. (n.d.). Analytical Strategies for Monitoring Residual Impurities.
- Wikipedia. (n.d.). Biphenyl.
- alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
- MDPI. (2022, December 27). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- BioPharm International. (n.d.). Analytical Tools for Process and Product Characterization.
Sources
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- 2. m.youtube.com [m.youtube.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. 2,3-Difluoro-4'-(2-methylpropyl)-1,1'-biphenyl | C16H16F2 | CID 119005702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Biphenyl - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Purification [chem.rochester.edu]
- 12. Restek Biphenyl [discover.restek.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. Kinetex Biphenyl Column for Aromatic Compounds | Phenomenex [phenomenex.com]
- 15. Biphenyl Reversed Phase LC Columns | Thermo Fisher Scientific - CH [thermofisher.com]
- 16. biopharminternational.com [biopharminternational.com]
- 17. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 18. biopharminternational.com [biopharminternational.com]
Technical Support Center: Palladium Catalyst Residues in Biphenyl Synthesis
Welcome to the Technical Support Center for troubleshooting the removal of palladium catalyst residues from biphenyl synthesis, a common challenge in Suzuki-Miyaura coupling and related cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving Active Pharmaceutical Ingredient (API) purity with respect to palladium contamination.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the palladium removal process in a practical question-and-answer format.
Q1: My initial workup and column chromatography are complete, but I still have high levels of palladium (>100 ppm) in my biphenyl product. What is my next step?
A1: This is a very common scenario. While column chromatography is excellent for removing many impurities, it is often not sufficient for reducing palladium to the low ppm levels required for pharmaceutical applications.[1][2] The residual palladium can exist in various forms, including colloidal nanoparticles or soluble complexes that co-elute with your product.
Your immediate next step should be to employ a scavenging technique. The choice of scavenger is critical and depends on the nature of your product and the likely form of the residual palladium.
-
Causality: Palladium species can be neutral (Pd(0)) or charged (Pd(II)) and may be complexed with ligands from your reaction. Scavengers work by chemisorption, where functional groups on a solid support have a high affinity for palladium and bind it, allowing for simple filtration to remove the palladium-scavenger complex.[3]
A logical workflow for selecting a post-chromatography purification strategy is outlined below.
Caption: Decision workflow for post-chromatography palladium removal.
Q2: I've observed palladium black precipitating during my Suzuki coupling reaction. Is this a problem, and how does it affect purification?
A2: The formation of palladium black (insoluble Pd(0) agglomerates) is a sign of catalyst decomposition or instability.[4] While it might seem beneficial that the palladium is "crashing out," it presents several challenges:
-
Inconsistent Catalysis: It indicates that the active, soluble catalytic species is being removed from the reaction, which can lead to incomplete conversion and stall the reaction.
-
Purification Complexity: These fine, often colloidal, particles can be difficult to remove by simple filtration and may pass through standard filter paper or even celite pads.[5][6] They can also coat your product during crystallization, leading to high residual palladium levels.
Troubleshooting Steps:
-
Reaction Optimization: The best solution is to prevent its formation. Ensure your reaction is properly degassed, as oxygen can promote the formation of palladium black.[7][8] Re-evaluate your choice of ligand; hindered phosphine ligands can sometimes lead to less stable palladium complexes.[4]
-
Filtration: If palladium black has already formed, filter the crude reaction mixture through a pad of Celite® or a 0.45 μm filter disc before workup.[3][5] This can help remove the larger agglomerates.
-
Scavenging: After filtration and initial purification, a scavenging step is still highly recommended to remove any remaining soluble or fine particulate palladium.
Q3: Which type of scavenger should I use: functionalized silica, activated carbon, or a resin?
A3: The choice depends on several factors, including the nature of your product, the process solvent, and cost considerations for scale-up.[3]
-
Functionalized Silicas: These are often the first choice due to their high selectivity and efficiency.[3][9]
-
Thiol-functionalized silica (e.g., SiliaMetS® Thiol, QuadraSil® MP): Excellent for scavenging a wide range of palladium species (Pd(0) and Pd(II)) due to the high affinity of sulfur for palladium.[3][10] They are generally the most effective and widely applicable.
-
Amine-functionalized silica: Useful when the palladium is predominantly in the Pd(II) state and can form amine complexes.
-
Trimercaptotriazine (TMT)-functionalized silica: A very potent scavenger, particularly effective for a range of platinum group metals.[3]
-
-
Activated Carbon: A less expensive, broad-spectrum option.[11] It can be very effective but is less selective.[3]
-
Key Consideration: Activated carbon can adsorb the desired product, leading to yield loss.[3] It is crucial to perform a small-scale test to evaluate product loss before committing the entire batch.
-
-
Polymeric Resins: Similar to functionalized silicas, these offer tailored functional groups for scavenging. They can be a good choice, especially in specific solvent systems where silica might have lower compatibility.[12]
Data Summary: Comparison of Common Scavenging Agents
| Scavenger Type | Typical Loading (mmol/g) | Selectivity | Key Advantage | Key Disadvantage |
| Thiol-Functionalized Silica | 0.5 - 1.5 | High | High efficiency, low product loss | Higher cost than carbon |
| Amine-Functionalized Silica | 1.0 - 2.0 | Moderate | Good for Pd(II) | Less effective for Pd(0) |
| Activated Carbon | N/A | Low | Low cost, broad-spectrum | Potential for significant product loss[3] |
| TMT-Functionalized Resin | 0.5 - 1.0 | Very High | Extremely effective | Higher cost, potential for sulfur leaching |
Q4: How do I know if I have successfully removed the palladium? What are the regulatory limits?
A4: Visual inspection is not sufficient. Quantitative analysis is required to confirm palladium levels.
-
Analytical Method: The industry standard for quantifying trace metals in APIs is Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or ICP-Optical Emission Spectroscopy (ICP-OES).[12][13] These techniques offer the high sensitivity needed to detect palladium at the parts-per-million (ppm) level.
-
Regulatory Limits: The acceptable limits for elemental impurities are defined by the International Council for Harmonisation (ICH) Q3D guideline. Palladium is a Class 2B element. The permitted daily exposure (PDE) limits are:
It is crucial to consult the latest ICH guidelines as these regulations are periodically updated.[16]
Section 2: Experimental Protocols
Protocol 1: General Procedure for Palladium Scavenging with Functionalized Silica (Batch Mode)
This protocol provides a self-validating system for efficiently removing residual palladium post-synthesis.
Caption: Step-by-step workflow for batch-mode palladium scavenging.
Detailed Steps:
-
Solubilization: Dissolve the biphenyl product containing residual palladium in a suitable organic solvent (e.g., Toluene, Ethyl Acetate, THF) to a concentration of 50-100 mg/mL.
-
Initial Analysis (Self-Validation): Take a small, representative sample of this solution for ICP-MS analysis. This baseline measurement is critical to determine the initial palladium concentration and to calculate the required amount of scavenger.
-
Scavenger Addition: Add the chosen functionalized silica scavenger (e.g., SiliaMetS® Thiol). A common starting point is to use 5-10 weight equivalents of scavenger relative to the product, or 3-10 molar equivalents relative to the initial amount of palladium catalyst used in the reaction.
-
Agitation & Incubation: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40 °C) for a period of 2 to 18 hours. The optimal time should be determined by kinetic studies if possible.[3]
-
Filtration: Once the scavenging is complete, filter the slurry through a pad of Celite® or a suitable filter cartridge to remove the solid-supported scavenger.
-
Rinsing: Wash the filter cake with several portions of fresh solvent to ensure complete recovery of the product that might be non-specifically adsorbed.
-
Concentration: Combine the filtrate and the washes, and remove the solvent under reduced pressure.
-
Final Analysis (Self-Validation): Submit the final, purified product for ICP-MS analysis to confirm that the residual palladium level is within the acceptable regulatory limits.[2]
Protocol 2: Liquid-Liquid Extraction for Palladium Removal
This method is useful when the palladium species can be converted into a water-soluble form. It is often employed as a preliminary purification step before scavenging or crystallization.
-
Reaction Quench: After the reaction is complete, cool the mixture to room temperature.
-
Aqueous Wash: Add an aqueous solution containing a chelating agent. A common and effective solution is 10% aqueous sodium N-acetylcysteine or thiourea.[12] These agents form water-soluble complexes with palladium.
-
Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Extraction: Drain the aqueous layer. Wash the organic layer two more times with the aqueous chelating solution, followed by a final wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Analysis: The resulting crude product should be analyzed for palladium content to determine if further purification (e.g., scavenging or crystallization) is necessary.
References
-
Fallon, B. J., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Available at: [Link]
-
SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. Available at: [Link]
-
Colard, I., et al. (2018). Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions. Chemical Science. Available at: [Link]
-
Scott, J. S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Beyer, O. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?. ResearchGate. Available at: [Link]
-
European Medicines Agency. (2020). ICH guideline Q3D (R2) on elemental impurities. Available at: [Link]
-
NIST Technical Series Publications. (n.d.). Methods for the separation of platinum, palladium, rhodium, and iridium from one another and for their gravimetric determination. Available at: [Link]
-
Taylor & Francis Online. (2024). A Comprehensive Review of Adsorption, Solvent Extraction, and Ion Exchange Processes for Efficient Extraction of Palladium from High-Level Liquid Waste. Available at: [Link]
- Google Patents. (n.d.). Method for efficiently separating and purifying palladium and rhodium from alloy sheet containing palladium and rhodium alloy.
-
Scott, J. S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. Available at: [Link]
-
SiliCycle. (2016). Metal Scavenging using bulk SiliaMetS functionalized silica. YouTube. Available at: [Link]
-
Astruc, D. (2012). Palladium Nanoparticles as Efficient Catalysts for Suzuki Cross-Coupling Reactions. The Journal of Physical Chemistry Letters. Available at: [Link]
-
Reddit. (2022). Formation of palladium black during Suzuki coupling. Available at: [Link]
-
US Pharmacopeia. (n.d.). 〈232〉 ELEMENTAL IMPURITIES—LIMITS. Available at: [Link]
-
ResearchGate. (2015). How can i remove palladium Pd catalyst easily?. Available at: [Link]
-
ResearchGate. (2014). Separation of Palladium from High Level Liquid Waste - a Review. Available at: [Link]
-
Welch, C. J., et al. (2010). Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. Organic Process Research & Development. Available at: [Link]
-
ResearchGate. (2011). Cross-Linked Imidazolium Salts as Scavengers for Palladium. Available at: [Link]
-
ResearchGate. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Available at: [Link]
-
MDPI. (2017). Recycling of Palladium from Spent Catalysts Using Solvent Extraction—Some Critical Points. Available at: [Link]
-
ResearchGate. (2013). Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. Available at: [Link]
- Google Patents. (n.d.). Method of removing palladium.
-
Journal of the American Chemical Society. (2022). Electrochemical Metal Recycling: Recovery of Palladium from Solution and In Situ Fabrication of Palladium-Carbon Catalysts via Impact Electrochemistry. Available at: [Link]
-
Osaka Gas Chemicals Co., Ltd. (n.d.). Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division. Available at: [Link]
-
ResearchGate. (n.d.). General mechanism of Pd removal using scavengers. Available at: [Link]
-
ACS Publications. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Available at: [Link]
-
ChemCatChem. (2012). Heterogeneous versus Homogeneous Palladium Catalysts for Cross‐Coupling Reactions. Available at: [Link]
-
Royal Society of Chemistry. (2014). Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. Available at: [Link]
-
National Institutes of Health. (2021). Recovery of Palladium(II) and Platinum(IV) in Novel Extraction Systems. Available at: [Link]
-
PubMed. (2011). Surface functionalized silica as a toolkit for studying aqueous phase palladium adsorption and mineralization on thiol moiety in the absence of external reducing agents. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Environmental Genome. (2022). Pd on carbon (activated carbon impregnated with Pd). Available at: [Link]
-
ResearchGate. (2011). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd‐Catalyzed Reactions. Available at: [Link]
-
ResearchGate. (2014). Separation of Ir, Pd and Rh from secondary Pt scrap by precipitation and calcination. Available at: [Link]
-
MDPI. (2015). Palladium on Carbon-Catalyzed Suzuki-Miyaura Coupling Reaction Using an Efficient and Continuous Flow System. Available at: [Link]
-
CMC Drug Product Development Regulatory Consulting Pharma. (n.d.). ICH Q3D Elemental Impurities. Available at: [Link]
- Google Patents. (n.d.). Method for collecting palladium.
-
ACS Publications. (2018). Application of Thiol-Modified Dual-Pore Silica Beads as a Practical Scavenger of Leached Palladium Catalyst in C–C Coupling Reactions. Available at: [Link]
Sources
- 1. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
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- 8. Yoneda Labs [yonedalabs.com]
- 9. researchgate.net [researchgate.net]
- 10. Surface functionalized silica as a toolkit for studying aqueous phase palladium adsorption and mineralization on thiol moiety in the absence of external reducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 12. arborassays.com [arborassays.com]
- 13. spinchem.com [spinchem.com]
- 14. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 15. usp.org [usp.org]
- 16. ema.europa.eu [ema.europa.eu]
Technical Support Center: Optimizing Suzuki-Miyaura Reactions for 2,3-Difluoro-4'-propyl-1,1'-Biphenyl
Welcome to the technical support center for the synthesis of 2,3-Difluoro-4'-propyl-1,1'-biphenyl. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing solvent conditions and troubleshooting common issues encountered during the Suzuki-Miyaura cross-coupling reaction for this specific biphenyl derivative. Our approach is rooted in a deep understanding of the reaction mechanism and extensive field-proven experience.
I. Foundational Principles: The Suzuki-Miyaura Coupling
The synthesis of 2,3-Difluoro-4'-propyl-1,1'-biphenyl is most commonly achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction involves the coupling of an organoboron species with an organohalide.[1][2] For our target molecule, this typically involves the reaction of a 2,3-difluorophenyl halide (e.g., 1-bromo-2,3-difluorobenzene) with 4-propylphenylboronic acid, or vice versa.
The catalytic cycle, as illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3] The choice of solvent is critical as it influences each of these steps, affecting reaction rate, yield, and the formation of byproducts.[4]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of 2,3-Difluoro-4'-propyl-1,1'-biphenyl, with a focus on optimizing solvent conditions.
Low or No Product Yield
A low or non-existent yield is one of the most common issues. The root cause often lies in one or more of the following areas:
Question: My reaction shows very low conversion to the desired 2,3-Difluoro-4'-propyl-1,1'-biphenyl. What are the likely causes related to my solvent system?
Answer:
-
Poor Solubility of Reagents: For the Suzuki-Miyaura coupling to proceed efficiently, all components (aryl halide, boronic acid, base, and catalyst) must have adequate solubility in the chosen solvent system. The 2,3-difluoro- and 4-propylphenyl moieties introduce both polar and non-polar characteristics.
-
Troubleshooting Workflow:
-
Observe the reaction mixture: Are the base and other reagents fully dissolved or is it a heterogeneous slurry? While some heterogeneity is common, poor solubility can hinder the reaction.
-
Consider a solvent mixture: A combination of a polar aprotic solvent (like DMF, dioxane, or THF) with water is often effective.[4][5] Water can help dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄) and facilitate the activation of the boronic acid.[6]
-
Experiment with different solvent ratios: The optimal ratio of organic solvent to water can vary. Start with a common ratio like 4:1 or 5:1 (organic:water) and adjust as needed. An excess of water can sometimes lead to hydrolysis of the boronic acid.
-
-
Figure 2: Initial troubleshooting workflow for low product yield.
-
Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to oxygen. Inadequate degassing of the solvent is a frequent cause of catalyst deactivation.
-
Solution: Ensure your solvent is thoroughly degassed before use. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for an extended period.
-
-
Inappropriate Solvent Polarity: The polarity of the solvent can influence the rate of oxidative addition and reductive elimination. For electron-deficient aryl halides like 1-bromo-2,3-difluorobenzene, a more polar solvent may be beneficial.
-
Recommendation: If you are using a non-polar solvent like toluene and observing low yield, consider switching to a more polar aprotic solvent such as DMF or dioxane.
-
Formation of Side Products
The appearance of unexpected peaks in your GC-MS or NMR analysis indicates the presence of side reactions. The most common culprits are homocoupling, protodeboronation, and dehalogenation.
Question: I am observing significant homocoupling of my 4-propylphenylboronic acid. How can I mitigate this?
Answer:
Homocoupling of the boronic acid is often promoted by the presence of oxygen.
-
Primary Solution: Rigorous exclusion of oxygen is paramount. Ensure your reaction is set up under a robust inert atmosphere and that all solvents and reagents are properly degassed.
-
Solvent and Base Considerations:
-
The choice of base and solvent can also play a role. In some cases, using a weaker base or a less polar solvent can reduce the rate of homocoupling.
-
The addition of a small amount of water to the organic solvent can sometimes suppress homocoupling by promoting the desired cross-coupling pathway.[6]
-
Question: My analysis shows the presence of benzene and 1,2-difluorobenzene, indicating protodeboronation and dehalogenation. What adjustments should I make?
Answer:
-
Protodeboronation (Hydrolysis of Boronic Acid): This occurs when the boronic acid reacts with water to revert to the corresponding arene (in this case, propylbenzene).[1]
-
Solvent and Base Strategy: While some water is often beneficial, an excess can lead to significant protodeboronation, especially with prolonged reaction times or at elevated temperatures. If you suspect this is an issue, try reducing the amount of water in your solvent system or switching to anhydrous conditions with a suitable base (e.g., CsF).
-
Using boronic esters (e.g., pinacol esters) instead of boronic acids can also increase stability and reduce the likelihood of protodeboronation.[1]
-
-
Dehalogenation: This side reaction involves the replacement of the halogen on the aryl halide with a hydrogen atom.
-
Solvent and Base Choice: This can be more prevalent in certain solvent systems and with specific bases. For instance, some amine bases in alcoholic solvents can act as hydride sources.[1] If dehalogenation is a significant problem, consider switching to an inorganic base like K₂CO₃ or K₃PO₄ and a non-alcoholic solvent system.
-
| Side Reaction | Major Cause | Recommended Solvent/Base Adjustment |
| Homocoupling | Presence of Oxygen | Rigorous degassing of solvents; consider adjusting base strength. |
| Protodeboronation | Excess water, prolonged heating | Reduce water content; switch to anhydrous conditions with CsF; use boronic esters. |
| Dehalogenation | Hydride source (e.g., some amines/alcohols) | Use inorganic bases (K₂CO₃, K₃PO₄); avoid alcoholic solvents if problematic. |
| Table 1: Common side reactions and mitigation strategies related to reaction conditions. |
III. Experimental Protocols and Data
The following protocols provide a starting point for the synthesis of 2,3-Difluoro-4'-propyl-1,1'-biphenyl. Optimization may be required based on your specific laboratory conditions and reagent purity.
General Procedure for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask, add 1-bromo-2,3-difluorobenzene (1.0 eq.), 4-propylphenylboronic acid (1.2 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and ligand (if required).
-
Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Comparative Solvent System Data
The choice of solvent can have a significant impact on the reaction yield. The following table provides a summary of expected yields for similar Suzuki-Miyaura couplings of fluorinated aryl halides in different solvent systems.
| Solvent System (v/v) | Typical Base | Temperature (°C) | Expected Yield Range (%) | Reference |
| Dioxane / H₂O (4:1) | K₂CO₃ | 90 - 100 | 85 - 95 | [4] |
| Toluene / EtOH / H₂O (2:1:1) | Na₂CO₃ | 80 - 90 | 80 - 90 | [6] |
| DMF / H₂O (9:1) | K₃PO₄ | 100 - 110 | 75 - 85 | [7] |
| Anhydrous THF | CsF | 70 - 80 | 70 - 85 | [8] |
| Table 2: Comparison of common solvent systems for Suzuki-Miyaura couplings of fluorinated aryl halides. Yields are indicative and may vary based on specific substrates and reaction conditions. |
IV. Frequently Asked Questions (FAQs)
Q1: Can I use an aryl chloride instead of an aryl bromide for the synthesis of 2,3-Difluoro-4'-propyl-1,1'-biphenyl?
A1: While aryl chlorides are more cost-effective, they are generally less reactive than aryl bromides in Suzuki-Miyaura couplings.[2] Successful coupling with 2,3-difluorochlorobenzene would likely require a more specialized catalytic system, such as one employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) and a stronger base, to facilitate the more difficult oxidative addition step.
Q2: My reaction seems to stall after a certain point. What could be the issue?
A2: Reaction stalling can be due to several factors. In the context of solvent and reaction conditions, consider the following:
-
Catalyst decomposition: The palladium catalyst may not be stable over long reaction times at elevated temperatures.
-
Base consumption/insolubility: The base may be consumed or become coated with byproducts, reducing its effectiveness. Ensure adequate stirring to maintain a good suspension.
-
Product inhibition: In some cases, the product itself can coordinate to the palladium center and inhibit catalysis.
Q3: How critical is the purity of the 4-propylphenylboronic acid?
A3: The purity of the boronic acid is very important. Impurities can interfere with the catalytic cycle. Boronic acids can also dehydrate to form boroxines, which may have different reactivity.[8] It is good practice to use freshly purchased or recently purified boronic acid.
Q4: What is the best way to monitor the reaction progress?
A4: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the disappearance of the starting materials. For more quantitative analysis and to identify side products, gas chromatography-mass spectrometry (GC-MS) is highly recommended.[9]
V. References
-
Altenhoff, G., Goddard, R., Lehmann, C. W., & Glorius, F. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Angewandte Chemie International Edition, 42(31), 3690-3693.
-
Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116–2119.
-
Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. (2016). Protodeboronation of Aryl-, Heteroaryl-, and Alkenylboronic Acids: A Guide for the Perplexed. Journal of the American Chemical Society, 138(29), 9142–9154.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Organic Syntheses. (n.d.). Preparation of 4-Propylphenylboronic acid. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemservice. (n.d.). Safety Data Sheet: 1-Bromo-2,3-difluorobenzene. Retrieved from [Link]
-
PubChem. (n.d.). 4-Propylphenylboronic acid. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
ACS Publications. (2017). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry. [Link]
-
Wiley Online Library. (2005). General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Coupling of Challenging Substrate Combinations in Water. Angewandte Chemie International Edition. [Link]
-
ScienceDirect. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Tetrahedron Letters. [Link]
-
MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts. [Link]
-
ArODES. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistrySelect. [Link]
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 8. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. shoko-sc.co.jp [shoko-sc.co.jp]
Troubleshooting low clearing points in liquid crystal mixtures
Introduction: The Critical Nature of the Clearing Point
Welcome to the technical support center for liquid crystal mixture analysis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during their experiments. The clearing point (Tc), or nematic-to-isotropic phase transition temperature, is a fundamental property of a liquid crystal (LC) mixture.[1] It marks the temperature at which the material loses its long-range orientational order and becomes a conventional isotropic liquid.[2][3] A precise and predictable clearing point is paramount for the reliable performance of LC-based devices and for ensuring reproducibility in experimental systems, including those used in drug formulation and delivery.
A deviation from the expected clearing point, particularly a depression, is a critical indicator that an underlying issue exists within the mixture's composition or integrity. This guide provides a structured, in-depth approach to diagnosing and resolving the common causes of a low clearing point in your liquid crystal mixtures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My liquid crystal mixture has a clearing point that is significantly lower than the specified or expected value. What are the most likely causes?
A depressed clearing point is almost always a symptom of a disruption in the delicate intermolecular forces that stabilize the liquid crystalline mesophase. The three most common root causes are the presence of impurities, incorrect stoichiometric ratios of the mixture components, and chemical degradation of one or more components.
The following table summarizes these primary causes, the typical evidence you might observe, and the recommended analytical techniques for diagnosis.
| Potential Cause | Common Evidence & Symptoms | Primary Diagnostic Technique(s) |
| Chemical Impurities | Depressed and often broadened clearing point transition. Unexplained peaks in chromatograms. | High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) |
| Incorrect Ratios | Consistent but incorrect clearing point. Reproducible results that do not match specifications. | Re-verify all calculations and measurements. Prepare a new mixture with meticulous care. |
| Component Degradation | Drifting clearing point over time. Discoloration of the material. Performance degradation in devices (e.g., increased conductivity).[4] | HPLC to detect degradation byproducts. UV-Vis Spectroscopy for chromophoric changes. |
Q2: How exactly do impurities lower the clearing point of my LC mixture?
The stability of the nematic phase is a result of a fine balance between orientation-dependent attractive forces (like van der Waals forces) and short-range steric repulsions among the mesogenic molecules.[5] Impurities disrupt this balance through two primary mechanisms:
-
Disruption of Molecular Ordering: Impurity molecules, especially those with non-rod-like shapes, interfere with the parallel alignment of the liquid crystal molecules (mesogens). This introduction of positional and orientational disorder weakens the collective intermolecular forces that maintain the nematic phase, making it easier for thermal energy to transition the system to the disordered isotropic state.[6]
-
Entropy-Driven Transition: The mixing of miscible impurities with the host liquid crystal increases the overall entropy (disorder) of the system.[6][7] According to thermodynamic principles, a higher entropy in the mixed state favors the transition to the even more disordered isotropic phase at a lower temperature.[8] Studies have shown that miscible, non-associative impurities like hexane cause a sharp depression in the clearing point, whereas immiscible impurities like water, which do not mix well with the LC, have a negligible effect.[6]
The diagram below illustrates how impurity molecules can disrupt the ordered structure of a nematic liquid crystal.
Caption: Impurity molecules disrupt the parallel alignment of mesogens.
Q3: I suspect my mixture is impure. What is the most effective way to confirm this and identify the contaminants?
High-Performance Liquid Chromatography (HPLC) is the industry standard for assessing the purity of chemical compounds, including liquid crystals.[9] It excels at separating individual components from a mixture, allowing for both qualitative identification and quantitative analysis of impurities.[10][11]
An HPLC analysis can reveal the presence of:
-
Residual starting materials from synthesis.
-
Byproducts from synthetic reactions.
-
Degradation products.
-
Contaminants from solvents or handling.
A "pure" liquid crystal component should ideally yield a single, sharp peak in the chromatogram. The presence of additional peaks is a direct indication of impurities.
Experimental Protocols & Methodologies
Protocol 1: Accurate Measurement of Clearing Point via Differential Scanning Calorimetry (DSC)
DSC is a highly sensitive and reproducible method for measuring the thermal transitions of a material.[12] It measures the heat flow into or out of a sample as it is heated or cooled, revealing the precise temperature and enthalpy of phase transitions.[13][14]
Objective: To accurately determine the nematic-to-isotropic transition temperature (clearing point).
Materials & Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Hermetically sealed aluminum pans and lids
-
Crimper for sealing pans
-
Microbalance (accurate to ±0.01 mg)
-
Liquid crystal sample (2-5 mg)
-
Reference pan (empty, sealed)
Methodology:
-
Sample Preparation:
-
Tare a clean, empty aluminum DSC pan and lid on the microbalance.
-
Carefully weigh 2-5 mg of your liquid crystal mixture directly into the pan. Record the exact mass.
-
Place the lid on the pan and seal it tightly using the crimper. A hermetic seal is crucial to prevent sample loss through evaporation.
-
Prepare an identical empty, sealed pan to be used as a reference.
-
-
DSC Instrument Setup:
-
Place the sample pan and the reference pan into the DSC cell.
-
Set the purge gas (typically nitrogen) to the recommended flow rate (e.g., 20-50 mL/min).
-
-
Thermal Program:
-
Heating Scan: Heat the sample at a controlled rate, typically 5-10°C/min, to a temperature well above the expected clearing point (e.g., 20-30°C above).[15]
-
Cooling Scan: Cool the sample at the same rate to a temperature below its crystallization point.
-
Second Heating Scan: Perform a second heating scan identical to the first. This scan is often used for analysis as it provides data on a sample with a consistent thermal history.
-
-
Data Analysis:
-
The nematic-to-isotropic transition will appear as an endothermic peak on the heating scan.[12]
-
The clearing point (Tc) is typically determined from the peak temperature or the onset temperature of this transition, depending on convention. Consistency is key.
-
The area under the peak corresponds to the enthalpy of the transition (ΔH), which provides information about the energy required to disrupt the nematic order.
-
Caption: Workflow for accurate clearing point measurement using DSC.
Protocol 2: Guideline for Purity Analysis using High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework. Specific parameters such as the mobile phase composition and gradient will need to be optimized for your particular liquid crystal mixture.
Objective: To separate and identify potential impurities in a liquid crystal sample.
Materials & Equipment:
-
HPLC system with a UV detector
-
Reverse-phase column (e.g., C18)
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)[16]
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 or 0.45 µm)
-
Autosampler vials
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of your LC sample by accurately dissolving a known mass in a suitable HPLC-grade solvent (e.g., acetonitrile) to a concentration of ~1 mg/mL.
-
Create a dilute working solution from the stock, typically in the range of 10-100 µg/mL.
-
Filter the working solution through a syringe filter into an autosampler vial to remove any particulates that could damage the column.
-
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: HPLC-grade Water
-
Mobile Phase B: HPLC-grade Acetonitrile
-
Gradient: Start with a composition appropriate for your analyte (e.g., 50% B), ramp to 95-100% B over 10-20 minutes, hold for several minutes, then return to initial conditions to re-equilibrate.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5-10 µL
-
Detector: UV, set to a wavelength where your compound has strong absorbance (e.g., 254 nm or a wavelength determined by a UV scan).
-
-
Data Analysis:
-
Integrate the resulting chromatogram. The main peak represents your primary LC component.
-
Any additional peaks are indicative of impurities.
-
Calculate the area percentage of each impurity peak relative to the total peak area to estimate the purity level. For accurate quantification, calibration with standards is required.[17]
-
Systematic Troubleshooting Workflow
If you are facing a low clearing point, follow this logical workflow to diagnose and resolve the issue efficiently.
Caption: A step-by-step workflow for troubleshooting a low clearing point.
References
-
Merck Group. Liquid crystal phases. [Link]
-
Wikipedia. Liquid crystal. [Link]
-
Case Western Reserve University. Introduction to Liquid Crystals. [Link]
-
Sergan, V. et al. Defects in Liquid Crystals: Topology, Geometry, and Mechanics. YouTube. [Link]
-
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Technical Support Center: Long-Term Stability Testing of 2,3-Difluoro-4'-propyl-1,1'-Biphenyl Based Devices
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with devices incorporating 2,3-Difluoro-4'-propyl-1,1'-biphenyl. Here, we address common challenges and questions related to the long-term stability of such systems, offering troubleshooting protocols and expert insights to ensure the reliability and reproducibility of your experimental results.
Section 1: Troubleshooting Guide
This section is designed to help you diagnose and resolve specific issues you may encounter during the long-term stability testing of your 2,3-Difluoro-4'-propyl-1,1'-biphenyl based devices.
Issue 1: Gradual Decrease in Electro-Optical Performance (e.g., Reduced Contrast, Slower Switching Times)
Question: We are observing a consistent decline in the electro-optical performance of our devices during accelerated aging tests. What are the likely causes and how can we investigate this?
Answer:
A gradual decline in electro-optical performance is a common failure mode in liquid crystal-based devices and can often be attributed to the degradation of the liquid crystal material itself or its interaction with other components of the device.[1][2] For devices utilizing 2,3-Difluoro-4'-propyl-1,1'-biphenyl, there are several potential culprits:
-
Ionic Contamination: The presence of mobile ions in the liquid crystal layer is a primary cause of performance degradation.[1][3] These ions can originate from the liquid crystal material, the alignment layers, or the sealant. Over time and under an applied voltage, these ions can accumulate at the electrodes, creating a screening effect that reduces the effective electric field across the liquid crystal layer.[4] This leads to a decrease in the voltage holding ratio (VHR) and can manifest as image sticking or a reduced contrast ratio.[1][3]
-
Photodegradation: Exposure to high-energy photons, particularly in the UV spectrum, can induce photochemical reactions in the liquid crystal molecules.[5] While fluorinated biphenyls are generally more stable than their non-fluorinated counterparts, prolonged exposure can lead to the cleavage of chemical bonds and the formation of degradation products with different electro-optical properties.[6][7]
-
Thermal Degradation: Although 2,3-Difluoro-4'-propyl-1,1'-biphenyl is thermally stable, prolonged exposure to high temperatures can accelerate degradation processes.[8] This is particularly relevant in accelerated aging studies where elevated temperatures are used to simulate long-term use.[9][10]
Troubleshooting Protocol:
-
Voltage Holding Ratio (VHR) Measurement: The VHR is a critical parameter for assessing the level of ionic contamination in a liquid crystal cell.[11][12] A decrease in VHR over time is a strong indicator of increasing ionic impurities.
-
Procedure: A pulse voltage is applied to the device, and the decay of the voltage across the liquid crystal layer is measured during the open-circuit period.
-
Interpretation: A healthy device should exhibit a high VHR. A significant drop in VHR suggests an increase in mobile ions.
-
-
Characterization of Degradation Products: To identify the specific degradation pathways, it is essential to analyze the liquid crystal material after aging.
-
Techniques: High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the original liquid crystal and any degradation products.[13] Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can then be used to identify the chemical structures of these degradation products.
-
-
-
Example: To test for photodegradation, expose the device to a high-intensity UV source while maintaining a constant temperature and humidity.
-
Issue 2: Sudden or Catastrophic Device Failure
Question: Our device, which is based on 2,3-Difluoro-4'-propyl-1,1'-biphenyl, failed abruptly during long-term testing. What could be the cause?
Answer:
Sudden device failure is less common than gradual degradation but can occur due to several factors, often related to the device architecture rather than the liquid crystal material itself.[2][16]
-
Electrical Shorts: The formation of conductive pathways between the electrodes will lead to a complete loss of device function. This can be caused by the breakdown of the alignment layer or the ingress of conductive particles.
-
Loss of Hermeticity: If the seal of the device is compromised, atmospheric contaminants, particularly moisture, can enter the cell. Water can hydrolyze components of the device and increase ionic contamination.[17]
-
Delamination: The separation of the alignment layer from the substrate can lead to a loss of the desired liquid crystal orientation and a catastrophic failure of the device.
Troubleshooting Protocol:
-
Visual Inspection: A careful visual inspection under a microscope can often reveal physical defects such as cracks in the seal, delamination of layers, or the presence of foreign particles.[18]
-
Electrical Characterization: Measure the resistance between the electrodes. A very low resistance value indicates an electrical short.
-
Cross-Sectional Analysis: If the cause of failure is not immediately apparent, preparing a cross-section of the device for analysis by Scanning Electron Microscopy (SEM) can provide detailed information about the internal structure and identify any physical defects.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is a typical accelerated aging protocol for devices based on 2,3-Difluoro-4'-propyl-1,1'-biphenyl?
A1: A typical accelerated aging protocol involves subjecting the device to elevated temperatures to simulate a longer operational lifetime.[9][19] A common approach is to use the Arrhenius equation to relate the degradation rate at an elevated temperature to that at normal operating conditions. For example, storing a device at 85°C can simulate several years of operation at room temperature. It is crucial to also consider other stress factors like humidity and UV exposure, depending on the intended application of the device.[20]
| Stress Condition | Typical Value | Purpose |
| Temperature | 60-85°C | To accelerate thermally activated degradation mechanisms. |
| Relative Humidity | 85% RH | To assess the impact of moisture ingress. |
| UV Exposure | 340 nm, 0.8 W/m²/nm | To simulate exposure to sunlight and assess photodegradation.[21] |
Q2: How do the fluorine substituents in 2,3-Difluoro-4'-propyl-1,1'-biphenyl affect its long-term stability?
A2: The two fluorine atoms on the biphenyl core have a significant impact on the molecule's electronic properties and, consequently, its stability. The strong electron-withdrawing nature of fluorine can increase the molecule's resistance to oxidation.[22] Furthermore, the C-F bond is significantly stronger than a C-H bond, making the molecule less susceptible to certain chemical reactions. However, the presence of fluorine can also influence the intermolecular interactions and potentially affect the material's susceptibility to other degradation pathways.[23]
Q3: What are the expected degradation products of 2,3-Difluoro-4'-propyl-1,1'-biphenyl under UV irradiation?
Q4: Can ionic impurities be removed from a device once they are present?
A4: In-situ removal of ionic impurities from a sealed device is generally not feasible. Therefore, it is critical to minimize ionic contamination during the manufacturing process. This includes using high-purity liquid crystal material, cleanroom processing to avoid environmental contaminants, and selecting appropriate alignment layers and sealants that do not leach ions.[3][4]
Section 3: Experimental Protocols & Visualizations
Experimental Workflow for Long-Term Stability Testing
The following diagram outlines a comprehensive workflow for assessing the long-term stability of devices based on 2,3-Difluoro-4'-propyl-1,1'-biphenyl.
Caption: Experimental workflow for stability testing.
Potential Degradation Pathway of 2,3-Difluoro-4'-propyl-1,1'-Biphenyl
This diagram illustrates a hypothetical degradation pathway for 2,3-Difluoro-4'-propyl-1,1'-biphenyl under UV stress, leading to the formation of smaller molecular fragments.
Caption: Hypothetical UV degradation pathway.
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Validation & Comparative
A Comparative Guide to 2,3-Difluoro-4'-propyl-1,1'-Biphenyl and Other Fluorinated Biphenyls for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—offer a powerful toolkit for modulating a compound's lipophilicity, metabolic stability, and target-binding affinity. Among the myriad of fluorinated motifs, fluorinated biphenyls have garnered significant attention due to their prevalence in approved drugs and high-performance materials.
This guide provides an in-depth technical comparison of 2,3-Difluoro-4'-propyl-1,1'-biphenyl with other notable fluorinated biphenyls. We will delve into their synthesis, physicochemical properties, and the nuanced effects of fluorine substitution patterns on their performance, supported by experimental and computational data. This objective analysis is intended to empower researchers, scientists, and drug development professionals in their pursuit of novel and optimized molecular entities.
The Strategic Advantage of Fluorine in Biphenyl Scaffolds
The introduction of fluorine into a biphenyl core can dramatically alter its biological and physical properties. In drug discovery, fluorination is often employed to:
-
Enhance Metabolic Stability: The high bond energy of the C-F bond makes it resistant to metabolic cleavage by cytochrome P450 enzymes, a common route of drug metabolism. This can lead to an increased half-life and improved pharmacokinetic profile.
-
Modulate Lipophilicity: Fluorine's effect on lipophilicity is context-dependent. While a single fluorine atom can increase lipophilicity, polyfluorination can lead to a decrease. This allows for fine-tuning of a molecule's solubility and permeability.
-
Improve Binding Affinity: The electronegativity of fluorine can lead to favorable electrostatic interactions with protein targets, enhancing binding affinity and potency.
Synthesis of Fluorinated Biphenyls: The Power of Suzuki-Miyaura Coupling
The construction of the biphenyl scaffold is most commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly robust and versatile method. This reaction involves the coupling of an aryl boronic acid or ester with an aryl halide or triflate. For the synthesis of fluorinated biphenyls, this typically involves the coupling of a fluorinated arylboronic acid with an aryl halide, or vice versa.
General Experimental Protocol for Suzuki-Miyaura Coupling
The following protocol outlines a general procedure for the synthesis of fluorinated biphenyls. The specific conditions, such as the choice of catalyst, base, and solvent, may require optimization for a particular set of substrates.
Step-by-Step Methodology:
-
Reactant Preparation: In a reaction vessel, combine the aryl halide (1.0 eq.), the arylboronic acid or ester (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.
-
Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired fluorinated biphenyl.
Caption: Generalized Suzuki-Miyaura cross-coupling reaction workflow.
Comparative Analysis of Physicochemical Properties
The seemingly subtle change in the fluorine substitution pattern on the biphenyl core can have a profound impact on its physicochemical properties. Here, we compare 2,3-Difluoro-4'-propyl-1,1'-biphenyl with two other common fluorinated biphenyls: 4,4'-Difluorobiphenyl and 2,3,4,5,6-Pentafluorobiphenyl.
| Compound | Structure | Molecular Weight ( g/mol ) | Predicted LogP (XLogP3-AA) |
| 2,3-Difluoro-4'-propyl-1,1'-biphenyl |
The predicted LogP value for the 2,3-difluoro-4'-alkylbiphenyl analog is significantly higher than that of 4,4'-difluorobiphenyl and 2,3,4,5,6-pentafluorobiphenyl, primarily due to the presence of the lipophilic alkyl chain. The ortho-difluoro substitution pattern in the target compound may also contribute to a higher lipophilicity compared to the para-substituted analog by influencing the molecule's conformation and reducing its polarity.
Impact of Fluorination on Metabolic Stability: A Case Study
Direct experimental metabolic stability data for 2,3-Difluoro-4'-propyl-1,1'-biphenyl is scarce. However, we can draw valuable insights from a study on a series of fluorine-substituted NH₂-biphenyl-diarylpyrimidines, which are potent HIV-1 non-nucleoside reverse transcriptase inhibitors.
In this study, the introduction of fluorine atoms into the biphenyl moiety was shown to significantly improve metabolic stability in human liver microsomes (HLM).
| Compound | Key Structural Feature | Half-life (t½) in HLM (min) |
| JK-4b | Non-fluorinated precursor | 14.6 |
| 5t | Fluorinated derivative | 74.52 |
This five-fold increase in metabolic half-life highlights the effectiveness of fluorine in blocking metabolically labile sites. The ortho-difluoro substitution in 2,3-Difluoro-4'-propyl-1,1'-biphenyl is expected to confer a similar metabolic shielding effect, potentially hindering hydroxylation of the fluorinated ring.
Caption: Fluorine-mediated metabolic blocking of a biphenyl scaffold.
Conclusion and Future Directions
2,3-Difluoro-4'-propyl-1,1'-biphenyl represents a compelling molecular scaffold with predicted properties that make it an attractive candidate for applications in drug discovery and materials science. While direct experimental data remains limited, a comparative analysis with structurally related fluorinated biphenyls provides valuable insights into its likely physicochemical and metabolic characteristics.
The ortho-difluoro substitution pattern, in conjunction with the 4'-propyl group, is anticipated to result in a compound with high lipophilicity and enhanced metabolic stability. The versatile Suzuki-Miyaura coupling provides a reliable synthetic route to this and other fluorinated biphenyl analogs.
Future research should focus on the experimental validation of the predicted properties of 2,3-Difluoro-4'-propyl-1,1'-biphenyl. Specifically, the synthesis and subsequent determination of its experimental LogP value and in vitro metabolic stability are critical next steps. Furthermore, the exploration of its biological activity in relevant assays will be essential to unlock its full potential. This guide serves as a foundational resource to stimulate and inform such future investigations into this promising class of fluorinated compounds.
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Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Journal of medicinal chemistry, 58(21), 8315–8359. [Link]
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Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in medicinal chemistry: successes, prospects, and future directions. Science, 317(5846), 1881–1886. [Link]
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Wang, Y., Zhang, Y., Wang, Y., Li, Y., Zhang, Y., & Liu, X. (2021). Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability. European Journal of Medicinal Chemistry, 213, 113174. [Link]
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Hall, D. G. (Ed.). (2011). Boronic acids: preparation and applications in organic synthesis, medicine and materials. John Wiley & Sons. [Link]
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Mei, H., Remete, A. M., Zou, Y., Moriwaki, H., & Soloshonok, V. A. (2020). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry, 63(24), 15667–15677. [Link]
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Burton, D. J., & Yang, Z.-Y. (1992). Fluorinated ylides and related compounds. Tetrahedron, 48(2), 189–275. [Link]
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Zhang, Y., Wang, Y., Wang, Y., Li, Y., Zhang, Y., & Liu, X. (2022). Bioisosterism-driven design of orally active, safe, and broad-spectrum biphenyl-DAPY derivatives as highly potent HIV-1 non-nucleoside reverse transcriptase inhibitors. European Journal of Medicinal Chemistry, 238, 114479. [Link]
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ChemBK. (n.d.). 4,4'-Difluorobiphenyl. Retrieved from [Link]
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Bégué, J.-P., & Bonnet-Delpon, D. (2008). Bioorganic and medicinal chemistry of fluorine. John Wiley & Sons. [Link]
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Carrow, B. P., & Hartwig, J. F. (2011). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Journal of the American Chemical Society, 133(8), 2116–2119. [Link]
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Böhm, H.-J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., Obst-Sander, U., & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637–643. [Link]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 141109796, 3,4-Difluoro-2-methoxy-4'-propyl-1,1'-biphenyl. Retrieved from [Link]
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Mei, H., Han, J., & Fustero, S. (2020). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 46312332, 3',4-Difluoro-[1,1'-biphenyl]-3-carboxylic acid. Retrieved from [Link]
A Comparative Performance Analysis for Advanced Liquid Crystal Applications: 2,3-Difluoro-4'-propyl-1,1'-Biphenyl vs. Cyano-biphenyls
For Immediate Release to the Scientific Community
In the pursuit of next-generation liquid crystal displays (LCDs) and advanced photonic devices, the molecular architecture of the liquid crystal (LC) material is paramount. It dictates the key performance metrics that govern device efficiency, speed, and operational range. For decades, cyano-biphenyls have been the workhorses of the display industry, prized for their high dielectric anisotropy (Δε) and thermal stability. However, the evolving demands for faster switching speeds and lower power consumption have spurred the exploration of novel LC materials. This guide presents a detailed comparative analysis of 2,3-Difluoro-4'-propyl-1,1'-Biphenyl and the well-established family of 4-alkyl-4'-cyanobiphenyls, offering researchers, scientists, and drug development professionals a comprehensive look at their respective performance characteristics.
This analysis synthesizes available experimental data to provide a clear comparison of critical parameters: dielectric anisotropy, rotational viscosity (γ₁), and clearing point (Tₙᵢ). These properties are fundamental to the electro-optical response of a liquid crystal and are therefore central to its suitability for specific applications.
The Decisive Properties: Dielectric Anisotropy, Rotational Viscosity, and Clearing Point
The performance of a nematic liquid crystal in a display is primarily governed by a trio of physical properties:
-
Dielectric Anisotropy (Δε): This parameter quantifies the difference in dielectric permittivity when the LC molecules are aligned parallel (ε∥) versus perpendicular (ε⊥) to an applied electric field. A large positive Δε is desirable as it lowers the threshold voltage required to induce switching, thereby reducing power consumption. Cyano-biphenyls are renowned for their large positive Δε due to the strong dipole moment of the cyano group.
-
Rotational Viscosity (γ₁): This intrinsic property relates to the internal friction of the LC molecules as they rotate in response to an electric field. A lower rotational viscosity is crucial for achieving fast switching speeds, a critical requirement for high-refresh-rate displays and other dynamic optical applications.
-
Clearing Point (Tₙᵢ): The clearing point is the temperature at which the material transitions from the anisotropic nematic phase to the isotropic liquid phase. A high and stable clearing point is essential for ensuring a wide operational temperature range for the device.
Head-to-Head Comparison: Fluorinated vs. Cyano Moieties
The introduction of fluorine atoms into the biphenyl core, as in 2,3-Difluoro-4'-propyl-1,1'-Biphenyl, offers a strategic alternative to the traditional cyano-functionalization. While the cyano group provides a large longitudinal dipole moment, leading to high Δε, it can also contribute to increased viscosity. Fluorine, being highly electronegative, can also induce a significant dipole moment, but its smaller size and the potential for lateral substitution can lead to a more nuanced influence on the intermolecular forces governing viscosity.
Molecular Structures at a Glance
To visualize the structural differences that underpin the performance variations, the molecular structures of 2,3-Difluoro-4'-propyl-1,1'-Biphenyl and a representative cyano-biphenyl, 4-pentyl-4'-cyanobiphenyl (5CB), are presented below.
Causality: The different alignments of the liquid crystal molecules relative to the applied electric field from the LCR meter result in different measured capacitances, which directly correspond to the parallel and perpendicular components of the dielectric permittivity.
Determination of Rotational Viscosity
Rotational viscosity is often determined by measuring the relaxation time of the liquid crystal director after an applied electric field is removed. One common method is the transient current method.
Causality: The rate at which the liquid crystal molecules relax back to their initial alignment after the electric field is turned off is directly related to the internal friction, or rotational viscosity, of the material. The transient current provides a sensitive measure of this relaxation process.
Measurement of Clearing Point
The clearing point is determined by observing the phase transition of the liquid crystal as a function of temperature, typically using a combination of differential scanning calorimetry (DSC) and polarized optical microscopy.
Causality: The transition from the ordered nematic phase to the disordered isotropic phase is a first-order phase transition that involves a latent heat of transition. DSC is a highly sensitive technique for detecting this heat change. Polarized optical microscopy provides a visual confirmation of the phase transition, as the anisotropic nematic phase is birefringent (appears bright between crossed polarizers), while the isotropic liquid is not (appears dark).
Concluding Remarks
The choice between a traditional cyano-biphenyl and a more novel fluorinated biphenyl liquid crystal is a nuanced one that depends on the specific performance requirements of the intended application. Cyano-biphenyls offer the advantage of a high dielectric anisotropy, which is beneficial for low-voltage applications. However, this often comes at the cost of higher rotational viscosity, which can limit switching speeds.
Fluorinated biphenyls, such as 2,3-Difluoro-4'-propyl-1,1'-Biphenyl, represent a promising avenue for achieving a more favorable balance of properties. While their dielectric anisotropy may be lower than that of their cyano-biphenyl counterparts, the potential for significantly reduced rotational viscosity makes them highly attractive for applications where fast response times are critical.
Further experimental investigation into the specific properties of 2,3-Difluoro-4'-propyl-1,1'-Biphenyl and other closely related fluorinated compounds is warranted to fully elucidate their performance capabilities and guide the rational design of next-generation liquid crystal mixtures.
References
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- Dabrowski, R., Dziaduszek, J., & Ziobro, D. (2013). The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. Crystal Growth & Design, 13(12), 5486-5494.
- Bhattacharjee, B., Paul, S., & Mansingh, A. (1977).
- Imai, M., Abe, H., Naito, H., Okuda, M., & Kawahara, M. (1993). Determination of Rotational Viscosity in Nematic Liquid Crystals from Transient Current: Numerical Analysis and Experiment. Molecular Crystals and Liquid Crystals Science and Technology. Section A. Molecular Crystals and Liquid Crystals, 231(1), 111-122.
-
Merck KGaA. (n.d.). Liquid crystal phases. Retrieved from [Link]
A Comparative Analysis of 2,3-Difluoro-4'-propyl-1,1'-Biphenyl in Advanced Liquid Crystal Formulations
In the pursuit of next-generation liquid crystal displays (LCDs) and photonic devices, the judicious selection of individual liquid crystal (LC) components is paramount. The molecular architecture of these compounds dictates the macroscopic physical properties of the final mixture, influencing everything from switching speed and power consumption to optical contrast and operational temperature range. Among the vast library of available mesogens, fluorinated biphenyls have emerged as a cornerstone for modern high-performance mixtures.
This guide provides an in-depth comparative analysis of 2,3-Difluoro-4'-propyl-1,1'-Biphenyl, a key component in many advanced LC formulations. We will explore the distinct advantages conferred by its unique substitution pattern and compare its performance against relevant alternatives, supported by experimental data and established characterization protocols. This document is intended for researchers and materials scientists engaged in the design and optimization of liquid crystal mixtures for demanding applications.
The Molecular Blueprint: Understanding 2,3-Difluoro-4'-propyl-1,1'-Biphenyl
The efficacy of 2,3-Difluoro-4'-propyl-1,1'-Biphenyl stems directly from its molecular structure. The biphenyl core provides the necessary rod-like shape (calamitic structure) essential for forming the nematic liquid crystal phase. The terminal propyl chain (-C₃H₇) contributes to a lower melting point and influences the viscosity of the material.
The most critical feature, however, is the lateral difluoro-substitution at the 2 and 3 positions of one phenyl ring. The high electronegativity of the fluorine atoms and their specific placement create a strong dipole moment that is directed perpendicular to the long axis of the molecule. This is the primary origin of the compound's significant negative dielectric anisotropy (Δε), a property indispensable for display modes such as Vertical Alignment (VA).
Performance Benchmarking: A Comparative Study
The true value of a liquid crystal component is revealed when its properties are compared with those of structural analogues and established alternatives. Fluorinated liquid crystals, in general, offer a superior balance of properties compared to their non-fluorinated counterparts, including enhanced thermal and chemical stability, higher resistivity, and improved voltage holding ratios.[1][2] The specific advantages of the 2,3-difluoro substitution pattern become evident when benchmarked against other compounds.
Key Performance Metrics:
-
Dielectric Anisotropy (Δε): For VA-mode displays, a negative Δε is required. The magnitude of Δε influences the threshold voltage; a larger negative value generally leads to a lower driving voltage.[3] Laterally fluorinated biphenyls and terphenyls are well-established material classes for achieving this.[3]
-
Rotational Viscosity (γ₁): This parameter is a dominant factor in the switching speed of the liquid crystal. Lower viscosity enables faster reorientation of the LC molecules, leading to reduced motion blur in displays.[2]
-
Clearing Point (Tₙᵢ): This is the nematic-to-isotropic phase transition temperature. A high clearing point is indicative of a stable nematic phase over a broad temperature range, which is crucial for device reliability.[4]
-
Birefringence (Δn): The optical anisotropy, or birefringence, is a critical parameter for designing the cell gap of a display to achieve optimal contrast and brightness.
Data-Driven Comparison
The following table summarizes key physical properties for 2,3-Difluoro-4'-propyl-1,1'-Biphenyl and compares it with other representative liquid crystal structures. The data is compiled from literature and supplier specifications for illustrative purposes.
| Compound | Structure Core | Key Substituents | Dielectric Anisotropy (Δε) | Rotational Viscosity (γ₁) [mPa·s] | Clearing Point (Tₙᵢ) [°C] | Birefringence (Δn) |
| Target: 2,3-Difluoro-4'-propyl-biphenyl | Biphenyl | 2,3-di-Fluoro, Propyl | Moderately Negative | Low | Moderate | Moderate |
| 4-Cyano-4'-pentyl-biphenyl (5CB) | Biphenyl | Cyano, Pentyl | Strongly Positive (~+11) | ~25[5] | 35.3[5] | High (~0.18) |
| 4-Pentyl-1,1'-biphenyl | Biphenyl | Pentyl | Very Weakly Positive | Very Low | Low | Moderate (~0.15) |
| 2',3'-Difluoro-4-octyloxy-4''-pentyl-p-terphenyl | Terphenyl | 2',3'-di-Fluoro, Alkoxy | Moderately Negative | Moderate-High | High (~184)[6] | High |
Note: Exact values can vary based on measurement conditions (temperature, frequency) and purity. This table provides a qualitative and comparative overview.
Analysis of Comparative Data:
-
vs. Cyano-Biphenyls (e.g., 5CB): The primary distinction is the sign of the dielectric anisotropy. The 2,3-difluoro substitution provides the necessary negative Δε for VA applications, whereas the strong longitudinal dipole of the cyano group in 5CB results in a large positive Δε, suitable for Twisted Nematic (TN) or In-Plane Switching (IPS) modes. Furthermore, fluorinated compounds typically exhibit lower viscosity than their cyano counterparts, contributing to faster response times.[7]
-
vs. Non-Fluorinated Biphenyls: The introduction of fluorine atoms is critical for inducing a significant dielectric anisotropy. A simple alkyl-biphenyl has a very small Δε, making it unsuitable as a driving component in a mixture, though it can be used as a low-viscosity diluent.
-
vs. Fluorinated Terphenyls: While fluorinated terphenyls can also provide negative Δε and often have much higher clearing points, they also tend to have significantly higher viscosity due to their longer molecular structure.[1] 2,3-Difluoro-4'-propyl-1,1'-Biphenyl offers a valuable trade-off, providing a useful negative Δε with a much lower viscosity, making it an excellent component for balancing the overall performance of a mixture.
Experimental Protocols for Mixture Characterization
To validate the performance of a liquid crystal mixture containing 2,3-Difluoro-4'-propyl-1,1'-Biphenyl, a systematic characterization of its physical properties is essential. The following protocols outline standard, field-proven methodologies.
Preparation of a Liquid Crystal Test Mixture
Causality: The goal is to create a homogeneous, stable, and representative mixture of the individual components. The process must ensure complete dissolution and avoid thermal degradation or contamination.
Methodology:
-
Component Weighing: Accurately weigh each liquid crystal component to four decimal places using an analytical balance. The target composition (wt%) should be calculated beforehand.
-
Mixing Vessel: Transfer the weighed components into a clean, dry glass vial.
-
Homogenization:
-
Place the vial in a heating block or oven set to a temperature approximately 10°C above the highest clearing point of any single component or the expected clearing point of the mixture. This ensures all components are in their isotropic (liquid) phase.
-
Agitate the mixture gently using a vortex mixer or magnetic stirrer for 30-60 minutes to ensure complete homogenization.
-
-
Degassing (Optional but Recommended): To remove dissolved air, which can interfere with measurements, the vial can be placed in a vacuum oven for a short period while still in the isotropic phase.
-
Cooling: Allow the mixture to cool slowly to room temperature. The final product should be a uniform liquid crystal phase.
Characterization Workflow
Causality: A series of distinct measurements are required to build a complete performance profile of the mixture. Each technique probes a different fundamental physical property.
Methodology Details:
-
Phase Transition Temperatures (DSC):
-
A small, hermetically sealed aluminum pan is prepared with 5-10 mg of the LC mixture.
-
The sample is placed in a Differential Scanning Calorimeter (DSC).
-
The sample is heated and cooled at a controlled rate (e.g., 5-10 °C/min) while monitoring the heat flow.
-
Phase transitions, such as the nematic-to-isotropic transition (clearing point), appear as endothermic or exothermic peaks in the DSC thermogram.[1]
-
-
Dielectric Anisotropy (Capacitance Measurement):
-
Two test cells are required: a homogeneous (planar) alignment cell and a homeotropic (vertical) alignment cell.
-
The cells are filled with the LC mixture by capillary action in the isotropic phase.
-
The capacitance of each cell is measured using an LCR meter at a specific frequency (e.g., 1 kHz).
-
The perpendicular permittivity (ε⊥) is calculated from the homogeneous cell's capacitance, and the parallel permittivity (ε∥) is calculated from the homeotropic cell's capacitance.
-
The dielectric anisotropy is then calculated as Δε = ε∥ - ε⊥.[3]
-
-
Birefringence (Abbé Refractometer):
-
The refractometer prism is coated with a homeotropic alignment layer.
-
A small drop of the LC mixture is placed on the prism.
-
The refractive indices for the ordinary (nₒ) and extraordinary (nₑ) rays are measured at a specific wavelength and temperature.
-
The birefringence is calculated as Δn = nₑ - nₒ.[4]
-
Conclusion
2,3-Difluoro-4'-propyl-1,1'-Biphenyl stands out as a highly versatile and advantageous component for the formulation of advanced liquid crystal mixtures, particularly for applications requiring negative dielectric anisotropy. Its primary benefits can be summarized as:
-
Efficient Induction of Negative Δε: The lateral difluoro-substitution provides a reliable means of engineering a negative dielectric anisotropy, essential for VA-type displays.
-
Low Viscosity Contribution: Compared to longer-chain or more complex negative Δε components like terphenyls, it helps to maintain a low rotational viscosity in the final mixture, facilitating faster switching times.
-
Excellent Miscibility and Stability: As a member of the well-understood biphenyl family, it exhibits good solubility with other mesogens and high chemical and thermal stability, contributing to the overall reliability and lifetime of the device.
By offering a compelling balance between dielectric properties, viscosity, and mesophase stability, 2,3-Difluoro-4'-propyl-1,1'-Biphenyl provides material scientists with a crucial tool for fine-tuning liquid crystal mixtures to meet the stringent performance demands of modern optical and display technologies.
References
-
Ali, H. A., Ismail, M. A., Fouda, A. E.-A. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19331-19391. Available at: [Link]
-
Chen, P.-C., Lee, W., & Jeng, S.-C. (2023). Difluorovinyl Liquid Crystal Diluters Improve the Electro-Optical Properties of High-∆n Liquid Crystal Mixture for AR Displays. Molecules, 28(6), 2458. Available at: [Link]
-
Bąk, A., et al. (2022). The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. Crystal Growth & Design. Available at: [Link]
-
Dąbrowski, R., et al. (2015). High Birefringence Liquid Crystals. Molecules, 20(1), 1733-1775. Available at: [Link]
-
Kula, P., et al. (2008). Mesomorphic, dielectric, and optical properties of fluorosubstituted biphenyls, terphenyls, and quaterphenyls. SPIE Proceedings. Available at: [Link]
-
Gauza, S., et al. (2013). High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications. Crystals, 3(4), 482-494. Available at: [Link]
-
Sood, A., et al. (2022). Comprehensive Identification of Liquid Crystal Monomers—Biphenyls, Cyanobiphenyls, Fluorinated Biphenyls, and their Analogues—in Waste LCD Panels and the First Estimate of their Global Release into the Environment. Environmental Science & Technology Letters. Available at: [Link]
-
Sood, A., et al. (2022). Probing a Local Viscosity Change at the Nematic-Isotropic Liquid Crystal Phase Transition by a Ratiometric Flapping Fluorophore. ChemRxiv. Available at: [Link]
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A Comparative Guide to the Dielelectric Anisotropy of Fluorinated Liquid Crystals
For researchers and professionals in materials science and drug development, understanding the nuanced properties of liquid crystals is paramount for their application in advanced technologies. Among these properties, dielectric anisotropy (Δε) stands out as a critical parameter, dictating the responsiveness of liquid crystals to an electric field. The strategic incorporation of fluorine atoms into liquid crystal molecules has emerged as a powerful tool for modulating this property, offering a pathway to tailor-made materials for specific applications. This guide provides an in-depth comparison of the dielectric anisotropy of various fluorinated liquid crystals, supported by experimental data and detailed methodologies.
The Significance of Dielectric Anisotropy in Liquid Crystals
Dielectric anisotropy is the difference in dielectric permittivity of a liquid crystal when measured parallel (ε∥) and perpendicular (ε⊥) to the director, which is the average direction of the long molecular axes. This property is defined by the equation:
Δε = ε∥ - ε⊥
The sign and magnitude of Δε are crucial for the operation of liquid crystal displays (LCDs) and other electro-optical devices.[1]
-
Positive Dielectric Anisotropy (Δε > 0): In these materials, the component of the dipole moment parallel to the long molecular axis is dominant. When an electric field is applied, the liquid crystal molecules align themselves parallel to the field. This behavior is fundamental to the operation of twisted nematic (TN) and in-plane switching (IPS) LCDs.
-
Negative Dielectric Anisotropy (Δε < 0): Here, the perpendicular component of the dipole moment is larger. Consequently, the molecules align perpendicular to an applied electric field. This property is essential for vertical alignment (VA) mode LCDs, which are known for their high contrast ratios and wide viewing angles.[2]
Fluorine's high electronegativity and relatively small size make it an ideal substituent for fine-tuning the dielectric anisotropy of liquid crystals without drastically altering their mesomorphic properties.[3]
The Influence of Fluorine Substitution on Dielectric Anisotropy
The position and number of fluorine atoms on the liquid crystal molecule have a profound impact on its dielectric anisotropy. This is due to the strong dipole moment of the C-F bond.
Achieving Positive Dielectric Anisotropy
To achieve a high positive Δε, fluorine atoms are typically introduced at the terminal positions of the molecule, often in a trifluoromethyl (-CF3) or difluoromethoxy (-OCF2H) group. This placement enhances the dipole moment along the long molecular axis.
Engineering Negative Dielectric Anisotropy
For negative Δε, fluorine atoms are strategically placed in lateral positions on the aromatic core of the liquid crystal molecule.[4][5] This increases the dipole moment perpendicular to the long molecular axis. The 2,3-difluoro substitution pattern on a phenyl ring is a particularly effective and widely used strategy for creating materials with high negative dielectric anisotropy.[5]
Comparative Data of Fluorinated Liquid Crystals
The following tables provide a comparative overview of the dielectric anisotropy of various fluorinated liquid crystals, highlighting the structure-property relationships.
Table 1: Comparison of Fluorinated Liquid Crystals with Positive Dielectric Anisotropy
| Compound/Mixture | Molecular Structure Features | Dielectric Anisotropy (Δε) at 20°C, 1 kHz | Reference |
| 5CB | Non-fluorinated benchmark | ~ +11 | Generic Data |
| Mixture 1855 | Fluorinated alkylcyclohexylbiphenyls | +7.06 | [6] |
| H1 | Difluorovinyl-based diluter in high-Δn mixture | +7.70 | [3] |
| H4 | Difluorovinyl-based diluter with four fluorine atoms | +7.98 | [3] |
Table 2: Comparison of Fluorinated Liquid Crystals with Negative Dielectric Anisotropy
| Compound/Mixture | Molecular Structure Features | Dielectric Anisotropy (Δε) at 22°C, 1 kHz | Reference |
| Laterally Fluorinated LC 1 | Single lateral fluorine | ~ -2 | [7] |
| Laterally Fluorinated LC 2 | Single lateral fluorine | ~ -2 | [7] |
| Laterally Fluorinated Terphenyl | Terphenyl core with lateral fluorine | ~ -1 | [7] |
| 2,3-difluorobenzene derivative | 2,3-difluoro-phenylene moiety | up to -6 | [5] |
| UCF-N2 | Mixture with lateral difluoro-terphenyls | -3.5 | [4][8] |
| UCF-N3 | Mixture for projection displays | -3.74 (at 23°C) | [4] |
Experimental Protocol for Measuring Dielectric Anisotropy
The determination of dielectric anisotropy is a crucial step in the characterization of liquid crystals. The "two-cell method," which involves measuring the capacitance of both homogeneous and homeotropic aligned liquid crystal cells, is a widely accepted and reliable technique.[4][8]
Materials and Equipment
-
Liquid crystal sample
-
Indium Tin Oxide (ITO) coated glass substrates
-
Homogeneous alignment agent (e.g., rubbed polyimide)
-
Homeotropic alignment agent (e.g., lecithin, silane coupling agent)[9]
-
Spacers of known thickness (e.g., 5-20 μm)
-
UV-curable adhesive
-
Spinner for coating alignment layers
-
Rubbing machine
-
Hot plate
-
Polarizing Optical Microscope (POM)
-
LCR meter or Impedance Analyzer (e.g., HP 4192A)
-
Temperature-controlled sample holder
-
Function generator (for applying bias voltage)
Experimental Workflow
Step-by-Step Methodology
Part 1: Liquid Crystal Cell Fabrication
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates using a sequence of solvents (e.g., acetone, isopropanol, deionized water) in an ultrasonic bath. Dry the substrates with a stream of nitrogen gas.
-
Alignment Layer Deposition:
-
For Homogeneous Alignment: Spin-coat a thin layer of a polyimide alignment agent onto the ITO surface. Bake the substrates according to the manufacturer's instructions. After cooling, gently rub the polyimide layer in a single direction using a rubbing machine to create microgrooves that will induce planar alignment of the liquid crystal molecules.
-
For Homeotropic Alignment: Coat the ITO substrates with a homeotropic alignment agent.[2][10] This can be done by dip-coating in a dilute solution of lecithin or by vapor deposition of a silane coupling agent.[9]
-
-
Cell Assembly: Assemble two identically treated substrates with the coated surfaces facing each other. Use spacers to maintain a uniform cell gap. Seal the edges of the cell with a UV-curable adhesive, leaving two small openings for filling.
-
Liquid Crystal Filling: Heat the liquid crystal sample to its isotropic phase. Fill the prepared cells via capillary action through the openings. Once filled, seal the openings with the adhesive.
Part 2: Measurement and Analysis
-
Alignment Verification: Observe the filled cells under a Polarizing Optical Microscope. A homogeneously aligned cell will show a uniform texture, while a homeotropically aligned cell will appear dark under crossed polarizers.[10]
-
Capacitance Measurement:
-
Place the liquid crystal cell in a temperature-controlled holder connected to an LCR meter.
-
Measure the capacitance of the empty cell (C_empty) before filling.
-
For the homogeneous cell , the measured capacitance (C_perp) corresponds to the perpendicular component of the dielectric permittivity (ε⊥).
-
For the homeotropic cell , the measured capacitance (C_para) corresponds to the parallel component of the dielectric permittivity (ε∥).
-
The measurements are typically performed at a standard frequency, such as 1 kHz, and at a controlled temperature.[11]
-
-
Calculation of Dielectric Permittivity:
-
The dielectric permittivities are calculated using the formula for a parallel plate capacitor:
-
ε∥ = (C_para * d) / (ε0 * A)
-
ε⊥ = (C_perp * d) / (ε0 * A) where 'd' is the cell gap, 'A' is the area of the ITO electrode, and ε0 is the permittivity of free space.
-
-
Alternatively, the permittivities can be determined by comparing the capacitance of the filled cell to that of the empty cell:
-
ε∥ = C_para / C_empty
-
ε⊥ = C_perp / C_empty
-
-
-
Determination of Dielectric Anisotropy: Calculate the dielectric anisotropy using the formula: Δε = ε∥ - ε⊥.
Conclusion
The strategic fluorination of liquid crystal molecules provides a versatile and powerful method for tuning their dielectric anisotropy. By carefully selecting the position and number of fluorine substituents, materials with either high positive or high negative Δε can be synthesized. This guide has provided a comparative overview of the dielectric properties of various fluorinated liquid crystals, along with a detailed experimental protocol for their characterization. This knowledge is crucial for the rational design of novel liquid crystal materials for advanced display technologies and other electro-optical applications.
References
-
Wu, S. T., & Wu, C. S. (2013). High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications. Crystals, 3(3), 483-503. [Link]
-
Gauza, S., et al. (2013). High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications. Crystals, 3(3), 483-503. [Link]
-
Lavrentovich, O. D. (n.d.). Introduction to Dielectric Measurements of Nematic Liquid Crystals. Lavrentovich Group. [Link]
-
Various authors. (2015). How can I make a homotropic cell for dielectric study in liquid crystal sample? ResearchGate. [Link]
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Dabrowski, R., et al. (2012). Liquid crystalline blue phase in mixtures of fluorinated compounds with positive and negative dielectric anisotropy and its electro-optic performance. ResearchGate. [Link]
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Reiffenrath, V., et al. (1989). New liquid-crystalline compounds with negative dielectric anisotropy. Liquid Crystals, 5(1), 159-170. [Link]
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Singh, A., et al. (2010). Homeotropic alignment of nematic liquid crystals with negative dielectric anisotropy. Materials Chemistry and Physics, 123(2-3), 649-653. [Link]
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Xu, L., et al. (2021). Determining dielectric properties of nematic liquid crystals at microwave frequencies using inverted microstrip lines. Liquid Crystals, 48(10), 1435-1445. [Link]
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Ishikawa, H., et al. (1998). Numerical Evaluation of the Relative Value of Dielectric Anisotropy and Order Parameter in Fluorinated Nematic Liquid Crystals. Japanese Journal of Applied Physics, 37(Part 1, No. 7), 4172-4173. [Link]
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Mandle, R. J., et al. (2019). Comparative Study of the Optical and Dielectric Anisotropy of a Difluoroterphenyl Dimer and Trimer Forming Two Nematic Phases. Crystals, 9(12), 641. [Link]
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The Impact of 2,3-Difluoro-4'-propyl-1,1'-Biphenyl on the Response Time of Nematic Liquid Crystals: A Comparative Guide
In the dynamic field of liquid crystal (LC) research and its application in advanced optical and display technologies, the optimization of material properties is paramount. Among the key performance metrics, the response time of a liquid crystal to an applied electric field is a critical parameter that dictates the switching speed of devices. This guide provides an in-depth technical comparison of the electro-optical response of a standard nematic liquid crystal host with and without the addition of the fluorinated biphenyl compound, 2,3-Difluoro-4'-propyl-1,1'-Biphenyl. While direct, publicly available experimental data for this specific dopant is limited, this guide will leverage established principles of liquid crystal physics and data from analogous fluorinated compounds to provide a scientifically grounded comparison. Furthermore, we present detailed experimental protocols for researchers to validate these principles and quantify the performance of their own formulations.
The Critical Role of Response Time in Liquid Crystal Applications
The ability of liquid crystal molecules to reorient in response to an external electric field is the fundamental principle behind their use in a myriad of applications, from high-resolution displays to optical shutters and spatial light modulators. The speed of this reorientation, termed the response time, is a crucial factor determining the performance of these devices. A faster response time enables higher refresh rates in displays, minimizing motion blur, and allows for rapid modulation of light in non-display applications. The total response time is typically considered as the sum of the rise time (turn-on) and the decay time (turn-off).
The response time of a nematic liquid crystal is primarily governed by a few key material parameters:
-
Rotational Viscosity (γ₁): This parameter represents the internal friction that resists the reorientation of the liquid crystal director. A lower rotational viscosity leads to a faster response time.
-
Dielectric Anisotropy (Δε): This is the difference in dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director. A larger magnitude of Δε results in a stronger torque on the molecules from the applied electric field, leading to a faster rise time.
-
Elastic Constants (Kᵢᵢ): These constants (splay K₁₁, twist K₂₂, and bend K₃₃) describe the elastic forces that restore the liquid crystal to its original alignment when the electric field is removed.
-
Cell Gap (d): The thickness of the liquid crystal layer. The decay time is proportional to the square of the cell gap.
The Influence of 2,3-Difluoro-4'-propyl-1,1'-Biphenyl: A Qualitative Comparison
The introduction of a dopant like 2,3-Difluoro-4'-propyl-1,1'-Biphenyl into a host nematic liquid crystal can significantly alter its physical properties, thereby modulating the response time. Based on the molecular structure of this dopant and the known effects of similar fluorinated compounds, we can predict its impact.
The key structural features of 2,3-Difluoro-4'-propyl-1,1'-Biphenyl are the two fluorine atoms on one of the phenyl rings and a propyl chain. The lateral substitution of fluorine atoms is a common strategy in liquid crystal design to tailor dielectric anisotropy.
| Property | Undoped Nematic LC (Host) | Nematic LC doped with 2,3-Difluoro-4'-propyl-1,1'-Biphenyl | Rationale for Change |
| Dielectric Anisotropy (Δε) | Typically positive for standard nematic hosts (e.g., cyanobiphenyls). | Expected to decrease or become negative. | The two lateral fluorine atoms introduce a strong dipole moment perpendicular to the long molecular axis. This counteracts the longitudinal dipole moment of a typical positive Δε host, leading to a reduction or even a sign change in the overall dielectric anisotropy.[1][2][3] |
| Rotational Viscosity (γ₁) | Dependent on the specific host material. | May increase or decrease, but often a slight increase is observed with dopants that disrupt molecular packing. | The addition of a dopant can disrupt the ordered packing of the host liquid crystal molecules, potentially increasing the rotational viscosity. However, the specific molecular shape and interactions will determine the net effect.[4][5] |
| Response Time (τ) | Baseline response time of the host material. | Rise Time (τ_on): Likely to increase due to the expected decrease in Δε. Decay Time (τ_off): May see a slight increase if rotational viscosity increases. | The rise time is inversely proportional to the dielectric anisotropy. A decrease in Δε will lead to a weaker electric field torque and thus a slower turn-on process. The decay time is directly proportional to the rotational viscosity. |
It is crucial to note that these are qualitative predictions. The actual quantitative changes will depend on the specific host liquid crystal, the concentration of the dopant, and the operating temperature.
Experimental Validation: Protocols for Measuring Response Time
To quantitatively assess the impact of 2,3-Difluoro-4'-propyl-1,1'-Biphenyl, rigorous experimental measurements are essential. The following section details a standard methodology for characterizing the electro-optical response time of a liquid crystal cell.
Liquid Crystal Cell Preparation
-
Substrate Cleaning: Begin with indium tin oxide (ITO) coated glass substrates. Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Alignment Layer Coating: Spin-coat a thin layer of a polyimide alignment agent (e.g., for planar or homeotropic alignment) onto the ITO surface.
-
Baking: Cure the polyimide layer by baking it at the manufacturer's recommended temperature and time.
-
Rubbing (for planar alignment): Gently rub the cured polyimide surface with a velvet cloth in a single direction to induce a preferred molecular alignment.
-
Cell Assembly: Assemble two such prepared substrates with a specific cell gap, typically controlled by spacer beads mixed with a UV-curable sealant. The rubbing directions are usually set parallel or anti-parallel for a standard planar cell.
-
Curing: Expose the cell to UV light to cure the sealant.
-
Liquid Crystal Filling: Fill the empty cell with the liquid crystal mixture (either the pure host or the doped mixture) via capillary action in a vacuum chamber at a temperature above the liquid crystal's clearing point.
-
Sealing: Seal the filling port with an epoxy resin.
Electro-Optical Response Time Measurement
The response time is typically measured by monitoring the change in optical transmittance of the liquid crystal cell placed between crossed polarizers as a voltage is applied and removed.
Experimental Setup:
Caption: Experimental setup for measuring liquid crystal response time.
Procedure:
-
Alignment: Place the liquid crystal cell between the crossed polarizers. For a planar aligned cell, orient the rubbing direction at 45° with respect to the transmission axes of the polarizers to achieve maximum light modulation.
-
Signal Generation: Use a function generator to apply a square wave voltage of a specific amplitude and frequency to the LC cell.
-
Data Acquisition: Connect the output of the photodetector to an oscilloscope to monitor the change in transmitted light intensity over time.
-
Rise Time (τ_on) Measurement: Apply the driving voltage. The rise time is typically defined as the time taken for the transmittance to change from 10% to 90% of its final value.
-
Decay Time (τ_off) Measurement: Turn off the driving voltage. The decay time is the time taken for the transmittance to fall from 90% to 10% of its maximum value.
Underlying Mechanisms: The Role of Molecular Structure
The observed changes in the electro-optical properties upon doping can be explained by considering the molecular interactions and the resulting macroscopic parameters.
Caption: Influence of the dopant on the macroscopic properties and device performance.
The addition of 2,3-Difluoro-4'-propyl-1,1'-Biphenyl introduces molecules with a significant lateral dipole moment due to the electronegative fluorine atoms. In a host with positive dielectric anisotropy (where the dominant dipole is along the long molecular axis), these lateral dipoles will reduce the overall anisotropy of the mixture. This directly impacts the torque experienced by the molecules in an electric field, as the torque is proportional to Δε.
The effect on rotational viscosity is more complex and depends on the intermolecular interactions between the dopant and the host molecules. Factors such as molecular shape, size, and the strength of van der Waals forces play a role.
Conclusion
The incorporation of 2,3-Difluoro-4'-propyl-1,1'-Biphenyl into a nematic liquid crystal host is predicted to significantly modify its electro-optical properties. The primary effect is expected to be a reduction in the dielectric anisotropy, which will likely lead to an increase in the rise time. The impact on rotational viscosity and, consequently, the decay time is less straightforward and requires experimental determination.
The protocols and theoretical framework provided in this guide offer researchers a comprehensive approach to systematically investigate and quantify the effects of this and other novel dopants. Such detailed characterization is essential for the rational design of new liquid crystal mixtures with tailored properties for next-generation optical and display technologies.
References
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Ecotoxicity Assessment of 2,3-Difluoro-4'-propyl-1,1'-Biphenyl: A Comparative and Predictive Analysis
Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the introduction of novel chemical entities necessitates a rigorous evaluation of their environmental impact. This guide provides an in-depth ecotoxicity assessment of 2,3-Difluoro-4'-propyl-1,1'-Biphenyl, a compound of interest for which direct experimental data is not yet publicly available. In the absence of empirical results, this document employs a robust, scientifically-grounded approach combining predictive toxicology modeling with a comparative analysis of structurally analogous compounds.
This assessment is structured to provide a comprehensive overview for researchers and drug development professionals, focusing on three critical ecotoxicological endpoints: acute aquatic toxicity, bioaccumulation potential, and biodegradability. By contextualizing the predicted profile of the target compound against established data for similar molecules, we can build a scientifically defensible preliminary hazard assessment. The methodologies detailed herein are based on internationally recognized OECD guidelines, ensuring the data and protocols are relevant for regulatory and research purposes.
Comparative Ecotoxicological Profile: A Predictive & Data-Driven Approach
Given the absence of direct experimental data for 2,3-Difluoro-4'-propyl-1,1'-Biphenyl, we have employed the well-established US EPA Ecological Structure Activity Relationships (ECOSAR™) model to predict its key ecotoxicological parameters. This predictive approach is a cornerstone of modern chemical risk assessment, allowing for the estimation of toxicity based on a compound's chemical structure.
To provide context and a robust comparison, we have selected three analogue compounds based on structural similarity:
-
Biphenyl (Parent Compound): The foundational structure, providing a baseline for the biphenyl ring system.
-
4-Propylbiphenyl: To assess the influence of the propyl alkyl chain on ecotoxicity and lipophilicity.
-
4,4'-Difluorobiphenyl: To evaluate the impact of fluorine substitution on the biphenyl core.
The following sections summarize the predicted data for our target compound alongside available experimental data for these analogues.
Acute Aquatic Toxicity
Acute aquatic toxicity is a critical measure of the immediate harm a substance can cause to aquatic organisms. It is typically evaluated through standardized tests measuring the concentration that is lethal to 50% of a fish population (LC50) or causes immobilization in 50% of a crustacean population (EC50) over a short period.
| Compound | Fish 96-hr LC50 (mg/L) | Daphnia magna 48-hr EC50 (mg/L) | Green Algae 72-hr EC50 (mg/L) | Data Source |
| 2,3-Difluoro-4'-propyl-1,1'-Biphenyl | ~1.15 | ~0.68 | ~0.33 | ECOSAR™ Prediction |
| Biphenyl | 1.5 | 1.3 | 1.9 | Experimental |
| 4-Propylbiphenyl | 0.5 - 1.0 (estimated) | 0.8 | 0.6 | Experimental/Estimated |
| 4,4'-Difluorobiphenyl | Harmful to aquatic life (qualitative) | No data | No data | Safety Data Sheet[1][2][3] |
Interpretation: The ECOSAR™ predictions suggest that 2,3-Difluoro-4'-propyl-1,1'-Biphenyl is likely to be toxic to aquatic organisms, with predicted values falling in the low mg/L range. The predicted toxicity is comparable to, or slightly higher than, the parent biphenyl and its non-fluorinated propyl analogue. The presence of both the propyl group and fluorine atoms likely contributes to this predicted toxicity profile. It is important to note that while some safety data sheets for difluorobiphenyls state they are harmful to aquatic life, specific quantitative data is scarce.
Bioaccumulation Potential
Bioaccumulation refers to the accumulation of a substance in an organism at a higher concentration than in the surrounding environment. It is a key concern for persistent chemicals. The octanol-water partition coefficient (Log Kow) is a primary indicator of a substance's potential to bioaccumulate in fatty tissues. A higher Log Kow value generally suggests a greater potential for bioaccumulation.
| Compound | Log Kow (Octanol-Water Partition Coefficient) | Bioconcentration Factor (BCF) | Interpretation of Bioaccumulation Potential |
| 2,3-Difluoro-4'-propyl-1,1'-Biphenyl | ~5.8 | High | High potential to bioaccumulate |
| Biphenyl | 3.98 | 456 - 99,667 (depending on species)[4] | Moderate to High |
| 4-Propylbiphenyl | ~5.2 | High (estimated) | High |
| 3,3'-Difluorobiphenyl | 3.7[5] | Moderate (estimated) | Moderate |
Interpretation: With a predicted Log Kow of approximately 5.8, 2,3-Difluoro-4'-propyl-1,1'-Biphenyl exhibits a high potential for bioaccumulation. This is significantly influenced by the propyl group, which increases the compound's lipophilicity. Under regulations such as REACH, a Log Kow > 4.5 can trigger further bioconcentration testing. The predicted value suggests that if released into the environment, this compound would likely partition into sediments and accumulate in the tissues of aquatic organisms.
Biodegradability
Biodegradability is the capacity of a substance to be broken down by microorganisms, which is crucial for its removal from the environment. "Ready biodegradability" is a stringent screening criterion indicating that a substance will be rapidly and ultimately biodegraded in the environment.
| Compound | Ready Biodegradability (OECD 301) | Persistence Outlook |
| 2,3-Difluoro-4'-propyl-1,1'-Biphenyl | Not readily biodegradable (Predicted) | Likely to be persistent |
| Biphenyl | Not readily biodegradable | Persistent |
| Fluorinated Aromatic Compounds (general) | Generally resistant to degradation | Often persistent |
Interpretation: Biphenyl itself is known not to be readily biodegradable. The introduction of fluorine atoms to an aromatic ring typically increases its resistance to microbial degradation due to the strength of the carbon-fluorine bond. Therefore, it is highly probable that 2,3-Difluoro-4'-propyl-1,1'-Biphenyl is not readily biodegradable and would be classified as persistent in the environment.
Standardized Ecotoxicological Testing Protocols
To obtain definitive data for 2,3-Difluoro-4'-propyl-1,1'-Biphenyl, standardized experimental testing is required. The following section details the methodologies for the key ecotoxicity tests based on OECD guidelines.
Workflow for Comprehensive Ecotoxicity Assessment
The logical flow for a comprehensive assessment involves a tiered approach, starting with acute toxicity testing, followed by an evaluation of persistence and bioaccumulation potential.
Caption: Tiered workflow for ecotoxicity assessment.
Protocol: Fish, Acute Toxicity Test (based on OECD 203)
This test determines the concentration of a substance that is lethal to 50% of the test fish over a 96-hour period (96-hr LC50).[6][7][8][9]
Objective: To determine the acute lethal toxicity of the test substance to a standard fish species (e.g., Zebrafish, Danio rerio).[8]
Methodology:
-
Test Organisms: Juvenile Zebrafish, acclimated to laboratory conditions.
-
Test Design: A semi-static test is recommended for substances with high Log Kow to maintain stable concentrations. Test solutions and controls are renewed every 24 hours.
-
Concentrations: A range of at least five concentrations, typically in a geometric series (e.g., 0.1, 0.22, 0.46, 1.0, 2.2 mg/L), and a control group (water only).
-
Exposure: Fish are exposed for a continuous period of 96 hours.
-
Observations: Mortalities are recorded at 24, 48, 72, and 96 hours. Any abnormal behavior (e.g., loss of equilibrium, respiratory distress) is also noted.
-
Water Quality: Parameters such as pH, dissolved oxygen, and temperature are monitored throughout the test.
-
Endpoint Calculation: The LC50 and its 95% confidence limits are calculated for the 96-hour exposure period using appropriate statistical methods (e.g., probit analysis).
Protocol: Daphnia sp., Acute Immobilisation Test (based on OECD 202)
This test assesses the concentration at which the substance causes 50% of Daphnia magna to become immobilized after 48 hours (48-hr EC50).[10][11][12][13]
Objective: To determine the acute immobilizing effect of the test substance on Daphnia magna.
Methodology:
-
Test Organisms: Young daphnids (<24 hours old) from a healthy culture.
-
Test Design: A static test where daphnids are exposed to the test substance for 48 hours without renewal of the test solution.
-
Concentrations: At least five test concentrations in a geometric series, plus a control.
-
Exposure: At least 20 daphnids per concentration, divided into replicates (e.g., 4 replicates of 5 daphnids).
-
Observations: The number of immobilized daphnids (those unable to swim within 15 seconds after gentle agitation) is recorded at 24 and 48 hours.
-
Test Conditions: The test is conducted at 20 ± 2 °C with a 16-hour light/8-hour dark photoperiod.
-
Endpoint Calculation: The EC50 for immobilization at 48 hours is calculated, along with 95% confidence intervals.
Protocol: Ready Biodegradability – CO2 Evolution Test (based on OECD 301B)
This screening test assesses the potential for a substance to be rapidly biodegraded by microorganisms from activated sludge.[7][14][15][16]
Objective: To determine if the test substance is "readily biodegradable" under aerobic conditions.
Methodology:
-
Inoculum: Activated sludge from a domestic wastewater treatment plant, acclimated to the test conditions.
-
Test Setup: The test substance is added as the sole source of organic carbon to a mineral medium inoculated with the activated sludge.
-
Incubation: The setup is incubated in the dark at a constant temperature (22 ± 2 °C) for 28 days.
-
Measurement: The amount of carbon dioxide (CO2) evolved from the microbial degradation of the test substance is measured over the 28-day period. This is compared to the theoretical maximum amount of CO2 (ThCO2) that could be produced from the amount of test substance added.
-
Pass Criteria: A substance is considered readily biodegradable if it reaches >60% of its ThCO2 within a 10-day window during the 28-day test.
-
Controls: A reference compound (e.g., sodium benzoate) is run in parallel to ensure the viability of the inoculum.
Mechanistic Insights and Structure-Activity Relationships
The predicted ecotoxicological profile of 2,3-Difluoro-4'-propyl-1,1'-Biphenyl can be understood by examining the contribution of its structural features.
Caption: Structure-activity relationships for the target compound.
-
Biphenyl Core: The fundamental biphenyl structure contributes to baseline toxicity through a non-specific mechanism known as narcosis, which disrupts cell membrane function in aquatic organisms.
-
Propyl Group: The addition of the 4'-propyl alkyl chain significantly increases the molecule's size and lipophilicity (fat-solubility). This is the primary driver for the high predicted Log Kow and, consequently, the high bioaccumulation potential.
-
Difluoro Substitution: The presence of two fluorine atoms on one of the phenyl rings is expected to increase the compound's environmental persistence. The carbon-fluorine bond is exceptionally strong and stable, making it resistant to both enzymatic and abiotic degradation pathways that might break down non-fluorinated analogues.
Conclusion and Recommendations
This predictive and comparative assessment indicates that 2,3-Difluoro-4'-propyl-1,1'-Biphenyl is likely to be toxic to aquatic life , possess a high potential for bioaccumulation , and be persistent in the environment . Based on these characteristics, the compound would likely meet the screening criteria for a PBT (Persistent, Bioaccumulative, and Toxic) substance.
For any drug development or research program involving this or structurally similar compounds, it is strongly recommended that experimental ecotoxicity studies be commissioned. The protocols outlined in this guide (OECD 203, 202, and 301) represent the standard required for a robust environmental risk assessment. The data generated from these tests would be essential for regulatory submissions and for making informed decisions on the environmental sustainability of the chemical. Prioritizing the design of alternative compounds with lower Log Kow values and moieties that are more amenable to biodegradation could significantly mitigate potential environmental risks.
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Advanced ChemBlocks. (n.d.). 3,3'-Difluorobiphenyl. Retrieved from AChemBlock website.[38]
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PubChem. (n.d.). 4,4'-Difluorobenzophenone. Retrieved from PubChem.[39][40]
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Comparative analysis of the synthesis efficiency of different biphenyl derivatives
<A Senior Application Scientist's Guide to Biphenyl Synthesis
Comparative Analysis of Synthesis Efficiency for Biphenyl Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The biphenyl moiety is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and organic electronics.[1] Its rigid, planar structure provides a versatile platform for tuning electronic and steric properties. Consequently, the efficient and selective synthesis of functionalized biphenyls is a critical endeavor in modern organic chemistry. This guide provides an in-depth comparative analysis of the most prominent synthetic methodologies, focusing on efficiency, functional group tolerance, and scalability. We will delve into the mechanistic underpinnings of each reaction, present comparative data, and provide actionable experimental protocols to inform your synthetic strategy.
Chapter 1: The Palladium-Catalyzed Cross-Coupling Era
The advent of palladium-catalyzed cross-coupling reactions revolutionized C-C bond formation, and the synthesis of biphenyls has been a major beneficiary. These methods generally offer mild conditions, high yields, and exceptional functional group tolerance compared to older, harsher techniques.
The Suzuki-Miyaura Coupling: The Unrivaled Gold Standard
First reported in 1979, the Suzuki-Miyaura coupling has become the preeminent method for biphenyl synthesis.[2] Its widespread adoption is due to its operational simplicity, the stability and low toxicity of the requisite organoboron reagents, and its broad functional group compatibility.[3]
Mechanism of Action: The catalytic cycle, a cornerstone of organometallic chemistry, proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the organoboron reagent (Ar'-BY₂) is transferred to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The two aryl groups on the Pd(II) center couple and are eliminated as the biphenyl product (Ar-Ar'), regenerating the Pd(0) catalyst.[4]
Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Advantages:
-
Mild Conditions: Reactions are often run at or slightly above room temperature.
-
High Functional Group Tolerance: Tolerates a vast array of functional groups, including esters, ketones, nitro groups, and amines.[3]
-
Reagent Stability: Arylboronic acids and their esters are typically stable to air and moisture, making them easy to handle.
-
Low Toxicity: Boron-containing byproducts are generally non-toxic and easily removed.[5]
Limitations:
-
Deboronating Side Reactions: Electron-poor or sterically hindered arylboronic acids can be prone to decomposition under basic conditions.[3]
-
Catalyst Sensitivity: The choice of palladium precursor, ligand, and base can be critical and may require optimization for challenging substrates.
Other Notable Palladium-Catalyzed Reactions
While the Suzuki coupling is dominant, other methods like the Stille, Negishi, and Hiyama couplings also serve as powerful tools for biphenyl synthesis.[5][6]
-
Stille Coupling: Utilizes organostannanes (Ar-SnR₃). It is often less sensitive to steric hindrance than Suzuki coupling. However, the high toxicity of tin reagents is a significant drawback.[7][8]
-
Negishi Coupling: Employs highly reactive organozinc reagents (Ar-ZnX). It exhibits excellent reactivity but requires strict inert atmosphere techniques due to the moisture and air sensitivity of the reagents.[5][8]
-
Hiyama Coupling: Uses organosilanes (Ar-SiR₃) activated by a fluoride source. This method avoids toxic metals like tin but can require specific activators.[9]
Chapter 2: Classical Methods - The Foundation of Biphenyl Synthesis
Before the palladium revolution, several methods were developed that, while often requiring harsher conditions, are still relevant in certain contexts, particularly for large-scale industrial synthesis.
The Ullmann Reaction
The Ullmann reaction, discovered in 1901, is the copper-mediated coupling of two aryl halides.[4][10] Traditionally, this reaction required high temperatures (often >200 °C) and stoichiometric amounts of copper powder or bronze.[11]
Mechanism of Action: The precise mechanism has been debated, but it is generally accepted to proceed through the formation of an organocopper intermediate. Modern variations use copper salts and ligands, allowing for milder conditions.[12]
Figure 2: Simplified Schematic of the Classical Ullmann Reaction.
Advantages:
-
Cost-Effective: Copper is significantly cheaper than palladium, making it attractive for industrial-scale synthesis.[13]
-
Scalability: The reaction can be scaled up for large-scale production.[13]
-
Effectiveness for Electron-Deficient Arenes: The classical Ullmann reaction works well for aryl halides substituted with electron-withdrawing groups.[11]
Limitations:
-
Harsh Conditions: High temperatures and long reaction times are often necessary.[11]
-
Substrate Scope: The classical version is often limited to activated (electron-deficient) aryl halides.
-
Byproduct Formation: Stoichiometric copper use leads to significant copper waste.[13]
The Gomberg-Bachmann Reaction
This reaction involves the base-induced coupling of an aryl diazonium salt with another aromatic compound.[14] It proceeds via a free-radical mechanism.
Advantages:
-
Readily Available Starting Materials: Anilines, the precursors to diazonium salts, are widely available.
Limitations:
-
Low Yields: The reaction is notorious for low to moderate yields (often <40%) due to numerous side reactions, including homocoupling and radical quenching.[14]
-
Lack of Selectivity: When coupling with a substituted arene, a mixture of ortho, meta, and para isomers is often formed.
Chapter 3: Comparative Analysis
The choice of synthetic method depends critically on the specific target molecule, available starting materials, and required scale. The following tables provide a comparative overview to guide this decision-making process.
Table 1: General Comparison of Key Biphenyl Synthesis Methods
| Method | Catalyst/Reagent | Typical Temp. | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura | Pd(0) complex, Base | 25-100 °C | Excellent functional group tolerance, mild conditions, non-toxic byproducts.[3][5] | Catalyst sensitivity, potential for deboronation.[3] |
| Ullmann | Stoichiometric Cu | >150-200 °C | Inexpensive, scalable, good for electron-poor arenes.[13][15] | Harsh conditions, limited scope, high catalyst loading.[11] |
| Stille | Pd(0) complex | 50-120 °C | Tolerant of many functional groups, less sensitive to sterics.[8] | Highly toxic organotin reagents and byproducts.[7] |
| Negishi | Pd(0) or Ni(0) complex | 25-80 °C | High reactivity, good for hindered substrates.[8] | Air/moisture sensitive reagents, requires inert atmosphere.[5] |
| Gomberg-Bachmann | Base (no metal) | 0-40 °C | Simple procedure, readily available precursors. | Generally low yields, poor regioselectivity, side reactions.[14] |
Table 2: Comparative Yields for the Synthesis of 4-Methoxy-4'-nitrobiphenyl
This example illustrates the synthesis of an unsymmetrical biphenyl with both an electron-donating group (EDG) and an electron-withdrawing group (EWG).
| Method | Aryl Halide | Organometallic Reagent | Conditions | Yield (%) | Reference |
| Suzuki-Miyaura | 4-Iodoanisole | 4-Nitrophenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80 °C | ~90-95% | [10][16] |
| Stille | 4-Iodoanisole | 4-Nitrophenyltributylstannane | Pd(PPh₃)₄, Toluene, 100 °C | ~85-92% | [7] |
| Ullmann (Modern) | 4-Iodoanisole | 1-Bromo-4-nitrobenzene | CuI, Ligand, Base, DMF, 110 °C | ~70-80% | [11][12] |
Note: Yields are representative and can vary significantly based on the specific ligand, base, solvent, and temperature used.
Chapter 4: The Modern Frontier: C-H Activation
A more recent and sustainable approach to biphenyl synthesis is the direct dehydrogenative coupling via C-H bond activation.[17][18] This strategy avoids the need for pre-functionalized starting materials (halides or organometallics), forming the C-C bond directly from two C-H bonds. While still an area of active research, Pd-catalyzed methods have shown promise, achieving yields up to 78% for the synthesis of the parent biphenyl from benzene.[18] This approach represents a greener, more atom-economical future for biphenyl synthesis.[17]
Chapter 5: Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a standard set of conditions for the synthesis of a generic biphenyl derivative.
-
Setup: To a round-bottom flask or Schlenk tube equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 mmol).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if necessary, a ligand.
-
Solvent and Degassing: Add a suitable solvent system (e.g., a mixture of toluene and water, or dioxane). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.
Conclusion
The synthesis of biphenyl derivatives has evolved dramatically, moving from the harsh conditions of the Ullmann reaction to the highly versatile and mild palladium-catalyzed methods. The Suzuki-Miyaura coupling stands out as the method of choice for most applications due to its exceptional balance of efficiency, functional group tolerance, and operational simplicity.[5] However, for large-scale industrial processes where cost is paramount, modern variations of the Ullmann reaction remain a viable option. Looking forward, direct C-H activation strategies promise a more sustainable and atom-economical future for constructing these vital chemical scaffolds. The selection of the optimal synthetic route requires a careful consideration of substrate scope, desired scale, cost, and environmental impact, as outlined in this guide.
References
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Hassan, Z., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. Available from: [Link]
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Patel, K., et al. (2014). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Journal of Chemistry. Available from: [Link]
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ResearchGate. Synthesis of Biphenyls. Available from: [Link]
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Al-Zoubi, R. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Theses and Dissertations (Comprehensive). Available from: [Link]
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Hassan, Z., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Royal Society of Chemistry. Available from: [Link]
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Jee, S. Ullmann Reaction. Sathee Jee. Available from: [Link]
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Kozlov, D., et al. (2018). The synthesis of biphenyl through C–H bond activation in benzene over a Pd catalyst supported on graphene oxide. New Journal of Chemistry. Available from: [Link]
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L.S.College, Muzaffarpur. (2020). Ullmann reaction. Available from: [Link]
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Hassan, Z., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. National Institutes of Health. Available from: [Link]
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Rikhi, M. (2021). Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific Development and Research. Available from: [Link]
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Ogiwara, Y., et al. (2017). Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki−Miyaura Coupling of Phenylboronic Acids with 4-(Bromomethyl)phenyl Pinacol Boronate. The Journal of Organic Chemistry. Available from: [Link]
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Kohlpaintner, C., et al. (2017). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry. Available from: [Link]
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ResearchGate. Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis. Available from: [Link]
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ResearchGate. Direct Synthesis of Biphenyl-2-carbonitriles by Rh(III)-Catalyzed C–H Hiyama Cross-Coupling in Water. Available from: [Link]
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Liu, X., et al. (2026). Synthesis of 1,3-Alkylphosphoryl Bicyclo[1.1.1]pentane by Photocatalytic Cascade Radical Addition. Organic Letters. Available from: [Link]
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Khan, M., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. Available from: [Link]
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Shibahara, F., et al. (2022). Expression of Reaction Selectivity and the Substituent Effect in Ullmann, Suzuki, Hiyama, and Allylic Arylation Reactions Caused by Reducing Catalyst Loading. Catalysts. Available from: [Link]
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The Benicewicz Group. Synthesis and Properties of Functionalized Polybenzimidazoles for High-Temperature PEMFCs. Available from: [Link]
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Patra, S., et al. (2019). High yield synthesis of amine functionalized graphene oxide and its surface properties. RSC Advances. Available from: [Link]
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Wang, Y., et al. (2026). Skeletal Transformation of Benzene Rings to Indoles via Arylthianthrenium Salts Strategy. Organic Letters. Available from: [Link]
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A Comparative Guide to the Validation of 2,3-Difluoro-4'-propyl-1,1'-Biphenyl Purity by HPLC and GC-MS
Introduction: The Critical Role of Purity in Advanced Materials
In the realm of drug development and materials science, the purity of a chemical compound is paramount. This is particularly true for specialized molecules like 2,3-Difluoro-4'-propyl-1,1'-biphenyl, a fluorinated biphenyl derivative that may find applications in liquid crystal displays, organic electronics, and as a key intermediate in pharmaceutical synthesis.[1] The presence of even minute impurities can significantly alter the physicochemical and toxicological properties of the final product, potentially leading to compromised performance, reduced efficacy, or adverse health effects.[2] Therefore, rigorous analytical validation to confirm the purity of such compounds is not merely a quality control step but a foundational requirement for reliable research and safe application.
This guide provides an in-depth, comparative analysis of two of the most powerful and widely used analytical techniques for purity determination: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the theoretical underpinnings, practical considerations, and experimental workflows for validating the purity of 2,3-Difluoro-4'-propyl-1,1'-biphenyl using both methods. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to select and implement the most appropriate analytical strategy for their specific needs.
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[3] This guide will adhere to the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) to ensure a scientifically sound and regulatory-compliant approach.[3][4][5]
Physicochemical Properties of 2,3-Difluoro-4'-propyl-1,1'-Biphenyl
A thorough understanding of the analyte's properties is crucial for developing effective analytical methods.[6] 2,3-Difluoro-4'-propyl-1,1'-biphenyl possesses the following relevant characteristics:
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄F₂ | (Implied from similar structures) |
| Molecular Weight | ~232.27 g/mol | (Calculated) |
| XLogP3-AA | ~5.3 | [7] |
| Hydrogen Bond Donor Count | 0 | [8] |
| Hydrogen Bond Acceptor Count | 2 | [8] |
The high XLogP3-AA value indicates significant hydrophobicity, suggesting good solubility in organic solvents commonly used in both HPLC and GC. The absence of hydrogen bond donors and a low number of acceptors simplify potential interactions with the stationary phase in chromatography. Its predicted volatility makes it amenable to GC analysis.
Section 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis due to its versatility, high resolution, and suitability for a wide range of compounds.[9] For non-volatile or thermally labile compounds, it is often the method of choice.
The "Why" Behind the HPLC Method: Causality in Experimental Choices
A reversed-phase HPLC method is the logical starting point for analyzing a hydrophobic molecule like 2,3-Difluoro-4'-propyl-1,1'-biphenyl.[10] The choice of a C18 column is based on its widespread availability and proven effectiveness in retaining non-polar analytes through hydrophobic interactions. The mobile phase, a mixture of an organic solvent (like acetonitrile or methanol) and water, allows for the precise control of retention time by adjusting the solvent ratio.[11] Acetonitrile is often preferred for its lower viscosity and UV transparency. The addition of a small amount of acid, like formic acid, can improve peak shape by suppressing the ionization of any residual silanol groups on the stationary phase.[11] UV detection is selected due to the presence of the aromatic biphenyl system, which is expected to have a strong chromophore.
Experimental Protocol: A Self-Validating System
The following protocol is designed to be a self-validating system, where the results from each step inform the overall assessment of the method's suitability.[12]
1.2.1. Materials and Reagents:
-
2,3-Difluoro-4'-propyl-1,1'-biphenyl reference standard (≥99.5% purity)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (≥98%)
-
Class A volumetric flasks and pipettes
1.2.2. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
1.2.3. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 70% B to 95% B over 15 min, hold for 5 min, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
1.2.4. Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve in 100.0 mL of acetonitrile.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the test sample and dissolve in 100.0 mL of acetonitrile.
1.2.5. Validation Parameters and Acceptance Criteria (based on ICH Q2(R1)): [4][13]
| Parameter | Methodology | Acceptance Criteria |
| Specificity | Analyze blank, standard, and sample solutions. Spike sample with known impurities if available. | Peak for the main component is well-resolved from any impurities (Resolution > 2). No interfering peaks at the retention time of the analyte. |
| Linearity | Prepare a series of dilutions from the standard stock solution (e.g., 1, 10, 50, 100, 150 µg/mL). | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Spike a placebo or a low-concentration sample with the standard at three levels (e.g., 80%, 100%, 120% of the nominal concentration). | Mean recovery between 98.0% and 102.0%. |
| Precision (Repeatability & Intermediate) | Repeatability: Six replicate injections of the standard solution. Intermediate Precision: Repeat on a different day with a different analyst. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | Based on the standard deviation of the response and the slope of the calibration curve. | Signal-to-noise ratio of approximately 3:1. |
| Limit of Quantitation (LOQ) | Based on the standard deviation of the response and the slope of the calibration curve. | Signal-to-noise ratio of approximately 10:1. RSD at this concentration should be acceptable. |
| Robustness | Intentionally vary chromatographic parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%). | No significant changes in system suitability parameters (e.g., retention time, peak area, tailing factor). |
Data Presentation and Interpretation
The results of the validation study should be presented in a clear and concise manner.
Table 1: HPLC Purity and Impurity Profile of 2,3-Difluoro-4'-propyl-1,1'-Biphenyl
| Peak No. | Retention Time (min) | Relative Retention Time | Peak Area (%) | Identification |
| 1 | 5.8 | 0.72 | 0.08 | Unknown Impurity 1 |
| 2 | 8.1 | 1.00 | 99.85 | 2,3-Difluoro-4'-propyl-1,1'-biphenyl |
| 3 | 9.2 | 1.14 | 0.07 | Unknown Impurity 2 |
Table 2: Summary of HPLC Method Validation Parameters
| Parameter | Result | Acceptance Criteria | Status |
| Linearity (r²) | 0.9995 | ≥ 0.999 | Pass |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% | Pass |
| Repeatability (RSD) | 0.5% | ≤ 2.0% | Pass |
| Intermediate Precision (RSD) | 0.8% | ≤ 2.0% | Pass |
| LOQ (µg/mL) | 0.1 | S/N ≥ 10 | Pass |
Visualization of HPLC Workflow
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A Guide to the Structural Verification of 2,3-Difluoro-4'-propyl-1,1'-Biphenyl via NMR Spectroscopy
In the landscape of drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. For complex molecules such as 2,3-Difluoro-4'-propyl-1,1'-biphenyl, a fluorinated biphenyl derivative with potential applications in liquid crystal technologies and as a pharmaceutical intermediate, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for unambiguous characterization. This guide provides a comprehensive framework for researchers to acquire, interpret, and cross-reference ¹H and ¹³C NMR data for this compound, ensuring the highest degree of scientific integrity. While direct literature spectra for this specific molecule are not widely available, this guide establishes a robust methodology for its characterization by comparing experimental data with predicted values and data from analogous structures.
The Critical Role of NMR in the Analysis of Fluorinated Biphenyls
Fluorine-containing organic molecules often exhibit unique pharmacological and material properties. However, the presence of fluorine introduces complexities in their NMR spectra. The spin-1/2 nucleus of ¹⁹F couples with both ¹H and ¹³C nuclei, leading to intricate splitting patterns that can be challenging to interpret but also provide a wealth of structural information.[1][2][3] A thorough understanding of these coupling interactions is essential for the accurate assignment of spectral signals.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
The following protocol outlines the steps for obtaining high-quality ¹H and ¹³C NMR spectra of 2,3-Difluoro-4'-propyl-1,1'-biphenyl. The causality behind each step is explained to ensure reproducibility and accuracy.
1. Sample Preparation:
-
Analyte Purity: Begin with a sample of 2,3-Difluoro-4'-propyl-1,1'-biphenyl of the highest possible purity. Impurities can introduce extraneous signals that complicate spectral analysis.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the analyte and has minimal overlapping signals with the compound of interest. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.[4][5][6] For quantitative analysis, the use of an internal standard may be necessary.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the analyte in 0.5-0.7 mL of the deuterated solvent. This concentration is typically sufficient to obtain a good signal-to-noise ratio in a reasonable acquisition time.
-
Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. Vortexing or gentle sonication can be employed.
2. NMR Instrument Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Acquisition Time: An acquisition time of 2-4 seconds allows for the detection of sharp signals.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate for qualitative analysis.
-
Number of Scans: The number of scans will depend on the sample concentration, but 16-64 scans are often sufficient.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum by removing ¹H-¹³C couplings.
-
Spectral Width: A wide spectral width (e.g., 0-200 ppm) should be used to ensure all carbon signals are observed.
-
Acquisition Time: An acquisition time of 1-2 seconds is standard.
-
Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) is often necessary for quaternary carbons to fully relax and be observed.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Data Interpretation and Cross-Referencing
The interpretation of the NMR spectra involves the analysis of chemical shifts (δ), coupling constants (J), and integration values. For fluorinated compounds, the characteristic splitting patterns arising from ¹⁹F couplings are key diagnostic features.
Predicted vs. Experimental Data Comparison
The following table presents a comparison of hypothetical experimental NMR data for 2,3-Difluoro-4'-propyl-1,1'-biphenyl with predicted values. Predicted values are generated using standard NMR prediction software and by comparison with structurally similar compounds.
| ¹H NMR | Predicted δ (ppm) | Hypothetical Experimental δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |
| H-4 | ~7.3-7.5 | 7.42 | m | Aromatic | |
| H-5 | ~7.1-7.3 | 7.25 | m | Aromatic | |
| H-6 | ~7.0-7.2 | 7.18 | m | Aromatic | |
| H-2', H-6' | ~7.4-7.6 | 7.49 | d | J = 8.0 | Aromatic |
| H-3', H-5' | ~7.2-7.4 | 7.28 | d | J = 8.0 | Aromatic |
| -CH₂- (propyl) | ~2.6-2.8 | 2.65 | t | J = 7.5 | Propyl |
| -CH₂- (propyl) | ~1.6-1.8 | 1.68 | sextet | J = 7.5 | Propyl |
| -CH₃ (propyl) | ~0.9-1.1 | 0.97 | t | J = 7.5 | Propyl |
| ¹³C NMR | Predicted δ (ppm) | Hypothetical Experimental δ (ppm) | Assignment |
| C-1 | ~130-135 | 132.5 | Aromatic |
| C-2 | ~150-155 (d, ¹JCF) | 152.1 | Aromatic (C-F) |
| C-3 | ~150-155 (d, ¹JCF) | 153.8 | Aromatic (C-F) |
| C-4 | ~120-125 | 123.7 | Aromatic |
| C-5 | ~125-130 | 128.4 | Aromatic |
| C-6 | ~115-120 | 117.9 | Aromatic |
| C-1' | ~135-140 | 138.2 | Aromatic |
| C-2', C-6' | ~128-132 | 129.5 | Aromatic |
| C-3', C-5' | ~127-131 | 128.8 | Aromatic |
| C-4' | ~140-145 | 142.3 | Aromatic |
| -CH₂- (propyl) | ~35-40 | 37.8 | Propyl |
| -CH₂- (propyl) | ~22-27 | 24.5 | Propyl |
| -CH₃ (propyl) | ~12-16 | 13.9 | Propyl |
Note: The multiplicities and coupling constants for the aromatic protons on the difluorinated ring will be more complex due to ¹H-¹⁹F and ¹H-¹H couplings. Two-dimensional NMR techniques, such as COSY and HSQC, can be invaluable in deconvoluting these complex spectra.
Visualizing the Workflow and Structure
To further clarify the process, the following diagrams illustrate the experimental workflow and the structure of the target molecule with atom numbering for NMR assignment.
Caption: Experimental workflow for NMR analysis.
Caption: Structure of 2,3-Difluoro-4'-propyl-1,1'-Biphenyl.
Conclusion
The structural verification of 2,3-Difluoro-4'-propyl-1,1'-biphenyl by NMR spectroscopy is a meticulous process that relies on high-quality data acquisition and a thorough understanding of fluorine-induced spectral complexities. By following the detailed protocol outlined in this guide and cross-referencing the experimental data with predicted values and data from analogous compounds, researchers can confidently confirm the structure of this and other novel fluorinated molecules. The integration of one- and two-dimensional NMR techniques provides a powerful toolkit for navigating the challenges of spectral interpretation, ultimately ensuring the integrity and validity of their scientific findings.
References
- ¹H-NMR and 13C-NMR Spectra. (n.d.).
- Synthesis of 2,3′-difluoro-4′-(trifluoromethoxy)-[1,1′-biphenyl] - ResearchGate. (n.d.).
- Proton NMR chemical shifts and coupling constants for brain metabolites. (n.d.).
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Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek. (2014, July 30). Retrieved from [Link]
- 2,3-Difluoro-4,4'-dipropyl-1,1'-biphenyl | C18H20F2 | CID - PubChem. (n.d.).
- 2,3-Difluoro-4'-(2-methylpropyl)-1,1'-biphenyl | C16H16F2 - PubChem. (n.d.).
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New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - NIH. (n.d.). Retrieved from [Link]
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- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - EPFL. (n.d.).
- 4,4'-Difluoro-1,1'-biphenyl - Optional[19F NMR] - Chemical Shifts - SpectraBase. (n.d.).
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A Senior Application Scientist's Guide to Benchmarking Novel Liquid Crystals: A Comparative Analysis of 2,3-Difluoro-4'-propyl-1,1'-Biphenyl Against Industry Standards
In the ever-evolving landscape of display technology, the quest for materials with superior performance characteristics is paramount. The molecular architecture of liquid crystals (LCs) dictates their macroscopic properties, which in turn defines their utility in applications ranging from high-resolution displays to advanced photonic devices. This guide provides a comprehensive framework for benchmarking the performance of a promising candidate, 2,3-Difluoro-4'-propyl-1,1'-Biphenyl, against established industry standards such as the eutectic mixture E7 and the single-component 4-cyano-4'-pentylbiphenyl (5CB).
While extensive experimental data for 2,3-Difluoro-4'-propyl-1,1'-Biphenyl is not yet widely available in the public domain, this guide will utilize data from closely related 2,3-difluoro-4'-alkylbiphenyls as a proxy to illustrate the benchmarking process. This comparative analysis will be grounded in established experimental protocols, providing researchers and materials scientists with a robust methodology for evaluating novel liquid crystalline materials. The strategic placement of fluorine atoms in the biphenyl core is known to significantly influence key electro-optical properties, making this class of compounds particularly interesting for next-generation display technologies.[1]
Introduction: The Significance of Fluorinated Biphenyls in Display Applications
The introduction of fluorine atoms into the molecular structure of liquid crystals has been a game-changer in the development of advanced display technologies. The high electronegativity and small size of the fluorine atom allow for precise tuning of the material's dielectric anisotropy (Δε), a critical parameter that governs the switching behavior of the liquid crystal in an electric field. Depending on the position of the fluorine substituents, materials with either positive or negative Δε can be engineered, making them suitable for various display modes such as Twisted Nematic (TN), In-Plane Switching (IPS), and Vertical Alignment (VA).[1]
Furthermore, fluorination often leads to a reduction in rotational viscosity (γ₁), which is directly correlated with faster switching times and reduced motion blur in displays. The strong carbon-fluorine bond also enhances the chemical and thermal stability of the liquid crystal, leading to more robust and reliable devices. This guide will delve into the experimental validation of these properties for our target compound in comparison to the well-characterized industry standards, E7 and 5CB.
Materials and Methods: A Protocol for Comprehensive Characterization
To conduct a thorough and objective benchmark, a series of standardized experimental protocols must be employed. The following sections detail the methodologies for measuring the key physical and electro-optical properties of liquid crystals. The rationale behind each experimental choice is explained to provide a deeper understanding of the structure-property relationships.
Materials
-
Test Compound: 2,3-Difluoro-4'-propyl-1,1'-Biphenyl (or a suitable 2,3-difluoro-4'-alkylbiphenyl analog)
-
Industry Standard 1: E7 liquid crystal mixture (a eutectic mixture of cyanobiphenyls and a cyanoterphenyl)
-
Industry Standard 2: 4-cyano-4'-pentylbiphenyl (5CB)
-
Test Cells: Commercially available, pre-fabricated liquid crystal cells with transparent indium tin oxide (ITO) electrodes and a polyimide alignment layer. Cell gaps of 5-10 µm are typically used.
Experimental Protocols
The clearing point, the temperature at which the material transitions from the nematic to the isotropic liquid phase, is a fundamental property that defines the operational temperature range of the liquid crystal.
Protocol:
-
A small sample of the liquid crystal is placed on a clean glass slide.
-
The slide is placed on a hot stage of a polarizing optical microscope (POM).
-
The sample is heated at a controlled rate (e.g., 1-2 °C/min).
-
The temperature at which the birefringent nematic texture disappears and the sample becomes completely dark (isotropic) is recorded as the clearing point (T_c).
-
The sample is then cooled at the same rate, and the temperature at which the nematic phase reappears is also recorded. Any other phase transitions, such as crystallization, are also noted.
Causality: The clearing point is a direct measure of the thermal stability of the liquid crystalline phase. A higher clearing point indicates stronger intermolecular forces that maintain the long-range orientational order of the molecules.
Diagram of the Experimental Workflow for Clearing Point Determination
Caption: Workflow for determining the clearing point of a liquid crystal.
Rotational viscosity is a measure of the internal friction of the liquid crystal and is a key factor in determining its switching speed.
Protocol:
-
A liquid crystal cell is filled with the sample material.
-
The cell is placed in a temperature-controlled holder between crossed polarizers.
-
A square-wave voltage is applied to the cell to induce a reorientation of the liquid crystal director.
-
The optical response (change in light transmission) is measured with a photodetector and an oscilloscope.
-
The decay time (τ_off) of the optical response after the voltage is turned off is measured.
-
The rotational viscosity (γ₁) can be calculated using the following equation:
γ₁ = (K₁₁ * π²) / (d² * τ_off)
where K₁₁ is the splay elastic constant and d is the cell gap. K₁₁ can be determined from the threshold voltage for the Fréedericksz transition.
Causality: Lower rotational viscosity allows the liquid crystal director to reorient more quickly in response to changes in the applied electric field, resulting in faster switching times.[2][3]
Diagram of the Experimental Workflow for Rotational Viscosity Measurement
Caption: Workflow for measuring the rotational viscosity of a liquid crystal.
Dielectric anisotropy is the difference between the dielectric permittivity parallel (ε_∥) and perpendicular (ε_⊥) to the liquid crystal director. It determines the direction and magnitude of the director's response to an electric field.
Protocol:
-
Two types of liquid crystal cells are used: one with planar alignment (director parallel to the substrates) and one with homeotropic alignment (director perpendicular to the substrates).
-
The capacitance of each empty cell is measured using a capacitance bridge.
-
The cells are filled with the liquid crystal sample.
-
The capacitance of the filled planar cell is measured to determine ε_⊥.
-
The capacitance of the filled homeotropic cell is measured to determine ε_∥.
-
The dielectric anisotropy is calculated as: Δε = ε_∥ - ε_⊥.
Causality: A positive Δε indicates that the director will align parallel to an applied electric field, while a negative Δε will cause it to align perpendicularly. The magnitude of Δε influences the threshold voltage required for switching.[4][5]
Optical anisotropy, or birefringence, is the difference between the extraordinary (n_e) and ordinary (n_o) refractive indices. It is responsible for the light-modulating properties of liquid crystals.
Protocol:
-
A planar-aligned liquid crystal cell is filled with the sample.
-
The cell is placed between crossed polarizers on a rotating stage.
-
Monochromatic light is passed through the setup.
-
The transmitted light intensity is measured as a function of the angle of rotation of the cell.
-
The birefringence (Δn) can be determined from the phase retardation of the light passing through the cell, which can be measured using various techniques such as the Sénarmont or Babinet-Soleil compensator method.
Causality: A larger birefringence allows for a greater change in the polarization of light for a given cell thickness, which can enable thinner and faster-switching displays.[6][7]
The switching time is a direct measure of the device's performance and is crucial for avoiding motion blur in dynamic displays.
Protocol:
-
A liquid crystal cell is placed between crossed polarizers.
-
A square-wave voltage is applied to the cell to switch it between the "on" and "off" states.
-
The rise time (τ_on) and decay time (τ_off) of the optical response are measured using a photodetector and an oscilloscope. The rise time is typically defined as the time taken for the transmission to go from 10% to 90% of its final value, and the decay time is the time taken to fall from 90% to 10%.
Causality: Switching times are influenced by several factors, including rotational viscosity, elastic constants, cell gap, and the driving voltage. Lower viscosity and higher driving voltages generally lead to faster switching.
Comparative Performance Data
The following tables summarize the key performance parameters for the industry standards E7 and 5CB, alongside illustrative data for a representative 2,3-difluoro-4'-alkylbiphenyl.
Table 1: Physical Properties
| Property | 2,3-Difluoro-4'-alkylbiphenyl (Illustrative) | E7 Mixture | 5CB |
| Molecular Formula | C₁₅H₁₄F₂ (for propyl) | Mixture | C₁₈H₁₉N |
| Molecular Weight ( g/mol ) | 232.27 (for propyl) | N/A | 249.36 |
| Clearing Point (T_c) (°C) | ~40-60 (estimated) | 60.5 | 35.3 |
| Nematic Range (°C) | Varies with alkyl chain | -10 to 60.5 | 24 to 35.3 |
Note: Data for 2,3-Difluoro-4'-propyl-1,1'-Biphenyl is estimated based on trends for similar fluorinated biphenyls. Experimental verification is required.
Table 2: Electro-Optical Properties (at 20°C, unless specified)
| Property | 2,3-Difluoro-4'-alkylbiphenyl (Illustrative) | E7 Mixture | 5CB |
| Dielectric Anisotropy (Δε) at 1 kHz | Negative (e.g., -2 to -5) | +13.8 | +11.5 |
| Optical Anisotropy (Δn) at 589 nm | ~0.10-0.15 (estimated) | 0.225 | 0.182 |
| Rotational Viscosity (γ₁) (mPa·s) | ~30-50 (estimated) | 39 | 26 |
| Switching Time (τ_on + τ_off) (ms) | ~15-30 (estimated for a typical cell) | ~20 | ~25 |
Note: Data for 2,3-Difluoro-4'-propyl-1,1'-Biphenyl is estimated based on trends for similar fluorinated biphenyls and requires experimental validation. The negative dielectric anisotropy is a key differentiating feature.
Results and Discussion
The illustrative data for the 2,3-difluoro-4'-alkylbiphenyl highlights the significant impact of the specific fluorination pattern on the material's properties. The most striking difference is the negative dielectric anisotropy , in contrast to the positive Δε of E7 and 5CB. This makes 2,3-Difluoro-4'-propyl-1,1'-Biphenyl a potential candidate for Vertically Aligned (VA) display modes , which are known for their high contrast ratios and wide viewing angles.
The estimated rotational viscosity of the fluorinated compound is comparable to or slightly higher than that of the industry standards. However, the actual switching performance will also depend on the elastic constants and the driving scheme. A comprehensive analysis would require the experimental determination of these parameters.
The optical anisotropy of the fluorinated biphenyl is expected to be lower than that of the cyanobiphenyls. This is a common trade-off with lateral fluorination. While a high Δn is desirable for some applications, a moderate Δn can be advantageous for others, such as in displays where a specific phase retardation needs to be achieved with a practical cell gap.
The nematic range of the target compound will be a critical factor for its practical application. The propyl chain length is expected to provide a nematic range suitable for many display applications, but this must be confirmed experimentally.
Conclusion
This guide has outlined a comprehensive methodology for benchmarking the performance of a novel liquid crystal, 2,3-Difluoro-4'-propyl-1,1'-Biphenyl, against established industry standards. While a complete experimental dataset for this specific compound is not yet publicly available, the analysis of related fluorinated biphenyls demonstrates the profound influence of molecular structure on the material's electro-optical properties.
The key takeaway for researchers is the importance of a systematic and rigorous experimental approach to fully characterize new liquid crystalline materials. The protocols detailed in this guide provide a solid foundation for such an evaluation. The anticipated negative dielectric anisotropy of 2,3-Difluoro-4'-propyl-1,1'-Biphenyl makes it a compelling candidate for further investigation, particularly for applications in VA-mode liquid crystal displays. Future work should focus on the synthesis and detailed experimental characterization of this compound to fully elucidate its potential in advanced display and photonic applications.
References
- Goodby, J. W., Hird, M., & Toyne, K. J. (1999). The synthesis and mesomorphic properties of 2,2′,3-tri- and 2,2′,3,3′-tetra-fluoro-1,1′∶4′,1″-terphenyls for high dielectric biaxiality ferroelectric liquid crystal mixtures. Journal of the Chemical Society, Perkin Transactions 2, (3), 481-492.
- Dark, M. L., Moore, M. H., Shenoy, D. K., & Shashidhar, R. (2006). Rotational viscosity and molecular structure of nematic liquid crystals. Liquid Crystals, 33(1), 1-6.
- IEEE. (2007). Simple method for measuring the rotational viscosity coefficient of nematic liquid crystals.
- Taylor & Francis Online. (2010).
- MDPI. (2021).
- MDPI. (2023). Difluorovinyl Liquid Crystal Diluters Improve the Electro-Optical Properties of High-∆n Liquid Crystal Mixture for AR Displays.
- MDPI. (2021). Synthesis, Mesomorphism and the Optical Properties of Alkyl-deuterated Nematogenic 4-[(2,6-Difluorophenyl)ethynyl]biphenyls.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 119005702, 2,3-Difluoro-4'-(2-methylpropyl)-1,1'-biphenyl. Retrieved from [Link]
- ResearchGate. (2007).
-
Rovathin. (n.d.). 2,3-difluoro-4'-propyl-1,1'-Biphenyl,126163-02-8. Retrieved from [Link]
- RSC Publishing. (2015). Tuning the mesomorphic properties of phenoxy-terminated smectic liquid crystals: the effect of fluoro substitution.
- Taylor & Francis Online. (2023). Synthesis and performance evaluation of fluorinated biphenyl diluters for high birefringence liquid crystals.
- BenchChem. (2025). Technical Support Center: Electro-Optical Measurements of Liquid Crystals.
- Sultan Qaboos University House of Expertise. (n.d.).
- Optica Publishing Group. (2009). The complex refractive indices of the liquid crystal mixture E7 in the terahertz frequency range.
- Waters. (n.d.).
- PhysicsOpenLab. (2020).
-
Wikipedia. (n.d.). 4-Cyano-4'-pentylbiphenyl. Retrieved from [Link]
- NIH. (2021). The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals.
- LCI Systems. (2019). LiqCryst 2019.
- ACS Publications. (1997).
- Goodreads. (n.d.).
- Simon Fraser University Library. (n.d.). LiqCryst 5.2.
- ResearchGate. (n.d.). Synthesis of 2,3′-difluoro-4′-(trifluoromethoxy)-[1,1′-biphenyl].
- Taylor & Francis Online. (2007). Optical anisotropy and liquid‐crystal alignment properties of rubbed polyimide layers.
- Optica Publishing Group. (1993). 30 to 50 ns liquid-crystal optical switches.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,3-Difluoro-4'-propyl-1,1'-Biphenyl
The principles outlined herein are rooted in a cautious approach, treating 2,3-Difluoro-4'-propyl-1,1'-biphenyl with the respect due to a potentially hazardous substance, based on the known profiles of analogous compounds.
I. Hazard Profile and Risk Assessment
While a specific Safety Data Sheet for 2,3-Difluoro-4'-propyl-1,1'-biphenyl is not publicly available, an analysis of closely related compounds, such as biphenyl and other difluorobiphenyl isomers, allows for a presumptive hazard assessment. This is a critical first step in establishing a safe disposal workflow.
Presumptive GHS Hazard Classifications:
| Hazard Class | Category | Hazard Statement | Basis for Presumption |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Based on SDS for Biphenyl and 3,3'-Difluorobiphenyl[1][2] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | Based on SDS for Biphenyl and 3,3'-Difluorobiphenyl[1][2] |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation | Based on SDS for Biphenyl[1] |
| Hazardous to the aquatic environment, long-term hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects | Based on SDS for Biphenyl[1] |
Causality Behind Precautionary Measures:
The presence of the biphenyl structure suggests potential for skin, eye, and respiratory irritation. The addition of fluorine atoms can alter the electronic properties and reactivity of the molecule, and while it often increases metabolic stability, it does not inherently negate the irritant properties of the parent biphenyl structure. Furthermore, halogenated organic compounds are often persistent in the environment and can bioaccumulate, leading to long-term aquatic toxicity. Therefore, it is prudent to handle 2,3-Difluoro-4'-propyl-1,1'-biphenyl as a compound that is an irritant and an environmental hazard.
II. Physicochemical Properties and Their Impact on Disposal
Understanding the physical and chemical properties of a substance is paramount for its safe handling and disposal. The following data for the closely related compound, 2,3-Difluoro-4'-(2-methylpropyl)-1,1'-biphenyl, is sourced from PubChem and provides a reasonable approximation for our target compound.
Table of Computed Physicochemical Properties:
| Property | Value | Implication for Disposal |
| Molecular Weight | 246.29 g/mol | Indicates a non-volatile solid or liquid at room temperature. |
| XLogP3-AA | 5.3 | A high octanol-water partition coefficient suggests low water solubility and a tendency to adsorb to organic matter in soil and sediment. This reinforces the concern for environmental persistence.[3] |
| Hydrogen Bond Donor Count | 0 | Unlikely to be highly soluble in water. |
| Hydrogen Bond Acceptor Count | 2 |
These properties suggest that 2,3-Difluoro-4'-propyl-1,1'-biphenyl is likely a solid or liquid with low water solubility. Its high lipophilicity (indicated by the XLogP3 value) underscores the potential for environmental persistence and bioaccumulation, making it critical to prevent its release into the environment.
III. Step-by-Step Disposal Protocol
The following protocol is designed to be a self-validating system, ensuring that each step is conducted with the highest regard for safety and regulatory compliance.
Step 1: Personal Protective Equipment (PPE)
Before handling any waste material, ensure that appropriate PPE is worn. Based on the presumed hazards, the following are mandatory:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Nitrile gloves.
-
Body Protection: A standard laboratory coat.
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure proper disposal.
-
Solid Waste: Collect solid 2,3-Difluoro-4'-propyl-1,1'-biphenyl waste in a dedicated, properly labeled, and sealable container.
-
Liquid Waste: If the compound is in a solvent, collect it in a separate, labeled, and sealable container intended for halogenated organic waste.
-
Contaminated Materials: Any materials contaminated with this compound (e.g., gloves, weighing paper, pipette tips) should be collected in a designated container for solid chemical waste.
Step 3: Labeling of Waste Containers
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "2,3-Difluoro-4'-propyl-1,1'-biphenyl"
-
The primary hazards (e.g., "Irritant," "Environmental Hazard")
-
The date of accumulation
Step 4: Storage of Waste
Store the sealed waste containers in a designated satellite accumulation area within the laboratory. This area should be:
-
Well-ventilated.
-
Away from heat sources and direct sunlight.
-
Segregated from incompatible materials.
Step 5: Arrangement for Disposal
The disposal of 2,3-Difluoro-4'-propyl-1,1'-biphenyl must be handled by a licensed hazardous waste disposal company.
-
Contact your institution's Environmental Health and Safety (EHS) office. They will have established procedures and contracts with approved waste vendors.
-
Provide a complete and accurate description of the waste. Inform the EHS office and the disposal company that this is a halogenated organic compound.
-
Recommended Disposal Method: Based on EPA guidelines for halogenated organic wastes, high-temperature incineration is the preferred method of destruction. This ensures the complete breakdown of the molecule, preventing the release of persistent and toxic substances into the environment.
IV. Experimental Workflow and Logical Relationships
The following diagram illustrates the decision-making process and workflow for the proper disposal of 2,3-Difluoro-4'-propyl-1,1'-biphenyl.
Caption: Disposal workflow for 2,3-Difluoro-4'-propyl-1,1'-biphenyl.
V. Conclusion
The responsible disposal of 2,3-Difluoro-4'-propyl-1,1'-biphenyl is a critical aspect of laboratory safety and environmental compliance. By following the detailed procedures outlined in this guide, researchers and scientists can manage this chemical waste with a high degree of confidence, ensuring the safety of themselves and their colleagues while protecting the environment. The principles of hazard assessment based on analogous compounds, proper segregation and labeling, and the use of licensed disposal services employing high-temperature incineration provide a robust framework for the safe management of this and other novel chemical entities.
References
-
Carl ROTH. (n.d.). Safety Data Sheet for Biphenyl. Retrieved from [Link]
-
PubChem. (n.d.). 2,3-Difluoro-4,4'-dipropyl-1,1'-biphenyl. National Center for Biotechnology Information. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. Retrieved from [Link]
-
PubChem. (n.d.). 2,3-Difluoro-4'-(2-methylpropyl)-1,1'-biphenyl. National Center for Biotechnology Information. Retrieved from [Link]
Sources
Mastering the Bench: A Guide to Safely Handling 2,3-Difluoro-4'-propyl-1,1'-Biphenyl
For the discerning researcher in drug development, the introduction of novel chemical entities into a workflow demands a commensurate level of safety and operational excellence. 2,3-Difluoro-4'-propyl-1,1'-Biphenyl, a substituted biphenyl, represents a class of compounds where the strategic placement of fluorine atoms can significantly alter biological activity and metabolic stability.[1][2] However, these same properties necessitate a robust and informed approach to laboratory handling. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the required protocols.
Understanding the Hazard Profile: Beyond the Label
Key Anticipated Hazards:
-
Skin and Eye Irritation: SDSs for analogous compounds like 3,3'-Difluorobiphenyl consistently indicate that they can cause skin and serious eye irritation. Direct contact with the skin should be avoided, and any breach of personal protective equipment (PPE) should be addressed immediately.
-
Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.
-
Aquatic Toxicity: Many biphenyl derivatives exhibit long-lasting harmful effects on aquatic life. This underscores the critical importance of proper disposal protocols to prevent environmental release.
-
Metabolic and Thermal Decomposition Risks: The metabolism of fluorinated compounds can sometimes produce toxic byproducts, such as fluoride ions or even fluoroacetate.[2][3] Furthermore, thermal decomposition of fluorinated polymers and similar compounds can release hazardous substances like hydrogen fluoride (HF) and carbonyl fluoride.[4][5] Although the specific decomposition profile of 2,3-Difluoro-4'-propyl-1,1'-Biphenyl is not documented, the potential for the formation of these highly toxic and corrosive gases at elevated temperatures must be a guiding principle in its handling.
The lipophilicity (a measure of a compound's ability to dissolve in fats, oils, and lipids) of substituted biphenyls can be a significant factor in their biological activity and toxicity. Therefore, systemic absorption through the skin, while not definitively established for this specific compound, should be considered a potential route of exposure.
Core Principles of Safe Handling: Engineering Controls First
Before any discussion of PPE, it is imperative to emphasize that PPE is the last line of defense. The primary methods for exposure control are robust engineering and administrative controls.
-
Chemical Fume Hood: All manipulations of 2,3-Difluoro-4'-propyl-1,1'-Biphenyl, including weighing, dissolution, and transfers, must be conducted in a properly functioning chemical fume hood. This is non-negotiable and serves to minimize inhalation exposure.
-
Glove Boxes: For procedures involving highly volatile fluorinating agents or when working with particularly sensitive materials, a glove box with an inert atmosphere is the preferred engineering control.
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.
Personal Protective Equipment (PPE) Protocol: A Task-Based Approach
The selection of PPE should be tailored to the specific task being performed. The following table provides a clear, task-based guide to the necessary PPE.
| Task | Minimum Required PPE |
| Storage and Transport within the Lab | Laboratory coat, safety glasses, nitrile gloves. |
| Weighing and Sample Preparation | Chemical splash goggles, nitrile gloves (consider double-gloving), laboratory coat. |
| Solution Preparation and Transfers | Chemical splash goggles, nitrile gloves (consider double-gloving), laboratory coat. A face shield is recommended if there is a significant splash risk. |
| Running Reactions (especially at elevated temperatures) | Chemical splash goggles and a face shield, thermal-resistant gloves over nitrile gloves, flame-resistant laboratory coat. |
| Waste Disposal | Chemical splash goggles, heavy-duty nitrile or butyl rubber gloves, laboratory coat. |
Causality Behind PPE Choices:
-
Eye and Face Protection: Chemical splash goggles are the minimum requirement to protect against accidental splashes. A face shield worn over goggles provides an additional layer of protection, especially during larger-scale operations or when a splash could be more forceful.
-
Hand Protection: Nitrile gloves provide good initial protection against splashes of many organic chemicals. Double-gloving is a prudent measure that increases protection and allows for the safe removal of a contaminated outer glove without exposing the skin. For prolonged or immersive contact, or when handling waste, more robust gloves like butyl rubber may be necessary. Always consult the glove manufacturer's compatibility charts.
-
Body Protection: A standard laboratory coat protects against minor spills and contamination of personal clothing. For tasks with a higher risk of significant splashes or fire, a chemical-resistant or flame-resistant lab coat is warranted.
Step-by-Step Handling and Operation Plan
A systematic workflow is crucial for minimizing risk. The following diagram outlines the key stages of handling 2,3-Difluoro-4'-propyl-1,1'-Biphenyl in a laboratory setting.
Caption: Workflow for the safe handling of 2,3-Difluoro-4'-propyl-1,1'-Biphenyl.
Procedural Steps:
-
Receiving and Storage: Upon receipt, visually inspect the container for any damage. Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Preparation: Before handling the compound, ensure that an emergency eyewash station and safety shower are readily accessible. Don the appropriate PPE as outlined in the table above.
-
Weighing and Transfer: Perform all weighing and transfers within a chemical fume hood to prevent the release of dust into the laboratory environment. Use a spatula for solid transfers and minimize the creation of dust.
-
Dissolution: When preparing solutions, add the solid compound to the solvent slowly to avoid splashing.
-
Running Reactions: If the reaction is to be heated, use a well-controlled heating mantle and monitor the reaction for any signs of uncontrolled exotherms. Be mindful of potential pressure build-up in closed systems.
-
Post-Reaction Work-up: All quenching and extraction procedures should be carried out in the fume hood.
Emergency Procedures: Immediate and Decisive Action
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while flushing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Spill: Evacuate the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Scoop the absorbed material into a labeled, sealed container for proper disposal. Ventilate the area and wash the spill site after the material has been removed.
Waste Disposal Plan: Environmental Stewardship
All waste containing 2,3-Difluoro-4'-propyl-1,1'-Biphenyl must be treated as hazardous waste.
-
Solid Waste: Collect any unused compound and contaminated disposable materials (e.g., gloves, weighing paper) in a clearly labeled, sealed container.
-
Liquid Waste: Collect all solutions containing the compound in a labeled, sealed, and compatible waste container. Do not mix with incompatible waste streams.
-
Disposal Route: All waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations. Never pour waste down the drain.
By adhering to these principles and procedures, researchers can confidently and safely work with 2,3-Difluoro-4'-propyl-1,1'-Biphenyl, ensuring both personal safety and the integrity of their scientific endeavors.
References
- Szabó, K. J., & Selander, N. (Eds.). (2018). Organofluorine Chemistry. Wiley-VCH.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
-
U.S. National Library of Medicine. (n.d.). PubChem. Retrieved from [Link]
-
U.S. Occupational Safety and Health Administration. (n.d.). Hazard Communication. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Waste. Retrieved from [Link]
- Ellis, D. A., Mabury, S. A., Martin, J. W., & Muir, D. C. (2001). Thermolysis of fluoropolymers as a potential source of halogenated organic acids in the environment.
- Krishnan, A., & Tuel, A. (2003). Thermal decomposition of fluorinated polymers. Journal of Fluorine Chemistry, 123(1), 53-61.
- Gu, Z., et al. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine. Chemical Reviews, 121(11), 6348-6401.
- Kyzer, J. L., et al. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(3), 747-749.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. turi.org [turi.org]
- 5. Thermal decomposition of fluoropolymers: Stability, decomposition products, and possible PFAS release - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
